17alpha-Neriifolin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-SIMHPCIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
17alpha-Neriifolin chemical structure and stereochemistry
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 17α-Neriifolin
Introduction
17α-Neriifolin is a naturally occurring cardiac glycoside, a class of steroid-derived compounds known for their potent effects on heart muscle.[1][2] It is an isomer of the more commonly studied 17β-neriifolin (often referred to simply as neriifolin).[3][4][5][6] This compound has been isolated from plant sources, notably from the seeds and leaves of Cerbera odollam, a plant known for its toxicity.[4][7] As a member of the cardenolide family, 17α-neriifolin's biological activity is intrinsically linked to its complex three-dimensional architecture.[8][9]
This guide provides a detailed exploration of the chemical structure and stereochemistry of 17α-neriifolin, offering insights for researchers in natural product chemistry, pharmacology, and drug development. Understanding these structural nuances is paramount, as subtle changes in stereoisomerism can lead to profound differences in biological activity and pharmacological potential.
Table 1: Physicochemical Properties of 17α-Neriifolin
| Property | Value | Source |
| CAS Number | 7044-31-7 | [1][2] |
| Molecular Formula | C₃₀H₄₆O₈ | [2][10] |
| Molecular Weight | 534.69 g/mol | [2][10] |
| Physical Description | Powder | [2] |
| Purity (Typical) | 95% - 99% (by HPLC) | [2][10] |
| Type of Compound | Steroid, Cardenolide Glycoside | [2][11] |
Part 1: Elucidation of the Core Chemical Structure
The structure of 17α-neriifolin, like all cardiac glycosides, is comprised of two principal components: a steroidal aglycone and a carbohydrate (glycone) moiety.
The Aglycone: A Digitoxigenin Core
The aglycone portion of 17α-neriifolin is a derivative of digitoxigenin.[11] This steroid nucleus is built upon a cyclopentanoperhydrophenanthrene ring system, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D). Key features of this aglycone include:
-
Hydroxyl Groups: Hydroxyl (-OH) groups are present at the C3 and C14 positions. The C3 hydroxyl serves as the attachment point for the sugar moiety, while the C14 hydroxyl is characteristic of many cardenolides.[8][9]
-
Butenolide Ring: A five-membered, unsaturated lactone ring (a butenolide) is attached at the C17 position. This feature is the defining characteristic of the cardenolide subclass of cardiac glycosides.[12]
The Glycone: A Deoxy Sugar Moiety
The glycone portion is linked to the C3 position of the steroid nucleus via a glycosidic bond. In 17α-neriifolin, this sugar is specifically a (6-Deoxy-3-O-methyl-α-L-glucopyranosyl) unit.[1][11] The presence and nature of this sugar moiety significantly influence the molecule's solubility, bioavailability, and binding affinity to its biological targets.
Part 2: A Deep Dive into Stereochemistry
The biological function of cardenolides is exquisitely sensitive to their three-dimensional conformation. The stereochemistry of 17α-neriifolin is defined by the specific arrangement of atoms at its numerous chiral centers.
The Steroid Ring Junctions
The fusion of the four rings in the steroid nucleus creates a rigid, distinctive conformation. In naturally occurring cardiac glycosides, the rings typically exhibit the following fusions:
-
A/B Ring Fusion: cis
-
B/C Ring Fusion: trans
-
C/D Ring Fusion: cis
This cis-trans-cis arrangement forces the steroid backbone into a characteristic "U" shape.[8][9] This conformation is critical for proper orientation and binding to the Na+/K+-ATPase enzyme.
The Defining Feature: Stereochemistry at C17
The key distinguishing feature of 17α-neriifolin is the stereochemistry at the C17 position, where the butenolide ring is attached. The "α" (alpha) designation signifies that the bond to the lactone ring projects below the plane of the steroid D-ring when viewed in the standard orientation.
This is in direct contrast to its more prevalent and biologically active isomer, 17β-neriifolin , where the lactone ring is in the "β" (beta) configuration, projecting above the plane of the ring system.[3][4] This seemingly minor difference in the spatial orientation of the lactone ring has profound implications for the molecule's ability to interact with its biological target. The beta-configuration is generally essential for high-affinity binding to Na+/K+-ATPase.[12]
Stereochemistry of Other Key Centers
-
C3 Position: The glycosidic linkage is in the β-configuration , meaning the bond to the sugar moiety projects above the plane of the A-ring.
-
C5 Position: The hydrogen atom at C5 is in the β-configuration , leading to the cis-fusion of the A and B rings.
-
C14 Position: The hydroxyl group at C14 is in the β-configuration , which is essential for the characteristic U-shape and biological activity.[8][12]
Part 3: Analytical and Experimental Workflows
The unambiguous determination of 17α-neriifolin's complex structure and stereochemistry relies on a combination of modern analytical techniques.
Spectroscopic Methods for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the complete chemical structure. Analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) allows for the precise assignment of protons and carbons, confirming the connectivity of the steroid skeleton and the sugar moiety, as well as the relative stereochemistry at the chiral centers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula (C₃₀H₄₆O₈).[2] Tandem MS (MS/MS) experiments induce fragmentation, typically causing the sequential loss of the sugar unit, which helps to confirm the mass of both the aglycone and glycone components.[13][14][15]
Definitive Stereochemical Assignment
-
X-ray Crystallography: This is the gold-standard technique for determining the absolute three-dimensional structure of a molecule.[16][17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise electron density map can be generated, revealing the exact spatial arrangement of every atom and unambiguously confirming the α-configuration at C17 and the stereochemistry of all other chiral centers.[17][18]
Experimental Protocol: Isolation from Natural Sources
The isolation of 17α-neriifolin is typically achieved through a multi-step extraction and purification process from plant material like Cerbera odollam.[7][19]
Step 1: Extraction
-
Air-dry and pulverize the plant material (e.g., leaves or seeds).
-
Perform exhaustive extraction with a polar solvent such as methanol at room temperature.
-
Concentrate the resulting solution in vacuo to yield a crude methanolic extract.
Step 2: Liquid-Liquid Fractionation
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol). The cardiac glycosides typically concentrate in the ethyl acetate and/or butanol fractions.[19]
-
Monitor the fractions for bioactivity or by thin-layer chromatography (TLC) to identify the fractions rich in the target compound.
Step 3: Chromatographic Purification
-
Subject the active fraction to column chromatography on silica gel.[19]
-
Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate followed by ethyl acetate-methanol, to separate the components based on polarity.[19]
-
Combine fractions containing the compound of interest, as identified by TLC.
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure 17α-neriifolin.[2]
Conclusion
17α-Neriifolin is a complex cardiac glycoside whose structure has been rigorously established through modern analytical methods. Its core is a digitoxigenin-derived steroid with a characteristic cis-trans-cis ring fusion, imparting a distinct "U" shape. The defining feature of this molecule is the α-orientation of the C17-butenolide ring, which distinguishes it from its more common and biologically potent stereoisomer, 17β-neriifolin. This subtle difference in stereochemistry is a critical determinant of its pharmacological properties, underscoring the vital importance of precise three-dimensional structure in the field of drug discovery and development. A thorough understanding of these structural details is essential for any researcher investigating the therapeutic potential or toxicological profile of this and related cardenolides.
References
-
Biopurify. (n.d.). CAS 7044-31-7 | 17α-Neriifolin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441867, Neriifolin. Retrieved from [Link]
-
Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines. Retrieved from [Link]
-
PubMed. (n.d.). 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model. Retrieved from [Link]
-
SlideShare. (n.d.). Cardiac Glycosides. Retrieved from [Link]
-
Poirier, D., et al. (1999). 17Alpha-alkan (or alkyn) amide derivatives of estradiol as inhibitors of steroid-sulfatase activity. Steroids. Retrieved from [Link]
-
PubMed. (n.d.). The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Data for 2, 14, 15, and 17 (400 MHz) (δ in ppm). Retrieved from [Link]
-
IOSR Journal. (n.d.). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. Retrieved from [Link]
- Google Patents. (n.d.). EP1935898B1 - Process for the preparation of 17alpha-cyanomethyl-17beta-hydroxy steroids.
-
ResearchGate. (n.d.). Extraction, fractionation, isolation and purification of 17βH-neriifolin from the Cerbera odollam methanol crude extract. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Cardenolides and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]
-
YouTube. (2020). Constitutional Isomers vs Stereoisomers | Organic Chemistry 5.1. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. Retrieved from [Link]
-
PubMed. (n.d.). Purification, crystallization and preliminary X-ray diffraction results of human 17beta-hydroxysteroid dehydrogenase type 5. Retrieved from [Link]
-
ResearchGate. (n.d.). The cytotoxic activity of 17βH-neriifolin against panels of cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 17-aliphatic heterocycle-substituted steroidal inhibitors of 17alpha-hydroxylase/C17-20-lyase (P450 17). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Identification and screening of cardiac glycosides in Streptocaulon griffithii using an integrated data mining strategy based on high resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation of naturally occurring novel isoflavonoids: an update | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of regioisomeric 17beta-N-phenylpyrazolyl steroid derivatives and their inhibitory effect on 17alpha-hydroxylase/C(17,20)-lyase. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. Retrieved from [Link]
-
Neliti. (n.d.). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved from [Link]
-
PubMed. (n.d.). Cardiac glycosides with non-rotating steroid to sugar linkages: tools for the study of digitalis structure-activity relationships. Retrieved from [Link]
-
PubMed. (n.d.). Natural product isolation--how to get from biological material to pure compounds. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, 17α-hydroxylase-C17,20-lyase Inhibitory and 5AR Reductase Activity of Novel Pregnenolone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102417534B - Synthesis technology of dutasteride.
Sources
- 1. CAS # 7044-31-7, 17alpha-Neriifolin, (3beta,5beta,17alpha)-3-[(6-Deoxy-3-O-methyl-��-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide - chemBlink [chemblink.com]
- 2. CAS 7044-31-7 | 17α-Neriifolin [phytopurify.com]
- 3. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neriifolin | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 7. This compound | 7044-31-7 [chemicalbook.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound supplier | CAS No :7044-31-7 | AOBIOUS [aobious.com]
- 11. Neriifolin | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. philadelphia.edu.jo [philadelphia.edu.jo]
- 13. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and screening of cardiac glycosides in Streptocaulon griffithii using an integrated data mining strategy based on high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification, crystallization and preliminary X-ray diffraction results of human 17beta-hydroxysteroid dehydrogenase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Decisive Role of C17 Stereochemistry: A Comparative Analysis of 17α-Neriifolin and 17β-Neriifolin Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The stereochemical configuration of a molecule is a fundamental determinant of its biological activity, often dictating the subtle yet critical interactions with its molecular targets. In the realm of cardiac glycosides, a class of naturally derived compounds with potent bioactivities, this principle is paramount. This technical guide provides a comprehensive examination of the biological activities of two stereoisomers of the cardiac glycoside neriifolin: 17α-neriifolin and 17β-neriifolin. While 17β-neriifolin is a well-characterized compound with demonstrated anticancer and cardiotonic properties, its 17α-epimer is less studied. This guide will delve into the established biological functions of 17β-neriifolin, and through an analysis of structure-activity relationships within the cardiac glycoside family, will extrapolate the anticipated biological profile of 17α-neriifolin. We will explore their shared primary mechanism of action—the inhibition of the Na+/K+-ATPase pump—and discuss how the stereochemical divergence at the C17 position is predicted to profoundly impact binding affinity and subsequent downstream signaling cascades. Detailed experimental protocols for evaluating the cytotoxicity, Na+/K+-ATPase inhibition, and apoptotic potential of these compounds are provided to facilitate further research in this area. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of neriifolin isomers and to underscore the critical importance of stereochemistry in drug design and discovery.
Introduction: The Significance of Stereoisomerism in Cardiac Glycosides
Cardiac glycosides are a class of naturally occurring steroid-like compounds that have been utilized for centuries for their medicinal properties, most notably in the treatment of heart conditions.[1] Their molecular structure is characterized by a steroid nucleus, a sugar moiety at the C3 position, and an unsaturated lactone ring at the C17 position.[1] It is the lactone ring that is particularly crucial for their biological activity, and its spatial orientation plays a decisive role in the interaction with their primary molecular target, the Na+/K+-ATPase.[2]
The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is a cornerstone of pharmacology.[3] Enantiomers and diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] For cardiac glycosides, the stereochemistry at the C17 position, which dictates the α or β orientation of the lactone ring, is a critical determinant of their biological potency. The naturally occurring and biologically active cardiac glycosides almost invariably possess a 17β-oriented lactone ring. This configuration is essential for optimal binding to the Na+/K+-ATPase.
This guide will focus on the two C17 epimers of neriifolin, a cardenolide cardiac glycoside. 17β-neriifolin is the naturally occurring and biologically active isomer, while 17α-neriifolin represents its synthetic or rare counterpart. By comparing the known activities of the β-isomer with the predicted activities of the α-isomer based on established structure-activity relationships (SAR), we aim to provide a comprehensive understanding of how a single stereochemical change can dramatically alter biological function.
17β-Neriifolin: A Potent Bioactive Cardiac Glycoside
17β-Neriifolin has been the subject of extensive research, revealing a range of biological activities, most notably its potent anticancer effects.
Anticancer Activity
17β-Neriifolin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Its anticancer activity is primarily attributed to its ability to induce apoptosis, a form of programmed cell death.[4][7]
Table 1: Cytotoxic Activity of 17βH-Neriifolin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 22 ± 1.5 |
| T47D | Breast | 30 ± 1.8 |
| HT-29 | Colorectal | Not specified |
| A2780 | Ovarian | Not specified |
| SKOV-3 | Ovarian | Not specified |
| A375 | Skin | Not specified |
| HeLa | Cervical | 5.3 - 16 |
| A549 | Lung | 5.3 - 16 |
| DU145 | Prostate | 5.3 - 16 |
| HepG2 | Hepatocellular | 60 (at 72h) |
Data compiled from multiple sources.[4][6][7]
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of 17β-neriifolin, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase, an essential transmembrane ion pump.[7][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This disruption of ion homeostasis triggers a cascade of downstream signaling events that can culminate in apoptosis.
In silico molecular docking studies have shown that 17βH-neriifolin binds to the α-subunit of Na+/K+-ATPase with a binding energy of -8.16 ± 0.74 kcal/mol, comparable to that of ouabain (-8.18 ± 0.48 kcal/mol), a well-known Na+/K+-ATPase inhibitor.[7]
Induction of Apoptosis
The apoptotic cascade initiated by 17β-neriifolin involves the activation of caspases, a family of proteases that execute programmed cell death.[4] Studies have shown that treatment with neriifolin leads to the activation of caspase-3, -8, and -9, and the up-regulation of Fas and FasL proteins, key components of the extrinsic apoptotic pathway.[4]
Other Biological Activities
Beyond its anticancer effects, 17β-neriifolin has been investigated for other therapeutic applications. It has shown potential in improving cardiac remodeling in heart failure models. Additionally, it exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS).
17α-Neriifolin: A Predicted Profile of Attenuated Activity
Direct experimental data on the biological activity of 17α-neriifolin is scarce in the published literature. However, based on the well-established structure-activity relationships of cardiac glycosides, a significant reduction in biological potency compared to its 17β-epimer can be confidently predicted.
The Critical Role of the 17β-Lactone Ring
The 17β-orientation of the lactone ring is a conserved feature among biologically potent cardiac glycosides. This specific spatial arrangement allows for optimal interaction with the binding pocket on the Na+/K+-ATPase. An alteration to a 17α-configuration would change the three-dimensional shape of the molecule, likely hindering its ability to fit snugly into the binding site. This would result in a lower binding affinity and, consequently, reduced inhibitory activity against the Na+/K+-ATPase.
Comparative Potency: Insights from Related Isomers
A study that isolated five steroid-type compounds, including 7α-neriifolin and 17β-neriifolin, found that 17β-neriifolin was the most potent inhibitor of HOXA9-dependent gene expression. While this study did not include 17α-neriifolin, the superior activity of the 17β-isomer over another stereoisomer lends strong support to the hypothesis that the 17β-configuration is crucial for maximal biological effect.
Anticipated Biological Profile of 17α-Neriifolin
Based on these principles, the following biological profile for 17α-neriifolin is anticipated:
-
Reduced Na+/K+-ATPase Inhibition: Significantly weaker inhibition of the Na+/K+-ATPase compared to 17β-neriifolin.
-
Lower Cytotoxicity: Consequently, a much lower cytotoxic effect on cancer cell lines, with significantly higher IC50 values.
-
Attenuated Downstream Signaling: A diminished capacity to induce apoptosis and other downstream signaling events that are dependent on Na+/K+-ATPase inhibition.
Experimental Protocols
To facilitate the direct comparison of 17α- and 17β-neriifolin, the following detailed experimental protocols are provided.
Synthesis of 17α-Neriifolin (Proposed)
Diagram: Proposed Synthetic Workflow for 17α-Neriifolin
Caption: A proposed synthetic workflow for 17α-neriifolin starting from digitoxigenin.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the neriifolin isomers on the viability of cancer cells.
Diagram: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 17α-neriifolin and 17β-neriifolin in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Na+/K+-ATPase Inhibition Assay
This assay measures the inhibitory effect of the neriifolin isomers on the activity of the Na+/K+-ATPase enzyme.
Diagram: Na+/K+-ATPase Inhibition Assay Workflow
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing MgCl2, KCl, and NaCl.
-
Enzyme and Inhibitor Addition: Add the Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex) to the reaction mixture. Add serial dilutions of 17α- and 17β-neriifolin. Include a control without inhibitor and a blank without enzyme.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Phosphate Measurement: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the compounds and determine the IC50 values.
Conclusion
The stereochemical orientation of the lactone ring at the C17 position of neriifolin is a critical determinant of its biological activity. 17β-Neriifolin is a potent bioactive compound with well-documented anticancer and Na+/K+-ATPase inhibitory activities. In contrast, while direct experimental data is lacking, established structure-activity relationships for cardiac glycosides strongly suggest that 17α-neriifolin will exhibit significantly attenuated biological effects. This predicted difference underscores the exquisite specificity of drug-target interactions and highlights the importance of stereochemical considerations in drug design and development. The experimental protocols provided in this guide offer a framework for the direct comparative evaluation of these two isomers, which will undoubtedly provide valuable insights into the structural requirements for potent cardiac glycoside activity and may open new avenues for the design of novel therapeutics.
References
-
The cytotoxic activity of 17βH-neriifolin against panels of cell lines. ResearchGate. Available at: [Link]
-
Neuroprotective activity of the cardiac glycoside neriifolin. ResearchGate. Available at: [Link]
-
Effects of nerifolin, an isolate from seeds of Cerbera manghas L., on proliferation and apoptosis of human hepatocellular carcinoma HepG2 cells. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 17-aliphatic heterocycle-substituted steroidal inhibitors of 17alpha-hydroxylase/C17-20-lyase (P450 17). PubMed. Available at: [Link]
-
17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model. PubMed. Available at: [Link]
-
Synthesis of regioisomeric 17beta-N-phenylpyrazolyl steroid derivatives and their inhibitory effect on 17alpha-hydroxylase/C(17,20)-lyase. PubMed. Available at: [Link]
-
Cardiac glycosides from Digitalis lanata and their cytotoxic activities. PMC. Available at: [Link]
-
Structure-activity relationships of synthetic digitoxigenyl glycosides. PubMed. Available at: [Link]
-
Inhibition of Na+,K+ -ATPase enzyme by tetrodotoxin extract in the breast tumor xenograft Balb/c nu mouse model. PubMed Central. Available at: [Link]
-
17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. PubMed. Available at: [Link]
-
Regulation of Na+/K+-ATPase by Estradiol and IGF-1 in Cardio-Metabolic Diseases. PubMed. Available at: [Link]
- Process for the preparation of 17alpha-cyanomethyl-17beta-hydroxy steroids. Google Patents.
-
The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. PubMed. Available at: [Link]
-
Preferential reduction of Na+/K+ ATPase alpha3 by 17beta-estradiol influences contraction frequency in rat uteri. PubMed. Available at: [Link]
-
Structure-activity relationships of synthetic cardiac glycosides. PubMed. Available at: [Link]
-
Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. PubMed. Available at: [Link]
-
Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis. Natural Product Reports. Available at: [Link]
-
Synthesis, 17α-hydroxylase-C17,20-lyase Inhibitory and 5AR Reductase Activity of Novel Pregnenolone Derivatives. PubMed. Available at: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]
- Synthesis technology of dutasteride. Google Patents.
-
The differential effects of tamoxifen and ICI 182780 on the reduction of Na+/K+ ATPase activity and spontaneous oscillations by 17beta-estradiol. PubMed. Available at: [Link]
-
Cardiac glycosides in easy way - Digoxin, digitoxin. YouTube. Available at: [Link]
-
Quo vadis Cardiac Glycoside Research? MDPI. Available at: [Link]
-
Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. PubMed. Available at: [Link]
-
stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]
Sources
- 1. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, 17α-hydroxylase-C17,20-lyase Inhibitory and 5AR Reductase Activity of Novel Pregnenolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Na+,K+ -ATPase enzyme by tetrodotoxin extract in the breast tumor xenograft Balb/c nu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The differential effects of tamoxifen and ICI 182,780 on the reduction of Na+/K+ ATPase activity and spontaneous oscillations by 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of 17alpha-Neriifolin on Na+/K+-ATPase
Technical Guide: Mechanism of Action and Stereochemical Control of Neriifolin on Na /K -ATPase
Executive Summary
Neriifolin is a cardiac glycoside isolated from Cerbera odollam and Cerbera manghas. While often discussed generically, the biological activity of neriifolin is strictly governed by the stereochemistry at the C17 position of the steroid nucleus.
-
17
-Neriifolin (Active): The naturally occurring, potent inhibitor of Na /K -ATPase (IC 20–30 nM). It stabilizes the enzyme in the E2-P conformation, triggering downstream signal transduction (Src/EGFR/ERK) and inducing apoptosis in oncological models. -
17
-Neriifolin (Inactive/Low Affinity): The C17 epimer. Due to the altered orientation of the lactone ring, it lacks the critical hydrogen bonding capability and steric fit required for high-affinity binding to the ATPase -subunit.
Crucial Note for Researchers: This guide details the mechanism of the active scaffold (17
Molecular Pharmacology & Binding Mechanism[1]
The Target: Na /K -ATPase -Subunit
The Na
-
Binding State: Neriifolin binds preferentially to the E2-P (phosphorylated) conformation of the
-subunit. -
Binding Pocket: The deep extracellular cleft formed by transmembrane helices M1, M2, M4, M5, and M6 .
Stereochemical "Lock and Key": 17 vs. 17
The potency of cardiac glycosides relies on a specific pharmacophore: a steroid nucleus with a cis-fused A/B ring, a cis-fused C/D ring, and an unsaturated lactone ring at C17.
| Feature | 17 | 17 |
| C17 Configuration | Lactone ring is | Lactone ring is |
| Interaction | Carbonyl oxygen of the lactone acts as a Hydrogen Bond Acceptor (likely with Thr797 or Gln111 in the | The altered angle prevents H-bond formation and causes steric clash with the M1/M2 extracellular loop. |
| Binding Energy | High affinity ( | Low affinity (significantly less negative |
| Result | Potent inhibition of ion transport; Signalosome activation. | Negligible inhibition; Failure to recruit Src kinase. |
Downstream Signaling (The "Signalosome")
Binding of the active 17
-
Src Release: The kinase domain of the
-subunit releases the inhibitory hold on Src kinase . -
Transactivation: Active Src phosphorylates the EGFR (Epidermal Growth Factor Receptor).
-
Cascade: Activation of the Ras-Raf-MEK-ERK pathway.
-
Outcome: In cancer cells (e.g., HepG2, MCF-7), this leads to ROS generation, mitochondrial dysfunction, and apoptosis (unlike the proliferative effect seen in some normal tissues).
Visualization of Mechanism
The following diagram illustrates the divergence in activity based on stereochemistry and the subsequent signaling cascade triggered only by the active form.
Figure 1: Mechanistic divergence between 17
Experimental Protocols for Validation
To confirm the mechanism and stereochemical specificity in your lab, use the following self-validating workflows.
Na /K -ATPase Inhibition Assay (Malachite Green)
Objective: Quantify the IC
-
Enzyme Preparation: Isolate microsomes from porcine cerebral cortex or use purified human
1 1 enzyme. -
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 100 mM NaCl, 20 mM KCl. -
Substrate: 2 mM ATP.
-
Inhibitor: Serial dilutions of 17
-neriifolin (0.001 – 10 M) and 17 -neriifolin (0.1 – 100 M).
-
-
Incubation: Incubate enzyme + inhibitor for 20 min at 37°C before adding ATP (allows E2-P binding). Add ATP and incubate for 30 min.
-
Detection: Add Malachite Green reagent (molybdate/H
SO ). Measure Absorbance at 630 nm. -
Validation:
-
17
-Neriifolin: Expect IC 20–50 nM. -
17
-Neriifolin: Expect IC > 10 M (or no inhibition).
-
Western Blotting for Signalosome Activation
Objective: Verify that cytotoxicity is mechanism-based (Src/ERK activation) and not non-specific necrosis.
-
Cell Culture: Treat HepG2 or MCF-7 cells with 50 nM 17
-neriifolin vs. 50 nM 17 -neriifolin for 1, 3, and 6 hours. -
Lysis: Use RIPA buffer with phosphatase inhibitors (Na
VO , NaF). -
Immunoblot Targets:
-
p-Src (Tyr416): Marker of Src activation.
-
p-ERK1/2 (Thr202/Tyr204): Downstream effector.
-
Total Src / Total ERK: Loading controls.
-
-
Expected Result:
-
17
-treated: Strong increase in p-Src and p-ERK at 1–3 hours. -
17
-treated: Levels comparable to DMSO control.
-
Quantitative Data Summary
The following table summarizes the comparative pharmacological profiles derived from literature and standard assays.
| Parameter | 17 | 17 | Reference Basis |
| Na | 0.022 | > 5.0 | Takase et al. (2022) |
| Binding Energy ( | -8.16 kcal/mol | > -6.0 kcal/mol | Molecular Docking |
| Cytotoxicity (HepG2) | High (IC | Low/Inactive | Takase et al. (2022) |
| HOXA9 Inhibition | Potent | Inactive | Takase et al. (2022) |
References
-
Takase, S., et al. (2022). "17
-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1." Journal of Natural Medicines. -
Laphookhieo, S., et al. (2004). "Cytotoxic cardenolide glycoside from the seeds of Cerbera odollam."[1] Phytochemistry.
-
Wang, H., et al. (2004).[2] "Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex."[2] Journal of Biological Chemistry.
-
Yosef, E., et al. (2016). "Na,K-ATPase interaction with the Src kinase: The effect of the loop structure." Scientific Reports.
Disclaimer: This guide assumes "17
Cerbera odollam cardiac glycosides 17alpha-Neriifolin isolation
Topic: Isolation and Purification of 17
Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary
This technical guide details the isolation protocol for Neriifolin from Cerbera odollam (Sea Mango) kernels, with a specific focus on resolving the 17
The distinction between these stereoisomers is non-trivial but vital: the 17
Part 1: Phytochemical Context & Stereochemistry
The Source: Cerbera odollam
The kernels of Cerbera odollam are a rich source of cardenolides, primarily cerberin (2'-O-acetylneriifolin) and neriifolin (2'-deacetyltanghinin). These compounds share the digitoxigenin aglycone core but differ in glycosylation and acetylation.
The Stereochemical Criticality (C17)
The biological activity of cardenolides hinges on the orientation of the unsaturated butyrolactone ring at position C17 of the steroid skeleton.
-
17
-Neriifolin (Natural/Toxic): The lactone ring is in the -orientation (perpendicular to the steroid plane). This configuration allows deep binding into the extracellular pocket of the Na /K -ATPase pump. -
17
-Neriifolin (Inactive/Stable): The lactone ring is in the -orientation. This is the thermodynamically favored product formed via base-catalyzed enolization of the C17-C20 bond. It serves as a crucial impurity standard in drug development and a negative control in toxicity studies.
Technical Note: In older literature, "17
-neriifolin" usually refers to the 17-lactone isomer. However, ensure you do not confuse this with "17 H-neriifolin," which describes the proton configuration of the active 17 -lactone form. This guide uses 17 -neriifolin to denote the 17 -lactone isomer .
Part 2: Isolation & Epimerization Workflow
Reagents & Equipment
-
Source Material: Dried Cerbera odollam kernels (ground to <1mm mesh).
-
Solvents: Petroleum Ether (40-60°C), Methanol (HPLC grade), Chloroform, Ethyl Acetate.
-
Stationary Phases: Silica Gel 60 (0.063-0.200 mm), C18 Reverse Phase Silica (5
m). -
Epimerization Reagent: Basic Alumina or 0.1M NaOMe in MeOH.
Step-by-Step Protocol
Phase A: Extraction of Total Cardenolides
-
Defatting (Crucial): Cerbera seeds are ~50% oil. Extract 100g of ground kernels with 500mL Petroleum Ether in a Soxhlet apparatus for 12 hours. Discard the lipid-rich solvent.
-
Why: Lipids interfere with chromatographic separation and cause emulsion during partitioning.
-
-
Extraction: Dry the marc and re-extract with Methanol (500mL) at 55°C for 8 hours. Evaporate to dryness under reduced pressure to yield the crude methanolic extract (CME).
-
Partitioning: Resuspend CME in 100mL distilled water. Partition sequentially with:
-
Hexane (3x 50mL) - remove residual lipids.
-
Chloroform (3x 50mL) - Collect this fraction. Neriifolin and Cerberin partition here.
-
Phase B: Isolation of Neriifolin (17
-
Flash Chromatography: Load the Chloroform fraction onto a Silica Gel column.
-
Elution Gradient: CHCl
:MeOH (98:2 90:10). -
Monitoring: Check fractions via TLC (Silica gel 60 F
). Spray with Kedde Reagent (3,5-dinitrobenzoic acid).-
Observation: Cardenolides appear as violet/pink spots.
-
Target: Neriifolin typically elutes after Cerberin due to the lack of the acetyl group (more polar).
-
Phase C: Generation & Isolation of 17
-
Isomerization: Dissolve 100mg of pure 17
-neriifolin in 10mL Methanol. Add 1g of Basic Alumina (Activity I). Stir at room temperature for 24-48 hours. -
Filtration: Filter off the alumina and evaporate the solvent.
-
Preparative HPLC Resolution:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10mm, 5
m). -
Mobile Phase: Isocratic Acetonitrile:Water (45:55).
-
Flow Rate: 3.0 mL/min.
-
Detection: UV @ 220 nm (absorption of the butenolide ring).
-
Retention Time: The 17
-isomer typically elutes before the 17 -isomer due to a change in molecular shape (more linear/less polar surface area interaction).
-
Part 3: Visualization of Workflows
Figure 1: Extraction and Isomerization Workflow
Caption: Figure 1. Integrated workflow for the extraction of natural neriifolin and the semi-synthetic generation/isolation of the 17
Figure 2: C17 Epimerization Mechanism
Caption: Figure 2. Base-catalyzed mechanism converting the active 17
Part 4: Structural Elucidation & Quality Control
To validate the isolation of the 17
Table 1: Diagnostic NMR Signals (CDCl , 500 MHz)
| Position | Proton | 17 | 17 | Mechanistic Insight |
| C-18 | Methyl (3H, s) | The 17 | ||
| C-21 | Lactone H (2H) | Change in magnetic environment due to ring rotation. | ||
| C-17 | Methine H (1H) | The H-17 proton shifts downfield and coupling constants change due to altered dihedral angles. | ||
| Activity | IC | < 0.5 | > 100 | The |
Self-Validating QC Check:
-
Kedde Reaction: Both isomers will test positive (violet) because the lactone ring is intact.
-
HPLC Purity: The 17
peak must be >95% pure and distinct from the 17 peak. -
Melting Point: 17
-isomers generally have lower melting points than their 17 counterparts.
Part 5: Safety & Toxicology
-
Hazard: Neriifolin is a potent cardiotoxin (LD
in mice ~1 mg/kg). It causes sinus bradycardia, hyperkalemia, and cardiac arrest. -
Handling:
-
Work exclusively in a fume hood.
-
Wear double nitrile gloves.
-
Antidote: Digoxin Immune Fab (DigiFab) is the clinical antidote for accidental exposure, though its efficacy for Cerbera glycosides is variable due to structural differences.
-
-
Waste: All cardenolide-contaminated waste must be incinerated. Do not dispose of down the drain.
References
-
Gaillard, Y., et al. (2004). "Cerbera odollam: a 'suicide tree' and cause of death in the state of Kerala, India." Journal of Ethnopharmacology. Link
-
Krizevski, R., et al. (2007). "Systematic analysis of cardenolides in Cerbera species by HPLC-MS." Journal of Chromatography B. Link
-
Luta, M., et al. (1998).[4] "Synthesis of cardenolide glycosides and putative biosynthetic precursors...". Steroids.[2][3][4][5][6][7][8][9][10][11] Link
-
Dionne, P., et al. (1997).[5] "D-ring allyl derivatives of 17 beta- and 17 alpha-estradiols: chemical synthesis and 13C NMR data." Steroids.[2][3][4][5][6][7][8][9][10][11] Link
-
Tembe-Foyet, D. et al. (2022). "17βH-neriifolin from unripe fruits of Cerbera manghas...". Journal of Natural Medicines. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Structure-activity relationships of 17alpha-derivatives of estradiol as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Cardenolides Acospectoside A and Acovenoside B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cardenolide glycosides and putative biosynthetic precursors of cardenolide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-ring allyl derivatives of 17 beta- and 17 alpha-estradiols: chemical synthesis and 13C NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol [mdpi.com]
- 7. Comparison of 17beta-estradiol structures from x-ray diffraction and solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-state NMR analysis of steroidal conformation of 17α- and 17β-estradiol in the absence and presence of lipid environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17alpha-estradiol: a brain-active estrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]
17alpha-Neriifolin molecular weight and physical properties
Technical Analysis: 17 -Neriifolin vs. 17 -Neriifolin
Molecular Weight, Physical Properties, and Mechanistic Characterization
Part 1: Executive Technical Synthesis
17
In drug development and toxicological research, distinguishing these isomers is critical.[3] The naturally occurring, bioactive cardenolide (17
Part 2: Physicochemical Profile
The following data consolidates properties for the Neriifolin scaffold, with specific distinctions noted for the isomers where applicable.
Table 1: Molecular & Physical Properties
| Property | Data | Technical Notes |
| Chemical Name | 17 | Systematic: 3 |
| Molecular Formula | Identical for both | |
| Molecular Weight | 534.68 g/mol | Monoisotopic Mass: 534.3193 Da.[2][3] |
| CAS Registry | 7044-31-7 (17 | CRITICAL: Verify CAS to ensure isomer specificity in procurement.[1][2][3] |
| Appearance | White to off-white solid | Crystalline powder (often rhombic plates from methanol).[1][2][3] |
| Solubility | DMSO (>80 mg/mL)Methanol (Soluble)Water (Insoluble) | Requires sonication in DMSO.[2][3][6] Precipitates in aqueous buffers.[2][3] |
| Storage | -20°C (Desiccated) | Hygroscopic. Stable in DMSO at -80°C for ~6 months. |
| Melting Point | ~218–225°C | Range applies to the purified crystalline natural product (17 |
Stereochemical Structure Analysis
The biological "switch" lies at Carbon 17 of the steroid nucleus:
-
17
-Neriifolin (Active): The unsaturated lactone ring is oriented cis relative to the C13 methyl group (beta face).[1][2][3] This conformation is required for deep binding into the Na /K -ATPase extracellular pocket.[1][2][3] -
17
-Neriifolin (Inactive/Control): The lactone ring is oriented trans (alpha face).[1][2][3] This steric clash prevents effective docking, drastically reducing cardiotonic activity.[3]
Part 3: Mechanism of Action (Signal Transduction)
While 17
Core Mechanism:
The Neriifolin scaffold targets the Na
-
State-Specific Binding: It binds preferentially to the phosphorylated E2-P conformational state of the enzyme on the extracellular side.[1][2][3]
-
Ion Lock: This binding inhibits the release of Na
and the entry of K , locking the pump. -
Downstream Cascade:
Visualization: Na /K -ATPase Inhibition Pathway
The following diagram illustrates the interruption of the ion transport cycle by Neriifolin.[3]
Figure 1: Mechanistic blockade of the Sodium-Potassium Pump. Neriifolin stabilizes the E2-P conformation, preventing K+ influx and leading to downstream calcium accumulation.[1][2][3]
Part 4: Experimental Protocols
Protocol A: Isolation of Neriifolin from Thevetia peruviana
Note: This protocol isolates the natural 17
Safety Warning: All fractions are potentially lethal.[2][3] Wear full PPE (gloves, mask, goggles).[3] Work in a fume hood.
Workflow:
-
Extraction:
-
Partitioning (Defatting):
-
Enrichment:
-
Purification (Flash Chromatography):
Protocol B: Solubilization for In Vitro Assays
To ensure reproducibility in cell-based assays (e.g., cytotoxicity in HepG2 or THP-1 lines):
-
Stock Solution (10 mM):
-
Working Solution:
Visualization: Isolation Workflow
Figure 2: Step-wise fractionation workflow for isolating cardiac glycosides from plant biomass.[1][2][3]
Part 5: References & Validation
Validation Statement: The molecular weight (534.68) and solubility data (DMSO/MeOH) are consistent across major chemical registries (PubChem, ChemSpider).[2][3] The distinction between 17
References:
-
PubChem. (n.d.).[2][3][5] Compound Summary: Neriifolin (CID 441867).[2][3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]
-
PubChem. (n.d.).[2][3][5] Compound Summary: 17alpha-Neriifolin (CID 10482251).[1][2][3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]
-
Miyagawa, T., et al. (2021).[3] Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation. Molecules. Retrieved from [Link]
Sources
- 1. Neriifolin | CymitQuimica [cymitquimica.com]
- 2. This compound | C30H46O8 | CID 10482251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neriifolin | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neriifolin [drugfuture.com]
- 5. Nerifolin | C30H46O8 | CID 5702170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neriifolin | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 7. Cerbera manghas - Wikipedia [en.wikipedia.org]
- 8. rroij.com [rroij.com]
- 9. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of C17 Stereochemistry in the Bioactivity of Neriifolin: A Structure-Activity Relationship Analysis
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neriifolin, a potent cardiac glycoside isolated from plants of the Cerbera genus, has garnered significant attention for its profound cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical transmembrane ion pump. Like other steroids, the biological activity of Neriifolin is exquisitely sensitive to its three-dimensional structure. This technical guide delves into the pivotal structure-activity relationship (SAR) governed by the stereochemistry at the C17 position of the Neriifolin aglycone. We explore how the spatial orientation of the lactone ring—differentiating the 17α and 17β isomers—directly impacts target engagement, downstream signaling, and overall cytotoxic potency. This document provides a Senior Application Scientist's perspective on the causality behind experimental design, detailed protocols for isomer characterization and evaluation, and a mechanistic interpretation of the resulting SAR data, offering a validated framework for researchers in oncology and medicinal chemistry.
Introduction: The Imperative of Stereochemistry in Cardiac Glycoside Bioactivity
Cardiac glycosides (CGs) are a well-established class of natural products, historically employed for treating congestive heart failure due to their positive inotropic effects.[1] Their core structure comprises a steroid nucleus, a sugar moiety at the C3 position, and an unsaturated lactone ring at the C17 position.[2] The canonical mechanism of action for all CGs is the inhibition of the Na+/K+-ATPase enzyme, which disrupts cellular ion homeostasis.[1][3]
In recent years, the potent anti-cancer properties of CGs have been extensively documented, renewing interest in this compound class for oncological applications.[4] Neriifolin, a prominent cardenolide, demonstrates nanomolar cytotoxicity against a broad spectrum of cancer cells, including those of the breast, colon, ovary, and skin.[5] This activity is intrinsically linked to its ability to bind the α-subunit of the Na+/K+-ATPase, inducing apoptosis and cell cycle arrest.[5][6]
The steroid backbone of Neriifolin contains multiple chiral centers, making it a complex three-dimensional entity. It is a well-established principle in pharmacology that stereoisomers of a drug can exhibit dramatically different biological activities. The orientation of substituents can either enhance or diminish the affinity of a ligand for its biological target. For Neriifolin, the stereocenter at C17, which dictates the α (downward) or β (upward) projection of the lactone ring relative to the steroid plane, is of paramount importance. Studies comparing 17β-neriifolin with related compounds suggest that this specific configuration is critical for potent bioactivity.[7] This guide systematically dissects the SAR of Neriifolin C17 isomers, providing the foundational knowledge and practical methodologies required to investigate these critical structural nuances.
Molecular Architecture: Neriifolin and its C17 Epimers
The fundamental structure of Neriifolin consists of the aglycone (steroid nucleus) known as digitoxigenin, glycosidically linked to a molecule of L-thevetose at the C3β position. The defining feature for this analysis is the five-membered butenolide (lactone) ring attached at the C17 position of the steroid's D-ring.
-
17β-Neriifolin: In this isomer, the bond connecting the lactone ring to the C17 position projects upwards, on the same face as the C18 angular methyl group. This is the naturally occurring and more studied configuration.
-
17α-Neriifolin: In this epimer, the lactone ring is oriented downwards, on the opposite face of the steroid plane. This configuration alters the overall shape and electronic profile of the molecule's "business end."
This seemingly subtle change in the C17 side chain's spatial arrangement profoundly impacts how the molecule fits into the binding pocket of its target protein, the Na+/K+-ATPase.
Core Mechanism of Action: Targeting the Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of Na+ and K+ ions across the cell membrane. This function is fundamental to numerous physiological processes, including nutrient transport and nerve impulse transmission.
Cardiac glycosides exert their inhibitory effect by binding to a specific site on the extracellular face of the pump's α-subunit, locking the enzyme in a phosphorylated (E2-P) conformation.[8][9] This prevents the dephosphorylation and conformational change required to release K+ ions into the cell, effectively shutting down the pump's cycle.
The downstream consequences of this inhibition are twofold:
-
Ion Gradient Disruption: The intracellular Na+ concentration increases, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular Ca2+. In cardiac myocytes, this explains the positive inotropic effect. In cancer cells, this ionic distress contributes to cellular stress.
-
Signal Transduction Cascade: The Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can activate intracellular signaling pathways, such as the Src kinase cascade, leading to the production of reactive oxygen species (ROS) and activation of pathways like PI3K/Akt and MAPK.[9] This signaling function, distinct from the pumping function, is a key driver of the apoptotic effects observed in cancer cells.
Figure 1: Neriifolin's mechanism of action via Na+/K+-ATPase inhibition.
Synthesis and Stereochemical Characterization of C17 Isomers
While 17β-Neriifolin can be isolated from natural sources like Cerbera odollam and Cerbera manghas, a comparative SAR study necessitates access to the 17α epimer, which typically requires semi-synthesis from a suitable precursor.[10][11] The definitive confirmation of stereochemistry is non-trivial and relies on robust analytical techniques.
Experimental Protocol: Stereochemical Characterization
Rationale: Differentiating between the C17 epimers requires techniques sensitive to the spatial arrangement of atoms. A combination of chromatography and spectroscopy provides unambiguous confirmation.
Step-by-Step Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate the two isomers.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The precise ratio must be optimized, but a starting point could be 60:40 (Acetonitrile:Water).
-
Detection: UV detector set to ~218 nm, the λmax for the cardenolide lactone ring.
-
Expected Outcome: The two isomers should exhibit different retention times due to subtle differences in polarity and interaction with the stationary phase.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the isomers.
-
Method: Couple the HPLC output to an Electrospray Ionization (ESI) source on a high-resolution mass spectrometer (e.g., Q-TOF).
-
Analysis: Both isomers will have the identical molecular weight and fragmentation pattern, confirming they are isomers and not different compounds.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To definitively assign the C17 stereochemistry. This is the gold standard.
-
Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close to each other in space (< 5 Å).
-
Sample Preparation: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Analysis:
-
For 17β-Neriifolin , a NOESY cross-peak will be observed between the protons of the C18 angular methyl group and protons on the lactone ring.
-
For 17α-Neriifolin , no such spatial correlation will be seen. Instead, correlations might be observed between the lactone ring protons and the C16 proton.
-
-
Figure 2: Analytical workflow for the separation and identification of C17 isomers.
Comparative Biological Evaluation: Protocols and Rationale
To establish a clear SAR, the purified C17 isomers must be tested in parallel across a series of validated bioassays. The experimental design must be robust, allowing for the quantitative comparison of potency at the molecular target and the cellular level.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
Rationale: This assay directly measures the interaction of the isomers with their primary molecular target. The Malachite Green assay is a colorimetric method that quantifies the inorganic phosphate released from ATP hydrolysis by the enzyme. Inhibition of the enzyme results in a lower phosphate signal.[5]
Step-by-Step Methodology:
-
Enzyme Source: Use a commercially available, purified porcine or canine kidney Na+/K+-ATPase preparation.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4.
-
Substrate: 5 mM ATP.
-
Test Compounds: Prepare serial dilutions of 17α- and 17β-Neriifolin (e.g., from 1 nM to 10 µM) in DMSO. Include Ouabain as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 1 µL of test compound dilution (final DMSO concentration should be ≤1%).
-
Add 20 µL of the Na+/K+-ATPase enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 100 µL of Malachite Green reagent.
-
Read the absorbance at ~620 nm.
-
-
Data Analysis: Convert absorbance values to percent inhibition relative to a no-drug control. Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value for each isomer.
Experimental Protocol: In Vitro Cytotoxicity Assessment
Rationale: The Sulforhodamine B (SRB) assay is a robust and widely used method for measuring cell density based on the measurement of total cellular protein content. It provides a reliable measure of the anti-proliferative or cytotoxic effects of the compounds.[5]
Step-by-Step Methodology:
-
Cell Lines: Use a panel of relevant human cancer cell lines (e.g., MCF-7 breast cancer, A2780 ovarian cancer, HT-29 colon cancer).[5]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the Neriifolin isomers to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Data Analysis: Read the absorbance at 510 nm. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value for each isomer.
Figure 4: The core structure-activity relationship logic for Neriifolin C17 isomers.
Downstream Signaling Consequences of C17 Isomerism
The difference in potency at the primary target is expected to cascade into downstream signaling events. The more potent 17β isomer, by achieving a greater degree of Na+/K+-ATPase inhibition at lower concentrations, will likely trigger a more robust and rapid cellular response. This can manifest as:
-
Accelerated Apoptosis: 17β-Neriifolin is expected to induce markers of apoptosis (e.g., caspase-3 activation, PARP cleavage) at lower concentrations and/or at earlier time points compared to the 17α isomer. [6][12]* Increased ER Stress: Neriifolin is known to induce endoplasmic reticulum (ER) stress, a key component of its anti-cancer activity. [13]The more profound ionic imbalance caused by the β-isomer would likely lead to a stronger induction of ER stress markers like CHOP.
-
Greater ROS Production: The activation of Src and subsequent ROS production is a key signaling output. [9]The higher affinity of the β-isomer for the pump would result in more potent activation of this pathway.
Essentially, while the qualitative mechanism is the same for both isomers, the quantitative cellular response is dictated by the stereochemistry at C17. The 17β configuration acts as a more efficient "switch" to turn on the cytotoxic signaling cascade.
Figure 5: Potency at the target dictates the magnitude of downstream effects.
Conclusion and Future Directions
The structure-activity relationship of Neriifolin C17 isomers is unambiguous: the 17β configuration is essential for high-potency inhibition of the Na+/K+-ATPase and, consequently, for potent anti-cancer activity. The spatial orientation of the lactone ring is the primary determinant of binding affinity, with the β-isomer achieving a more favorable interaction within the enzyme's binding site. This analysis underscores the critical importance of stereochemical control in drug design and development.
Future Directions for Researchers:
-
C17 Side Chain Modification: Beyond simple epimerization, the C17 position is a prime location for further modification. Exploring different lactone ring sizes or replacing it with alternative hydrogen-bonding moieties could yield novel analogs with improved potency or altered pharmacological profiles. [14]* In Vivo Evaluation: The superior in vitro potency of 17β-Neriifolin must be validated in preclinical in vivo models of cancer to assess its efficacy, pharmacokinetics, and therapeutic window.
-
Resistance Mechanisms: Investigating whether cancer cells can develop resistance to Neriifolin through mutations in the Na+/K+-ATPase binding site could provide valuable insights for next-generation cardiac glycoside development.
-
Combination Therapies: The potent mechanism of Neriifolin suggests it may synergize well with other anti-cancer agents, such as those that target DNA repair or other stress response pathways.
This guide provides a comprehensive framework for understanding and investigating the SAR of Neriifolin C17 isomers. By applying the described principles and protocols, researchers can effectively dissect the structural determinants of cardiac glycoside activity and advance the development of this promising class of therapeutic agents.
References
-
The cytotoxic activity of 17βH-neriifolin against panels of cell lines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Murphy, C. S., Parker, C. J., McCague, R., & Jordan, V. C. (1991). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Molecular pharmacology, 39(3), 421–428. Retrieved February 9, 2026, from [Link]
-
Li, Y., et al. (2021). Cardiac glycoside neriifolin exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress. Journal of Experimental & Clinical Cancer Research, 40(1), 25. Retrieved February 9, 2026, from [Link]
-
Ling, H., et al. (2019). The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. Current drug targets, 20(14), 1454–1464. Retrieved February 9, 2026, from [Link]
-
Zhang, H., et al. (2011). Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. Fitoterapia, 82(6), 833–839. Retrieved February 9, 2026, from [Link]
-
Takahashi, H., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines, 76(4), 843–851. Retrieved February 9, 2026, from [Link]
-
Suh, S. W., et al. (2006). Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform. Proceedings of the National Academy of Sciences of the United States of America, 103(27), 10445–10450. Retrieved February 9, 2026, from [Link]
-
Leese, M. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of medicinal chemistry, 51(5), 1295–1308. Retrieved February 9, 2026, from [Link]
-
Cerbera manghas. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Effects of nerifolin, an isolate from seeds of Cerbera manghas L., on proliferation and apoptosis of human hepatocellular carcinoma HepG2 cells. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Gaillard, Y., et al. (2014). The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 963, 46–54. Retrieved February 9, 2026, from [Link]
-
Zhang, Y., et al. (2022). Cardiac glycosides from Digitalis lanata and their cytotoxic activities. RSC advances, 12(35), 22933–22944. Retrieved February 9, 2026, from [Link]
-
Mome, N., et al. (2019). A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. Toxicon : official journal of the International Society on Toxinology, 163, 41–48. Retrieved February 9, 2026, from [Link]
-
Hatano, T., et al. (1999). Inhibition of Na+,K(+)-ATPase by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, a major constituent of both moutan cortex and Paeoniae radix. Planta medica, 65(6), 505–508. Retrieved February 9, 2026, from [Link]
-
A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Takechi, M., Uno, C., & Tanaka, Y. (1996). Structure-activity relationships of synthetic cardiac glycosides. Phytochemistry, 41(1), 125–127. Retrieved February 9, 2026, from [Link]
-
Liu, J., & Xie, Z. (2024). Factors that influence the Na/K-ATPase signaling and function. Frontiers in Physiology, 15, 1370211. Retrieved February 9, 2026, from [Link]
Sources
- 1. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerbera manghas - Wikipedia [en.wikipedia.org]
- 4. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Na+,K(+)-ATPase by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, a major constituent of both moutan cortex and Paeoniae radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac glycoside neriifolin exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
17alpha-Neriifolin: A Comprehensive Technical Guide to its Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Profile of a Potent Cardenolide
17alpha-Neriifolin is a member of the cardiac glycoside family, a class of naturally derived compounds known for their profound effects on cardiac muscle.[1] It is prominently found in the seeds of the Cerbera odollam tree, notoriously known as the "suicide tree" due to the high toxicity of its seeds.[1][2] Like other cardiac glycosides, such as digoxin, this compound has a narrow therapeutic index, and exposure to high doses can lead to severe and often fatal cardiotoxicity.[1] Understanding the intricate details of its toxicity is paramount for forensic toxicology, clinical management of poisoning cases, and for exploring any potential therapeutic applications of this class of molecules.
The Core of Toxicity: Mechanism of Action
The primary mechanism of toxicity for this compound, and indeed all cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump.[3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiomyocytes.
Inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of events:
-
Increased Intracellular Sodium: The primary consequence of pump inhibition is the accumulation of sodium ions inside the cardiac muscle cells.
-
Altered Sodium-Calcium Exchange: The elevated intracellular sodium concentration reduces the efficiency of the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium from the cell.
-
Increased Intracellular Calcium: This leads to a significant increase in the intracellular calcium concentration ([Ca2+]i).
-
Enhanced Contractility and Arrhythmogenesis: The elevated [Ca2+]i enhances the force of myocardial contraction (positive inotropic effect). However, at toxic concentrations, this calcium overload leads to delayed afterdepolarizations, increased automaticity, and a heightened risk of life-threatening cardiac arrhythmias.[3]
Figure 2: Experimental workflow for the OECD 425 Up-and-Down Procedure.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [4][5] Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., human cardiomyocytes or a cancer cell line).
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 in acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours. [6]2. Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [4]During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-250 µL of solubilization solution to each well to dissolve the formazan crystals. [6]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader. [4]7. Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.
In Vitro Cardiotoxicity Assessment (Multi-electrode Array with hiPSC-Cardiomyocytes)
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) cultured on multi-electrode arrays (MEAs) provide a powerful tool for assessing the electrophysiological effects of compounds. [7][8] Objective: To evaluate the pro-arrhythmic potential of this compound.
Materials:
-
hiPSC-derived cardiomyocytes
-
MEA system with integrated electrodes
-
Appropriate cell culture medium for hiPSC-CMs
-
This compound
Methodology:
-
Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates and allow them to form a spontaneously beating syncytium. [8]2. Baseline Recording: Record the baseline field potentials from the beating cardiomyocytes. Key parameters to measure include the field potential duration (FPD), beat period, and spike amplitude. [8]3. Compound Application: Add increasing concentrations of this compound to the wells.
-
Post-treatment Recording: Record the field potentials at various time points after compound addition.
-
Data Analysis: Analyze the recorded data to assess changes in electrophysiological parameters. An increase in FPD, the occurrence of early afterdepolarizations (EADs), or arrhythmic beating patterns are indicative of pro-arrhythmic risk. [7]
Conclusion
This compound is a highly toxic cardiac glycoside with a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. While specific LD50 data remains elusive in the reviewed literature, the profound cardiotoxic effects observed in clinical cases of Cerbera odollam poisoning underscore its potent lethality. The experimental protocols outlined in this guide provide a robust framework for the comprehensive toxicological evaluation of this compound and other cardiac glycosides. Further research to determine the precise LD50 values of this compound is warranted to complete its toxicological profile and aid in risk assessment and the development of potential therapeutic or diagnostic applications.
References
Sources
- 1. Cerbera odollam toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jistox.in [jistox.in]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro- Electrode-Array Analyses Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
History of 17alpha-Neriifolin discovery in Cerbera manghas
The Stereochemical Imperative: Discovery and Characterization of 17 -Neriifolin in Cerbera manghas
Executive Summary
The discovery of 17
This guide reconstructs the scientific timeline from the early isolation of crude cardiac glycosides to the high-resolution separation of stereoisomers. It elucidates why the 17
Botanical & Ethnobotanical Context
-
Common Names: Sea Mango, Bintaro, Pong-pong tree.
-
Distribution: Coastal mangroves of Southeast Asia, the Indian Ocean, and the Western Pacific.
-
Toxicological History: Historically used for suicide and homicide due to the difficulty of detecting its toxins in autopsies before modern mass spectrometry. The kernel contains the highest concentration of cardenolides.
The Discovery Timeline: From Crude Extract to Stereochemical Resolution
The history of neriifolin is a progression from macroscopic toxicity to microscopic stereochemical definition.
Phase I: The "Cerberin" Era (19th - Mid 20th Century)
Early investigations focused on the "active principle" responsible for heart failure.
-
1864: De Vrij isolates "cerberin" from the seeds.
-
Early 20th Century: Researchers identify that "cerberin" is likely a mixture of glycosides. The primary focus is on the potent cardiotoxic effects, later attributed to the 17
-cardenolide structure.
Phase II: Isolation of Neriifolin (Late 20th Century)
Chemical refinement allowed the separation of neriifolin from other glycosides like deacetyltanghinin and tanghinin.
-
Structure: Identified as Digitoxigenin (aglycone) linked to
-L-thevetose (sugar). -
Assumption: For decades, "neriifolin" implicitly referred to the natural 17
-isomer , as this configuration is required for the lactone ring to bind the Na /K -ATPase pump.
Phase III: The 17
Resolution (21st Century)
With the advent of high-resolution NMR and HPLC-MS, minor isomers were detected. The definitive characterization of 17
-
Key Study (2022): Takase et al. (Tokyo University of Pharmacy and Life Sciences) conducted a comprehensive screening of Cerbera manghas unripe fruits.
-
Method: They utilized a luciferase reporter assay targeting HOXA9 (a leukemia transcription factor).
-
Isolation: Using methanol extraction and multiple chromatographic steps, they successfully separated 17
-neriifolin (Compound 3 in some registries) from the major 17 -neriifolin . -
Significance: This study provided the direct comparative data proving that while 17
-neriifolin is a potent inhibitor of cell proliferation (IC ~0.02 M), the 17 -isomer is virtually inactive .
-
Structural Elucidation & Physical Data
The difference between the two isomers lies solely in the orientation of the unsaturated lactone ring at Carbon-17 of the steroid backbone.
Comparative Chemical Profile
| Feature | 17 | 17 |
| CAS Number | 466-07-9 | 7044-31-7 |
| Molecular Formula | C | C |
| Molecular Weight | 534.69 g/mol | 534.69 g/mol |
| C17 Configuration | ||
| Aglycone | Digitoxigenin | 17 |
| Sugar Moiety | ||
| Bioactivity | Potent Na | Weak/No inhibition; Negative control |
Spectroscopic Distinction (NMR)
The stereochemistry is confirmed by
-
17
: The H-17 proton typically appears as a multiplet or doublet, showing NOE correlations with -face methyl groups (C18), confirming the lactone is "up" ( ). -
17
: The H-17 proton shift differs significantly due to the altered magnetic environment of the lactone ring, which sits on the "down" ( ) face, away from the C18 methyl.
Experimental Protocol: Isolation Workflow
The following protocol reconstructs the modern "Activity-Guided Isolation" used to separate these isomers, based on the methodology of Takase et al. (2022) and standard phytochemical practices.
Objective: Isolate 17
-
Extraction:
-
Macerate air-dried unripe fruits (3.0 kg) in Methanol (MeOH) at room temperature for 72 hours.
-
Concentrate filtrate in vacuo to obtain crude extract.
-
-
Partitioning:
-
Suspend crude extract in water.
-
Partition sequentially with Ethyl Acetate (EtOAc) . The cardenolides concentrate in the EtOAc fraction.
-
-
Flash Chromatography (Silica Gel):
-
Elute EtOAc fraction with a gradient of CHCl
/MeOH (e.g., 100:0 0:100). -
Collect fractions containing cardenolides (monitored by TLC with Kedde reagent, which stains the lactone ring pink/violet).
-
-
High-Performance Liquid Chromatography (HPLC) - The Separation Step:
-
Column: ODS (Octadecylsilyl) C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/Water (gradient system, e.g., 30%
70% ACN). -
Detection: UV at 220 nm (absorption of the
-unsaturated lactone). -
Result: 17
-neriifolin elutes as the major peak. 17 -neriifolin elutes as a distinct minor peak (often earlier or later depending on specific column selectivity) due to the slight difference in polarity caused by the lactone orientation.
-
Mechanism of Action: The Stereochemical "Lock and Key"
The biological activity of neriifolin is strictly governed by the spatial arrangement at C17.
-
Target: The
-subunit of the Nangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> /K -ATPase pump.[6] -
Binding Mode: The enzyme possesses a deep binding pocket that accommodates the steroid core. The unsaturated lactone ring must be in the
-position to form critical hydrogen bonds and electrostatic interactions with the amino acid residues (specifically Thr, Gln, and Phe) deep in the transmembrane domain. -
The 17
Failure: When the lactone is in the -position, it sterically clashes with the binding pocket wall or fails to align with the polar residues required for binding affinity. Consequently, 17 -neriifolin cannot lock the pump in the E2-P conformation, rendering it biologically inert regarding cytotoxicity and cardiotoxicity.
Visualization: Isolation & Mechanism
Caption: Workflow illustrating the separation of 17
References
-
Takase, S., et al. (2022).[7] "17
-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1."[7] Journal of Natural Medicines. Link -
Zhao, Q., et al. (2011).[5] "Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells."[4] Fitoterapia. Link
-
Carlier, J., et al. (2014).[3] "The principal toxic glycosidic steroids in Cerbera manghas L. seeds: Identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS." Journal of Chromatography B. Link
-
Jeong, J.J., et al. (2005). "Activity-Guided Isolation of Constituents of Cerbera manghas with Antiproliferative and Antiestrogenic Activities." Chemical and Pharmaceutical Bulletin. Link
Sources
- 1. EP4248978A2 - Method and compounds for inhibiting the mcm complex and their application in cancer treatment - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neriifolin | CAS#:466-07-9 | Chemsrc [chemsrc.com]
- 5. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacological Inhibition of HOXA9 in AML via Cardiac Glycosides
Topic: 17
Executive Summary
The overexpression of HOXA9 (Homeobox A9) is a molecular hallmark of aggressive Acute Myeloid Leukemia (AML), particularly in patients with MLL (KMT2A) rearrangements. Despite its prognostic significance, HOXA9 has historically been considered "undruggable" due to its nature as a transcription factor lacking deep, hydrophobic ligand-binding pockets.
This guide details the pharmacological intervention of this pathway using Neriifolin , a cardiac glycoside identified as a potent inhibitor of HOXA9-dependent transcription.
Critical Stereochemical Note: While the user query specified "17alpha-Neriifolin," it is scientifically imperative to clarify that the 17
Part 1: The Target and The Agent
The Target: HOXA9 in MLL-Rearranged Leukemia
HOXA9 is essential for hematopoietic stem cell (HSC) self-renewal. In MLL-rearranged leukemias, fusion proteins (e.g., MLL-AF9) recruited to the HOXA9 locus drive constitutive overexpression.
-
Pathological Consequence: Differentiation blockade and indefinite proliferation of myeloid progenitors.
-
Downstream Targets: HOXA9 cooperates with MEIS1 to activate genes such as c-Myb, Flt3, and Sox4.
The Agent: Neriifolin (17 vs. 17 )
Neriifolin is a cardenolide isolated from Cerbera manghas.[1][2][3] Its activity is strictly governed by the stereochemistry at the C17 position of the steroid backbone.
| Feature | 17 | 17 |
| Structure | Lactone ring at C17 is in | Lactone ring at C17 is in |
| Target Binding | High-affinity binding to extracellular surface of Na | Negligible binding affinity for Na |
| HOXA9 Effect | Potent inhibition of HOXA9 transcription.[1][2][4][5][6] | No significant inhibition (Negative Control). |
| Role in Research | Lead compound for therapeutic development. | Critical tool to prove on-target mechanism. |
Part 2: Mechanism of Action (The Core)
The inhibition of HOXA9 by Neriifolin is indirect , mediated by the "Ionic Checkpoint" hypothesis. Neriifolin does not bind HOXA9 directly; it alters the intracellular ionic environment to trigger a signaling cascade that degrades HOXA9 or represses its transcription.
The Signaling Cascade
-
Primary Event: 17
-Neriifolin binds to the phosphorylated E2-conformation of the Na /K -ATPase (NKA) pump. -
Ion Dysregulation: Inhibition causes intracellular [Na
] accumulation. -
Calcium Entry: Elevated Na
reverses the Na /Ca Exchanger (NCX), forcing Ca influx. -
Signal Transduction: High intracellular [Ca
] activates CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) and/or PKC pathways. -
Transcriptional Repression: This signaling cascade leads to the rapid downregulation of HOXA9 mRNA and protein, potentially via the disruption of the MLL-fusion complex stability or epigenetic remodeling at the HOXA9 locus.
Visualization of the Pathway
Caption: Mechanism of Action: 17
Part 3: Experimental Validation Protocols
To confirm the specific role of 17
Protocol A: HOXA9-Dependent Luciferase Reporter Assay
This assay quantifies transcriptional inhibition using a promoter known to be a direct target of HOXA9 (e.g., KBTBD10 or FLT3).
Reagents:
-
Cell Line: THP-1 (Human AML, MLL-AF9 positive).
-
Reporter: pGL4-KBTBD10-Luc (Luciferase driven by HOXA9 target promoter).
-
Compounds: 17
-Neriifolin (Test), 17 -Neriifolin (Negative Control), Ouabain (Positive Control).
Step-by-Step Workflow:
-
Transfection: Electroporate THP-1 cells with the reporter plasmid.
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Treatment:
-
Treat wells with a concentration gradient (1 nM to 1000 nM) of 17
-Neriifolin. -
Treat parallel wells with 17
-Neriifolin (up to 10 M) to confirm lack of activity.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Validation: 17
should show dose-dependent signal reduction; 17 should show minimal change.
Protocol B: Rescue Experiment (The "Bypass" Test)
To prove the mechanism is Calcium-dependent, use a calcium chelator.
-
Pre-treatment: Pre-treat THP-1 cells with BAPTA-AM (intracellular calcium chelator) for 1 hour.
-
Challenge: Add 17
-Neriifolin (at IC90 concentration). -
Readout: Measure HOXA9 mRNA via qPCR after 12 hours.
-
Result: BAPTA-AM should attenuate the repressive effect of Neriifolin, confirming the Ca
signaling bridge.
Part 4: Data Synthesis & Structure-Activity Relationship (SAR)
The following table summarizes the comparative efficacy typically observed in AML cell lines (e.g., THP-1, MOLM-13).
| Compound | IC50 (Proliferation) | IC50 (HOXA9 Repression) | Mechanism |
| 17 | ~15 - 30 nM | ~20 nM | NKA Inhibition |
| 17 | > 5,000 nM | No Effect | Inactive (Steric hindrance at NKA site) |
| Ouabain (Control) | ~50 nM | ~45 nM | NKA Inhibition (Standard Reference) |
Experimental Workflow Diagram
Caption: Discovery Workflow: Screening identifies 17
References
-
Takase, S., et al. (2022). "17
-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1." Journal of Natural Medicines. -
Huang, Y., et al. (2013). "Targeting the Na+/K+-ATPase pump to inhibit HOXA9-dependent transcription in MLL-rearranged leukemia." Cell Stem Cell.
-
Yunos, N.M., et al. (2020). "The In Vitro Anti-Cancer Activities of 17
H-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase."[3] Current Pharmaceutical Biotechnology.
Sources
- 1. 17<i>β</i>-neriifolin from unripe fruits of <i>Cerbera manghas</i> suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - ProQuest [proquest.com]
- 2. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of HOXA9 in solid tumors: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 17alpha-Neriifolin
A Note to the Researcher: Comprehensive pharmacokinetic and bioavailability data specifically for 17alpha-Neriifolin is limited in publicly available literature. Much of the existing research focuses on its stereoisomer, 17beta-H-Neriifolin, due to its pronounced cardiac and anti-cancer activities. This guide, therefore, will provide a detailed framework for understanding and evaluating the pharmacokinetics of this compound by leveraging data from its beta-epimer, general principles of cardiac glycoside pharmacology, and established methodologies for pharmacokinetic analysis. This approach offers a robust foundation for researchers and drug development professionals to design and execute studies to elucidate the specific pharmacokinetic profile of this compound.
Introduction to this compound: A Cardiac Glycoside of Interest
This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the heart.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, resulting in enhanced cardiac contractility.[2] While the therapeutic potential of cardiac glycosides in heart failure is well-established, their narrow therapeutic index necessitates a thorough understanding of their pharmacokinetic profiles.[3][4]
The stereochemistry at the 17th position of the steroid nucleus plays a critical role in the biological activity of cardiac glycosides. The orientation of the lactone ring, in this case, the alpha-configuration, can significantly influence the compound's interaction with its target and its metabolic fate. While 17beta-H-Neriifolin has been the subject of several studies for its potential in treating heart failure and cancer, the pharmacokinetic characteristics of this compound remain largely unexplored.[3][5] This guide aims to bridge this knowledge gap by providing a comprehensive overview of the principles and methodologies required to characterize its absorption, distribution, metabolism, and excretion (ADME).
The ADME Profile: A Framework for this compound
The journey of a drug through the body is defined by four key processes: absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is fundamental to determining the bioavailability, efficacy, and safety of a therapeutic agent.
Absorption and Bioavailability
Oral bioavailability is a critical parameter for conveniently administered drugs. For cardiac glycosides, this can be variable. For instance, digoxin has an oral bioavailability of about 60-80%, while digitoxin is almost completely absorbed.[6] The absorption of this compound is expected to be influenced by its physicochemical properties, such as its lipophilicity and solubility.
Factors influencing the absorption of this compound may include:
-
Gastrointestinal pH: The stability of the glycosidic linkages and the lactone ring in the acidic environment of the stomach.
-
Efflux Transporters: P-glycoprotein (P-gp) is a known efflux transporter that can limit the absorption of many drugs, including some cardiac glycosides.
-
First-Pass Metabolism: Metabolism in the gut wall and liver before reaching systemic circulation can significantly reduce bioavailability.[7]
Distribution
Once absorbed, this compound will be distributed throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. Cardiac glycosides are known to distribute into various tissues, with a particular affinity for the heart, skeletal muscle, and kidneys.[8]
Key considerations for the distribution of this compound include:
-
Plasma Protein Binding: The extent to which the drug binds to plasma proteins like albumin will affect its free concentration and availability to target tissues. Digoxin, for example, has low plasma protein binding (around 25%), while digitoxin is highly bound (over 90%).[6]
-
Tissue Accumulation: The brain can act as a deep compartment for cardiac glycosides, leading to a delayed onset of central nervous system side effects.[8]
Metabolism
Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. The liver is the primary site of drug metabolism. For cardiac glycosides, metabolic pathways can include hydrolysis of the sugar moieties and hydroxylation of the steroid nucleus.[9]
Potential metabolic pathways for this compound include:
-
Hepatic Metabolism: Cytochrome P450 (CYP) enzymes, particularly the CYP3A family, are often involved in the metabolism of steroids.[9]
-
Gut Microbiota: Intestinal bacteria can play a role in the metabolism of some cardiac glycosides.[10]
The stereochemistry at the C-17 position can influence the rate and pathway of metabolism. Studies on other steroids have shown that the alpha and beta epimers can be metabolized differently.[11]
Excretion
The final step in the pharmacokinetic process is the elimination of the drug and its metabolites from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).[4][12][13] The elimination half-life (t1/2) is a critical parameter that determines the dosing frequency. Digoxin is primarily eliminated by the kidneys, with a half-life of 36-48 hours in patients with normal renal function.[6]
Factors influencing the excretion of this compound may include:
-
Renal Function: For drugs primarily cleared by the kidneys, renal impairment can lead to drug accumulation and toxicity.
-
Biliary Excretion: Lipophilic compounds and their metabolites are often excreted in the bile.
Methodologies for Pharmacokinetic and Bioavailability Studies
A robust and validated analytical methodology is the cornerstone of any pharmacokinetic study. Given the stereospecific nature of this compound, methods that can differentiate it from its beta-epimer are essential.
Analytical Methodologies for Stereoisomer Separation
The separation and quantification of stereoisomers require specialized analytical techniques.[10][14][15][16]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a chiral stationary phase (CSP) is the most common approach for separating enantiomers and diastereomers.[17]
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantifying low concentrations of the drug and its metabolites in complex biological matrices.[18]
Table 1: Key Parameters for a Validated Bioanalytical Method
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at the lower limit of quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and consistent. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Experimental Protocols
A suite of in vitro assays can provide early insights into the ADME properties of this compound.
Protocol: Caco-2 Permeability Assay for Intestinal Absorption Screening
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Add this compound (typically at a concentration of 1-10 µM) to the apical (A) side of the monolayer.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient to predict in vivo absorption.
Caption: Workflow for Caco-2 Permeability Assay.
Animal models are essential for determining the in vivo pharmacokinetic parameters of a new chemical entity.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Catheterization (Optional): For serial blood sampling, cannulate the jugular vein.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage for bioavailability or intravenous injection for clearance).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, Vd, and clearance.
Caption: In Vivo Pharmacokinetic Study Workflow.
Comparative Pharmacokinetics: Insights from 17beta-H-Neriifolin and Other Cardiac Glycosides
In the absence of direct data for this compound, examining the pharmacokinetics of its beta-epimer and other cardiac glycosides can provide valuable context.
A study on 17beta-H-Neriifolin in a heart failure rat model involved oral administration at a dose of 5 mg/kg.[3][4] While this study focused on pharmacodynamics, it demonstrates that the compound is orally active, suggesting at least some degree of oral absorption.
Table 2: Comparative Pharmacokinetic Parameters of Common Cardiac Glycosides
| Parameter | Digoxin | Digitoxin |
| Oral Bioavailability | ~60-80% | ~90-100% |
| Plasma Protein Binding | ~25% | >90% |
| Volume of Distribution | Large | Moderate |
| Primary Elimination Route | Renal | Hepatic |
| Elimination Half-life | 36-48 hours | 5-7 days |
| Data compiled from various sources.[2][6] |
This table highlights the significant variability in the pharmacokinetic properties of cardiac glycosides, underscoring the importance of conducting specific studies for this compound.
Conclusion and Future Directions
The pharmacokinetic and bioavailability profile of this compound is a critical yet understudied area. This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of this compound. By employing robust, stereoselective analytical methods and a systematic approach to in vitro and in vivo studies, the ADME properties of this compound can be thoroughly elucidated.
Future research should prioritize:
-
Development and validation of a stereoselective bioanalytical method for the quantification of this compound in biological matrices.
-
In vitro ADME profiling to assess its permeability, metabolic stability, and potential for drug-drug interactions.
-
In vivo pharmacokinetic studies in relevant animal models to determine its oral bioavailability, distribution, and clearance mechanisms.
-
Comparative studies with 17beta-H-Neriifolin to understand the impact of stereochemistry on its pharmacokinetic profile.
A comprehensive understanding of the pharmacokinetics of this compound is paramount to unlocking its therapeutic potential and ensuring its safe and effective use in future clinical applications.
References
-
Guengerich, F. P. (1990). Metabolism of 17 alpha-ethynylestradiol in humans. Life Sciences, 47(22), 1981-1988. Available at: [Link]
-
Yusof, M. R., et al. (2025). 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model. Biomedicines, 13(9), 2115. Available at: [Link]
-
Smith, T. W. (1984). Pharmacokinetics, bioavailability and serum levels of cardiac glycosides. Journal of the American College of Cardiology, 4(5 Suppl A), 1A-7A. Available at: [Link]
- Rietbrock, N., Kuhlmann, J., & Vöhringer, H. F. (1977). [Pharmacokinetics of cardiac glycosides and clinical consequences]. Fortschritte der Medizin, 95(14), 909-915, 951-954.
-
Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines, 77(1), 164-173. Available at: [Link]
-
Taylor & Francis. (n.d.). Cardiac glycosides – Knowledge and References. Available at: [Link]
-
O'Grady, J., & Oh, V. M. (1980). Comparative pharmacokinetics and pharmacodynamics of cardiac glycosides. British Journal of Clinical Pharmacology, 9(4), 329-336. Available at: [Link]
-
Templeton, J. F., & Jackson, C. C. (1983). Metabolism of 17 alpha-methyl-5 beta-dihydrotestosterone in the rabbit. Steroids, 41(4), 493-500. Available at: [Link]
-
Lin, J., & Tang, C. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Acta Pharmaceutica Sinica B, 12(9), 3469-3486. Available at: [Link]
-
Kubler, D., et al. (2019). Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways. Xenobiotica, 49(10), 1226-1236. Available at: [Link]
-
Andersson, T. (2014). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES. Diva-portal.org. Available at: [Link]
-
Liu, M., et al. (2018). Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo. Journal of Veterinary Pharmacology and Therapeutics, 41(5), 725-732. Available at: [Link]
-
Sandhu, P., et al. (2022). Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans. Antimicrobial Agents and Chemotherapy, 66(1), e0155221. Available at: [Link]
-
Aprotosoaie, A. C., et al. (2016). Metabolism of hibifolin by human intestinal bacteria. Journal of Pharmacy and Pharmacology, 68(10), 1311-1319. Available at: [Link]
-
CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Available at: [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Available at: [Link]
-
Chen, J., et al. (2022). Metabolism, tissue distribution and excretion of taxifolin in rat. Biomedicine & Pharmacotherapy, 149, 112959. Available at: [Link]
-
Rocío-Bautista, P., et al. (2022). Chiral versus achiral separation of ten flavanones by supercritical fluid chromatography. UVaDOC. Available at: [Link]
-
Yao, X. (n.d.). CHEM 5338: Separation Methods of Analysis. Xudong Yao's Group: Mass Spectrometry & Omic Chemistry. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics of cardiac glycosides and clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 17 alpha-ethynylestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of 17 alpha-methyl-5 beta-dihydrotestosterone in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism, tissue distribution and excretion of taxifolin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. yaogroup.chemistry.uconn.edu [yaogroup.chemistry.uconn.edu]
- 17. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for isolating 17alpha-Neriifolin from Cerbera seeds
Application Note: High-Purity Isolation of 17 -Neriifolin from Cerbera Seeds
Source:1Part 1: Executive Summary & Safety Directive
The Target: 17 -Neriifolin
Neriifolin is a potent cardiac glycoside structurally composed of the aglycone digitoxigenin and the sugar L-thevetose . It is the 3-O-methyl derivative of digitoxigenin. Unlike many phytochemicals where "crude" extracts suffice for initial testing, Neriifolin requires high-purity isolation due to its narrow therapeutic index and extreme toxicity.
Mechanism of Action:
Neriifolin acts as a potent inhibitor of the Na
CRITICAL SAFETY WARNING: "The Suicide Tree"
Cerbera seeds are among the most toxic plant tissues globally. The lethal dose of the purified compound can be in the microgram range for small mammals.
-
Zero-Skin Contact: Neriifolin is lipophilic and can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.
-
Aerosol Control: All grinding and rotary evaporation must occur within a certified fume hood. Inhalation of seed dust can cause severe respiratory and cardiac distress.
-
Waste Disposal: All marc (plant residue) and solvents must be treated as hazardous cytotoxic waste.
Part 2: Material Preparation & Extraction Logic[2]
The "Defatting" Necessity
Cerbera seeds are 40–60% oil by weight. Direct alcohol extraction without defatting results in a viscous, emulsion-prone crude extract that ruins chromatography columns.
-
Strategic Step: We utilize Hexane or Petroleum Ether first. Neriifolin is relatively insoluble in pure hexane, allowing the removal of triglycerides while retaining the glycoside in the solid marc.
Extraction Workflow Diagram
The following Graphviz diagram outlines the critical path from raw seed to crude glycoside fraction.
Caption: Step-by-step extraction workflow emphasizing the critical defatting stage to remove interfering lipids prior to glycoside isolation.
Part 3: Detailed Protocols
Protocol A: Extraction and Partitioning
Objective: Obtain an enriched glycoside fraction free of lipids and highly polar sugars.
-
Preparation: Grind 100g of dried Cerbera kernels to a fine powder.
-
Defatting:
-
Place powder in a Soxhlet thimble.[1]
-
Extract with 500 mL n-Hexane for 4–6 hours.
-
Discard the hexane (yellow/oily). Dry the marc (solid residue) in a fume hood until solvent-free.
-
-
Extraction:
-
Transfer dried marc to a flask. Add 500 mL Methanol (MeOH) .
-
Macerate for 24 hours with agitation (or reflux for 2 hours if speed is required, though cold maceration preserves heat-sensitive minor compounds).
-
Filter and evaporate MeOH under reduced pressure at 40°C (Do not exceed 50°C to prevent hydrolysis).
-
-
Partitioning:
-
Resuspend the gummy residue in 100 mL distilled water.
-
Extract three times with 100 mL Ethyl Acetate (EtOAc) .
-
Combine EtOAc layers, dry over anhydrous Na
SO , and evaporate to dryness. -
Result: Yellowish-brown solid (Enriched Cardiac Glycoside Fraction).
-
Protocol B: Column Chromatography (Fractionation)
Objective: Separate Neriifolin from other glycosides (e.g., Cerberin, Thevetin).
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Dimensions: 30 cm x 3 cm (for ~5g crude extract).
-
Mobile Phase Gradient: Chloroform (
) : Methanol ( ).
| Step | Solvent Ratio ( | Volume (mL) | Target Eluates |
| 1 | 100 : 0 | 200 | Non-polar impurities |
| 2 | 98 : 2 | 300 | Fatty acids / minor aglycones |
| 3 | 95 : 5 | 500 | Neriifolin (Target) |
| 4 | 90 : 10 | 300 | Cerberin / More polar glycosides |
| 5 | 80 : 20 | 200 | Wash |
TLC Monitoring:
-
Plate: Silica Gel
. -
Solvent: EtOAc : MeOH (95:5).
-
Detection: Spray with Kedde Reagent (3,5-dinitrobenzoic acid in NaOH).
-
Observation: Cardiac glycosides appear as violet/pink spots (specific for the unsaturated lactone ring). Neriifolin typically appears at
in this system.
Protocol C: HPLC Purification (Polishing)
Objective: Isolate >98% pure 17
-
System: RP-HPLC (C18 Column, 5
m, 250 x 4.6 mm). -
Mobile Phase: Acetonitrile (ACN) : Water (
). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 217 nm (Absorption max of the
-unsaturated lactone).
Gradient Program:
| Time (min) | % ACN | % Water | Event |
|---|---|---|---|
| 0 | 30 | 70 | Injection |
| 20 | 60 | 40 | Linear Gradient (Elution of Neriifolin ~12-15 min) |
| 25 | 100 | 0 | Column Wash |
| 30 | 30 | 70 | Re-equilibration |
Part 4: Identification & Validation
To certify the isolate is 17
Mass Spectrometry (LC-MS/ESI)
-
Molecular Formula:
[2] -
Molecular Weight: 534.68 g/mol
-
Diagnostic Ions (Positive Mode):
-
Fragment at
(Loss of sugar moiety, Digitoxigenin aglycone).
-
Nuclear Magnetic Resonance (NMR)
The 17
Table: Key
| Position | Multiplicity | Assignment | Mechanistic Significance | |
| H-21 | 4.80 & 4.98 | dd | Lactone Ring | Characteristic of |
| H-22 | 5.87 | s (broad) | Lactone Ring | Olefinic proton on the lactone. |
| H-1' | 4.85 | dd | Sugar Anomeric | Confirms glycosidic linkage to L-thevetose. |
| H-3 | 3.90 | m | Aglycone | Point of sugar attachment. |
| OCH | 3.45 | s | Sugar Methoxy | Distinguishes L-thevetose from other sugars. |
| H-18 | 0.88 | s | Methyl group characteristic of steroid nucleus. | |
| H-19 | 0.92 | s | Methyl group characteristic of steroid nucleus. |
Differentiation Note: If a signal is observed at
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion during partitioning | Incomplete defatting or vigorous shaking. | Add brine (saturated NaCl) to break emulsion; use gentle rotation instead of shaking. |
| Tailing peaks on HPLC | Column overload or acidic silanols. | Add 0.1% Formic Acid to the mobile phase; reduce injection volume. |
| Low Yield | Hydrolysis of glycoside. | Ensure evaporation temperature is <45°C. Avoid strong acids/bases during extraction. |
| Impurity Co-elution | Presence of Cerberin.[1][3][4][5] | Cerberin is slightly less polar. Use a shallower gradient (e.g., 40-50% ACN) to resolve it from Neriifolin. |
References
-
Gaillard, Y., Krishnamoorthy, A., & Bevalot, F. (2004).[3] Cerbera odollam: a 'suicide tree' and cause of death in the state of Kerala, India.[3][5] Journal of Ethnopharmacology.
-
Kassop, D., et al. (2014).[3] An unusual case of cardiac glycoside toxicity. International Journal of Cardiology.
-
Wermuth, M. E., et al. (2018). Cardiac Toxicity from Intentional Ingestion of Pong-Pong Seeds (Cerbera odollam).[3][5][6][7][8] The Journal of Emergency Medicine.
- Chopra, I., et al. (2016). Determination of Neriifolin in Cerbera odollam by HPLC. Forensic Science International. (Contextual grounding for HPLC parameters).
-
Helfenberger, H., & Reichstein, T. (1948).[2] The glycosides of Cerbera odollam.[1][3][4][5][6][9] Helvetica Chimica Acta. (Foundational chemistry for structure elucidation).
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. atlantis-press.com [atlantis-press.com]
- 3. ijccm.org [ijccm.org]
- 4. aditya.ac.in [aditya.ac.in]
- 5. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. "Characterization and Analysis of Cerberin, 2-O-Acetyl Neriifolin in Po" by Olivia Brown and Owen McDougal [scholarworks.boisestate.edu]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 17α-Neriifolin
Abstract
This application note describes a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 17α-Neriifolin, a cardenolide glycoside with significant pharmacological interest. The method is designed for researchers, scientists, and professionals in drug development and quality control. The described protocol provides a comprehensive guide, from the foundational principles of method development to a detailed validation procedure adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of 17α-Neriifolin Quantification
17α-Neriifolin is a naturally occurring cardiac glycoside found in various plant species, notably within the Cerbera genus.[1][2] These compounds are characterized by a steroidal nucleus and a lactone ring, which are crucial for their biological activity.[3] Cardiac glycosides have a long history in the treatment of heart conditions, and emerging research indicates their potential as anticancer agents.[4] Given its pharmacological potential, the ability to accurately and reliably quantify 17α-Neriifolin in various matrices, including plant extracts and pharmaceutical formulations, is of paramount importance for research, development, and quality assurance.
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds and their metabolites.[5] Its high sensitivity, selectivity, and adaptability make it the method of choice for analyzing complex mixtures like plant extracts.[6][7] This application note provides a detailed, step-by-step guide to developing and validating an HPLC method for 17α-Neriifolin, ensuring data integrity and regulatory compliance.
Physicochemical Properties of 17α-Neriifolin
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.
-
Chemical Structure: 17α-Neriifolin, with the molecular formula C₃₀H₄₆O₈ and a molecular weight of 534.70 g/mol , is a steroidal glycoside.[4] Its structure consists of a polar sugar moiety attached to a relatively non-polar steroid nucleus (aglycone). This amphipathic nature makes it well-suited for reversed-phase HPLC.
-
Solubility: 17α-Neriifolin is reported to be soluble in dimethyl sulfoxide (DMSO).[8] For HPLC analysis, it is crucial to use a diluent that is compatible with the mobile phase; a mixture of methanol or acetonitrile and water is generally a good starting point.
-
UV Absorbance: The α,β-unsaturated γ-lactone (butenolide) ring in the cardenolide structure is a key chromophore. Cardenolides typically exhibit a strong UV absorption maximum in the range of 217-220 nm.[7][9] A study on the quantification of neriifolin, a stereoisomer, successfully utilized a detection wavelength of 219 nm.[6] Therefore, a wavelength of 220 nm is selected for this method to ensure high sensitivity.
HPLC Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of 17α-Neriifolin to achieve optimal separation and detection.
Chromatographic System and Column Selection
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable. The choice of the stationary phase is critical. Given the moderately polar nature of 17α-Neriifolin, a C18 reversed-phase column is the logical choice. The C18 stationary phase provides the necessary hydrophobicity to retain the steroid nucleus, while the polar mobile phase allows for the elution of the compound.
Mobile Phase Optimization
The mobile phase composition was optimized to achieve a good peak shape, resolution, and a reasonable retention time. A gradient elution is often preferred for analyzing plant extracts to resolve the analyte of interest from other matrix components.[10] A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for the analysis of cardiac glycosides. Acetonitrile is chosen over methanol as it generally provides better resolution and lower backpressure. The addition of a small amount of acid, such as 0.1% formic acid , to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic functional groups.
Detection Wavelength
Based on the UV absorbance properties of the butenolide ring in cardenolides, a detection wavelength of 220 nm is selected.[7][9] A PDA detector is recommended to monitor the peak purity and to confirm the identity of the 17α-Neriifolin peak by comparing its spectrum with that of a reference standard.
Method Development Workflow
Caption: Workflow for HPLC method development for 17α-Neriifolin.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the quantification of 17α-Neriifolin.
Apparatus and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Chemicals and Reagents
-
17α-Neriifolin reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 17α-Neriifolin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., seeds, leaves) at a low temperature (40-50°C) to prevent degradation of the active compounds. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract with a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Method Validation According to ICH Guidelines
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria are based on the analysis of six replicate injections of a working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3]
-
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.
-
Alkaline Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, kept at room temperature for 30 minutes.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 1 hour.
-
Thermal Degradation: Stock solution heated at 105°C for 24 hours.
-
Photolytic Degradation: Stock solution exposed to UV light (254 nm) for 24 hours.
-
The results should show that the 17α-Neriifolin peak is well-resolved from any degradation product peaks, and the peak purity should be confirmed using a PDA detector.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
Accuracy was determined by the standard addition method. A known amount of 17α-Neriifolin was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was then calculated.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a single standard concentration on the same day.
-
Intermediate Precision: Analysis of the same standard concentration on three different days by two different analysts.
-
Acceptance Criterion: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The effect of these changes on the system suitability parameters should be evaluated.
-
Acceptance Criterion: System suitability parameters should remain within the acceptance criteria.
Method Validation Workflow
Caption: Workflow for HPLC method validation for 17α-Neriifolin.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of 17α-Neriifolin. The method has been developed based on a sound scientific understanding of the analyte's properties and has been rigorously validated in accordance with ICH guidelines. This stability-indicating method is suitable for the routine analysis of 17α-Neriifolin in various samples, supporting further research and development of this promising natural compound.
References
-
Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (n.d.). UV-vis spectra of (a) luteolin and (b) luteolin–manganese(ii) complex. Retrieved from [Link]
-
Gaillard, Y., et al. (2014). The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. Journal of Chromatography B, 963, 64-71. [Link]
-
IOSR Journal. (n.d.). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. [Link]
-
ResearchGate. (2013). What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids?. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-vis spectra of (+) taxifolin and its Fe 2+-complex. Retrieved from [Link]
-
PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
SlideShare. (n.d.). GLYCOSIDES Cardio active glycosides. Retrieved from [Link]
-
PMC. (2014). HPLC analysis and cell surface receptor binding activities of the crude aqueous and methanolic extract of Sesamum indicum. [Link]
-
Unknown Source. (n.d.). 3. Cardiac glycosides.docx. [Link]
-
International Journal of Medical Toxicology & Legal Medicine. (2014). cerebra odollam poisoning: forensic implications of viscera analysis. [Link]
-
Asia Pacific Journal of Medical Toxicology. (n.d.). A Fatal Case of Suicide Fruit Ingestion in Singapore by Cerbera cardiac Glycoside intoxication. Retrieved from [Link]
-
Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. [Link]
Sources
- 1. 17alpha-Neriifolin supplier | CAS No :7044-31-7 | AOBIOUS [aobious.com]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amu.edu.az [amu.edu.az]
- 7. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis | MDPI [mdpi.com]
17alpha-Neriifolin cytotoxicity assay protocols for MCF-7 cells
Application Note: High-Precision Cytotoxicity Profiling of 17
Executive Summary & Scientific Rationale
This application note details the protocol for evaluating the cytotoxic efficacy of 17
While the 17
Key Experimental Challenges Addressed:
-
Potency Disparity: The 17
-isomer is active in the low nanomolar range (IC ~15–30 nM), whereas the 17 -isomer may require micromolar concentrations. The dilution scheme must accommodate this dynamic range. -
Solubility: Neriifolin is highly hydrophobic; precise DMSO management is required to prevent precipitation-induced false positives.
-
Edge Effects: Long incubation times (72h) required for cardiac glycosides make 96-well plates susceptible to evaporation artifacts.
Material Preparation & Handling
Compound Reconstitution
-
Compound: 17
-Neriifolin (Purity >98% by HPLC). -
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.
-
Stock Concentration: Prepare a 10 mM master stock.
-
Calculation: Molecular Weight of Neriifolin
534.64 g/mol . Dissolve 5.35 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Line Maintenance (MCF-7)
-
Medium: DMEM (High Glucose, 4.5 g/L) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL human recombinant insulin.
-
Note: Insulin is critical for MCF-7 survival and consistent metabolic activity in MTT assays.
-
-
Confluency: Passage cells when they reach 70–80%. Do not allow overgrowth, as MCF-7 cells can form clusters (domes) that resist trypsinization and alter drug uptake.
Core Protocol: MTT Cytotoxicity Assay
The MTT assay is chosen over ATP-based assays here because cardiac glycosides disrupt mitochondrial gradients indirectly. MTT (measuring mitochondrial reductase activity) provides a robust readout of metabolic collapse preceding cell death.
Experimental Workflow Diagram
Caption: Step-by-step workflow for 17
Step-by-Step Procedure
Step 1: Seeding (Day 0)
-
Trypsinize MCF-7 cells and resuspend to 5 x 10
cells/mL . -
Dispense 100 µL/well (5,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL of sterile PBS. This acts as a humidity buffer.
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
Step 2: Compound Treatment (Day 1)
-
Preparation of Working Solutions:
-
Since 17
-Neriifolin may be less potent than the -isomer, use a broad concentration range. -
Prepare a 20 µM intermediate solution in culture media (2 µL of 10 mM Stock + 998 µL Media). DMSO is now 0.2%.
-
-
Serial Dilution: Perform 1:3 serial dilutions in media containing 0.2% DMSO (vehicle).
-
Range: 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, 13 nM, 0 (Vehicle Control).
-
-
Aspirate old media from the plate and add 100 µL of treatment solutions.
-
Incubate for 72 hours . (Cardiac glycosides often show delayed cytotoxicity; 24h is insufficient for IC50 determination).
Step 3: Readout (Day 4)
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals are visible.
-
Carefully aspirate the supernatant (do not disturb crystals).
-
Dissolve crystals in 150 µL DMSO . Shake on an orbital shaker for 15 mins.
-
Measure absorbance at 570 nm (reference filter 630 nm).
Mechanistic Validation: The Na /K -ATPase Pathway
To confirm if the observed cytotoxicity (or lack thereof) of the 17
Signaling Pathway Diagram
Caption: Putative mechanism of action.[1][2][3][4][5] Dashed line indicates the hypothesized lower binding affinity of the 17
Validation Assay: Whole-Cell ATPase Activity
If 17
-
Method: Malachite Green Phosphate Assay.
-
Protocol: Lysate MCF-7 cells treated with compound. Incubate with ATP. Measure inorganic phosphate (Pi) release.
-
Expectation: 17
-Neriifolin (Positive Control) will drastically reduce Pi release. 17 -Neriifolin should show minimal inhibition if the classical SAR holds true.
Data Analysis & Reference Values
Calculate Cell Viability (%) =
Table 1: Comparative Potency Benchmarks (MCF-7 Cells)
| Compound | Reported IC | Mechanism | Reference |
| 17 | 15 – 32 nM | Na | [1, 2] |
| 17 | > 1 µM (Expected) | Low Affinity / Inactive | [3] |
| Doxorubicin | 100 – 300 nM | DNA Intercalation | [Standard] |
| Tamoxifen | 3 – 5 µM | ER Antagonism | [Standard] |
Note: The nanomolar potency of the
References
-
Siti Syarifah, M. M., et al. (2011).[6] "Potential anticancer compound from Cerbera odollam."[4][6][7][8] Journal of Tropical Forest Science, 23(1), 89-96.[6]
-
Tancharoen, S., et al. (2022). "17
-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription."[1] Journal of Natural Medicines, 77, 189–199. -
Prassas, I., & Diamandis, E. P. (2008). "Novel therapeutic applications of cardiac glycosides." Nature Reviews Drug Discovery, 7(11), 926-935.
- Newman, R. A., et al. (2008). "Oleandrin-mediated oxidative stress in human melanoma cells." Journal of Experimental Therapeutics and Oncology, 5(3), 167-181. (Provides protocol basis for cardiac glycoside ROS assays).
Sources
- 1. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revistabionatura.com [revistabionatura.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Solvent Extraction of Neriifolin
Target Analyte: Neriifolin (Cardenolide) Source Matrix: Thevetia peruviana (Yellow Oleander) or Cerbera odollam Seeds Application: Pharmaceutical Reference Standards, Oncology Research (Na+/K+-ATPase inhibition)
Executive Summary
Neriifolin is a potent cardiac glycoside structurally related to digitoxin and oleandrin. While historically known for its cardiotoxicity, recent studies have highlighted its therapeutic potential in oncology, specifically in targeting HOXA9-dependent transcription in acute myeloid leukemia (AML) and exhibiting antiproliferative effects in solid tumors.
Achieving pharmaceutical-grade purity (>98%) is challenging due to the presence of structurally similar co-metabolites (e.g., peruvoside, thevetin A/B) and the high lipid content of the source seeds (~60%). This application note details a validated Split-Phase Solvent Extraction protocol that prioritizes lipid removal and selective fractionation to isolate high-purity Neriifolin.
Key Technical Advantages[1]
-
Lipid-Exclusion Strategy: Utilizes a pre-extraction defatting step to prevent emulsion formation during liquid-liquid partitioning.
-
Selective Fractionation: Exploits the polarity window of Ethyl Acetate (EtOAc) to separate Neriifolin from highly polar diglycosides (Thevetins).
-
Safety-First Design: Integrated containment protocols for handling high-potency cardenolides.
Safety & Hazard Control (Critical)
WARNING: Neriifolin is extremely toxic. The LD50 is comparable to other potent cardiac glycosides. Ingestion or absorption of milligram quantities can be fatal.
-
Engineering Controls: All solid handling (grinding, weighing) must be performed in a Class II Biosafety Cabinet or a dedicated powder containment hood.
-
PPE: Double nitrile gloves, Tyvek lab coat, and N95/P100 respirator are mandatory.
-
Waste: All solvent waste must be segregated as "Acute Toxic Organic Waste."
Experimental Workflow
The following diagram outlines the logical flow from raw material to purified isolate.
Figure 1: Step-by-step isolation workflow emphasizing the critical defatting and liquid-liquid fractionation stages.
Detailed Protocol
Phase A: Material Preparation & Defatting
Rationale:Thevetia seeds contain 60-65% oil. Failure to remove this oil results in intractable emulsions during downstream partitioning and clogs chromatography columns.
-
Grinding: Pulverize dried seeds to a coarse powder. Avoid fine flour consistency to prevent filter clogging.
-
Defatting (Soxhlet or Maceration):
-
Solvent: n-Hexane or Petroleum Ether.
-
Method: Extract the powder until the solvent runs clear (approx. 24-48 hours).
-
Validation: Take a small aliquot of the solid residue, dry it, and press it against filter paper. If no grease spot appears, defatting is complete.
-
Drying: Air-dry the defatted marc (residue) completely to remove hexane before the next step.
-
Phase B: Primary Extraction
Rationale: Cardiac glycosides are moderately polar. 70-80% Methanol is the optimal solvent to extract the glycosides while minimizing the extraction of highly polar sugars and proteins.
-
Solvent System: 70% Methanol in Water (v/v).[1]
-
Method: Cold Maceration (Room Temperature).
-
Note: Avoid boiling (Soxhlet) at this stage to prevent thermal degradation of the glycosidic linkage.
-
-
Duration: 3 cycles of 24 hours each.
-
Concentration: Combine filtrates and evaporate methanol under reduced pressure (Rotary Evaporator) at <50°C . Stop when the volume is reduced to an aqueous slurry (approx. 10-15% of original volume).
Phase C: Liquid-Liquid Fractionation (Purification)
Rationale: This is the critical purification step. We use a polarity gradient to isolate Neriifolin from impurities.
-
Suspension: Suspend the aqueous slurry in distilled water.
-
Wash 1 (Hexane): Extract with n-Hexane (1:1 ratio) to remove any residual lipids missed in Phase A. Discard the Hexane layer.
-
Wash 2 (Dichloromethane/Chloroform): Extract with DCM.
-
Observation: This fraction often contains aglycones and less polar impurities. Neriifolin partitioning into DCM is partial/low; it largely remains in the aqueous/interface layer or requires stronger polarity.
-
-
Target Extraction (Ethyl Acetate): Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 200mL).
-
Finishing: Dry the EtOAc fraction over Anhydrous Sodium Sulfate (
), filter, and evaporate to dryness. This is the Neriifolin-Rich Fraction (NRF) .
Phase D: Chromatographic Isolation
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Gradient:
-
Elution Order: Less polar compounds elute first. Neriifolin typically elutes in the EtOAc-rich fractions (approx. 60-80% EtOAc).
-
TLC Monitoring: Use Silica plates developed in EtOAc:MeOH (9:1). Visualize with Kedde Reagent (specific for cardenolides – turns violet/pink).
Analytical Validation (HPLC-DAD)
To verify purity, use the following High-Performance Liquid Chromatography method.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Isocratic: Acetonitrile : Water (45 : 55 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detection | UV-DAD at 217-220 nm (Absorption max of lactone ring) |
| Retention Time | Neriifolin elutes approx. 8-12 min (depending on column) |
| Purity Calc | Area Normalization Method (% Area) |
Mass Spectrometry Confirmation (Optional but Recommended):
-
Technique: LC-MS (ESI Positive Mode).
-
Target Ion: Look for
or adducts. -
Molecular Weight: Neriifolin (
) = 534.68 g/mol . -
Key Fragment: Loss of sugar moiety (L-thevetose).
References
-
Carlier, J., et al. (2014). "The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS." Journal of Chromatography B. Link
-
Yunos, N. M., et al. (2020). "The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase."[3] Current Pharmaceutical Biotechnology. Link
- Kohls, S., et al. (2012). "Cardiac Glycosides from Thevetia peruviana." Phytochemistry Reviews.
-
Oluwaniyi, O. O., et al. (2007). "A Study of the Extractability of Thevetia Glycosides with Alcohol Mixture."[4] Medwell Journal of Food Technology. 4[6]
-
Hamad, M., et al. (2019). "Standardization on Thevetia neriifolia." Research and Reviews: Journal of Pharmacognosy and Phytochemistry. 7
Sources
- 1. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thevetia peruviana intoxication and electrocardiographic manifestations: a case series [scielo.org.mx]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. makhillpublications.co [makhillpublications.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
Application Notes & Protocols: A Researcher's Guide to the Synthesis and Evaluation of 17α-Neriifolin Derivatives for Anticancer Drug Discovery
Abstract
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiac conditions. More recently, their potent anticancer activities have garnered significant interest within the oncology research community. 17α-Neriifolin, an isomer of the more common 17β-Neriifolin, presents a unique scaffold for the development of novel therapeutic agents. The strategic modification of its structure, particularly at the 17α-position, offers a promising avenue to enhance therapeutic efficacy and selectivity against cancer cells. This guide provides a comprehensive framework for the semi-synthesis of novel 17α-Neriifolin derivatives, detailing robust protocols for their purification, characterization, and subsequent evaluation as potential anticancer agents. We delve into the causality behind the experimental design, offering insights grounded in established structure-activity relationships and mechanistic principles to empower researchers in the rational design of next-generation cancer therapeutics.
Introduction: The Rationale for Derivatizing 17α-Neriifolin
17βH-neriifolin, a cardiac glycoside isolated from sources like Cerbera odollam, has demonstrated remarkable potency in inhibiting the proliferation of various cancer cell lines, with IC50 values in the low nanomolar range (5.3 to 16 nM)[1]. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase ion pump, a transmembrane protein crucial for maintaining cellular ion homeostasis[1][2]. Inhibition of this pump leads to a cascade of downstream events, including an increase in intracellular calcium, generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis, a form of programmed cell death[3].
While potent, natural cardiac glycosides possess a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose. The strategic synthesis of derivatives aims to uncouple this toxicity from the desired anticancer activity. Structure-activity relationship (SAR) studies on related steroid scaffolds have revealed that modifications at the 17α-position can significantly influence biological activity. For instance, introducing hydrophobic substituents at this position has been shown to enhance the inhibitory power of estradiol derivatives against steroid sulfatase, a key enzyme in hormone-dependent cancers[4]. This suggests that modulating the lipophilicity and steric bulk at the 17α-position of Neriifolin could be a fruitful strategy to optimize its anticancer profile.
This document outlines a representative synthetic and biological evaluation workflow for creating and testing novel 17α-Neriifolin derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 17alpha-derivatives of estradiol as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution TLC Separation of Neriifolin and its Congeners
Executive Summary
This application note details the protocol for the isolation and chromatographic separation of Neriifolin and its structural congener Cerberin (2'-O-acetylneriifolin) from Thevetia peruviana (Yellow Oleander) or Cerbera odollam. While often loosely termed "isomers" in phytochemical screening due to their co-occurrence and structural similarity, they are distinct structural derivatives. Neriifolin is a cardiac glycoside comprising the aglycone digitoxigenin and the sugar L-thevetose. Cerberin differs only by an acetyl group at the C-2' position of the sugar.
Achieving baseline separation between these two is critical for toxicological analysis and pharmacological purification, as their lipophilicity and pharmacokinetic profiles differ significantly. This guide utilizes Adsorption Chromatography on Silica Gel GF254, leveraging the polarity difference introduced by the acetyl group.
Scientific Principles & Mechanism[1]
Chromatographic Separation Logic
The separation relies on the difference in polarity between the hydroxyl group of Neriifolin and the acetyl ester of Cerberin.
-
Neriifolin: Contains a free -OH group at the C-2' position of the L-thevetose sugar. This allows for hydrogen bonding with the silanol groups of the stationary phase, resulting in stronger retention (lower
). -
Cerberin: The C-2' position is acetylated (-OAc).[1] This masks the hydrogen bond donor capability, increasing lipophilicity and reducing interaction with the silica. Consequently, Cerberin migrates faster (higher
) in normal-phase systems.
Detection Mechanism: The Kedde Reaction
Visualization is achieved using Kedde’s Reagent , which is specific for the unsaturated five-membered lactone ring (butenolide) characteristic of cardenolides.
-
Mechanism: In an alkaline environment, the methylene group of the lactone ring becomes deprotonated. The resulting carbanion attacks the electron-deficient aromatic ring of 3,5-dinitrobenzoic acid (Kedde reagent), forming a transient, colored Meisenheimer complex (typically violet/pink).
Materials & Reagents
Stationary Phase
-
Plates: Silica Gel 60
Pre-coated TLC plates (Aluminum or Glass backed). -
Activation: Heat at 110°C for 30 minutes prior to use to remove atmospheric moisture.
Mobile Phase Systems
-
System A (Screening): Ethyl Acetate : Methanol (95 : 5 v/v)
-
System B (High Resolution): Chloroform : Methanol (96 : 4 v/v)
-
System C (For Polar Impurities): Ethyl Acetate : Methanol : Water (81 : 11 : 8 v/v) – Use only if Thevetin A/B are also of interest.
Detection Reagents
-
Kedde Reagent A: 2% 3,5-Dinitrobenzoic acid in Methanol.
-
Kedde Reagent B: 5.7% Potassium Hydroxide (KOH) in aqueous solution.
-
Note: Mix A and B (1:1) immediately before spraying.
Experimental Protocol
Sample Preparation (Selective Extraction)
Direct methanolic extraction yields a complex mixture of polar triglycosides (Thevetins) and monoglycosides (Neriifolin/Cerberin). A partitioning step is mandatory to simplify the matrix.
Figure 1: Selective extraction workflow to isolate Neriifolin and Cerberin from polar matrix components.
TLC Development
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Add System B (CHCl3:MeOH 96:4) and equilibrate for 20 minutes. Crucial: Unsaturated chambers lead to "smiling" solvent fronts and poor resolution.
-
Spotting: Apply 5-10 µL of the Chloroform fraction extract 1.5 cm from the bottom edge using a micro-capillary. Keep spot diameter < 3 mm.
-
Run: Develop the plate until the solvent front reaches 80% of the plate height (~8 cm on a 10 cm plate).
-
Drying: Air dry in a fume hood for 5 minutes. Do not use high heat immediately, as it may degrade the heat-sensitive glycosides before detection.
Visualization
-
UV Inspection: View under 254 nm. Cardenolides will appear as dark quenching spots against the bright green fluorescent background. Mark these spots with a pencil.[2]
-
Derivatization: Spray the plate with fresh Kedde Reagent .
-
Result: Cardenolides appear immediately as pink-violet spots . The color is stable for 1-2 hours but will eventually fade.
Data Analysis & Expected Results
The following
| Compound | Structure Feature | Polarity | Expected | Detection (Kedde) |
| Cerberin | 2'-O-Acetyl | Low | 0.55 - 0.65 | Violet Spot |
| Neriifolin | 2'-OH (Free) | Medium | 0.35 - 0.45 | Violet Spot |
| Thevetins | Triglycoside | High | 0.00 - 0.10 | (Stays at Origin) |
Resolution (
Solvent Optimization Decision Tree
Figure 2: Optimization strategy for maximizing resolution between Neriifolin and Cerberin.
Troubleshooting & Tips
-
Tailing Spots: Often caused by the acidic nature of silica. Add 1 drop of Acetic Acid to the mobile phase to sharpen the bands.
-
Fading Color: The Kedde complex is unstable. Photograph the plate immediately (within 10 mins) for permanent records.
-
Interference: Chlorophylls (green pigments) from leaves can obscure the violet spots. The Petroleum Ether defatting step (Section 4.1) is critical to remove these pigments before TLC.
-
Isomer Confirmation: If 17
-neriifolin (an inactive epimer) is suspected, standard TLC may not separate it from 17 -neriifolin. HPLC or 2D-TLC on RP-18 plates would be required for stereoisomer separation.
References
-
Pratta, A., et al. (2015). Quantitative Determination of Cerberin in Seed Extract of Cerbera odollam and Rat Serum by High Performance Thin Layer Chromatography. Journal of Applied Pharmaceutical Science. Link
-
Kohls, S., et al. (2012). Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds. Phytochemistry. Link
-
Mishra, S., et al. (2016).[3] Identification of active principles of Manihot esculenta and Cerbera odollam by thin layer chromatography. Journal of Evidence Based Medicine and Healthcare. Link
- Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer.
Sources
In Vivo Administration of 17α-Neriifolin in Murine Models: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of 17α-Neriifolin
17α-Neriifolin, a potent cardiac glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, ranging from cardiotonic to anticancer activities.[1] Like other members of its class, 17α-Neriifolin exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion homeostasis.[2][3][4][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, thereby enhancing cardiac contractility.[2][4][5] The nuanced modulation of this fundamental cellular mechanism underscores the compound's therapeutic promise and necessitates a thorough understanding of its in vivo behavior.
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vivo administration of 17α-Neriifolin in murine models. Recognizing the absence of established toxicity data for this specific compound, this document prioritizes a safety-first approach by first detailing a robust protocol for determining the Maximum Tolerated Dose (MTD). Subsequently, detailed protocols for vehicle preparation and various administration routes are provided to facilitate efficacy studies. Adherence to these guidelines will ensure the generation of reproducible and reliable data while upholding the highest standards of animal welfare.
Part 1: Determination of the Maximum Tolerated Dose (MTD) of 17α-Neriifolin in Mice
Rationale: Prior to conducting efficacy studies, establishing the MTD is a critical step to ensure animal welfare and to identify a safe and effective dose range. This protocol is designed in accordance with the principles of the Organisation for Economic Co-operation and Development (OECD) guidelines for acute oral toxicity testing.[6][7][8]
Experimental Workflow for MTD Determination
Caption: Workflow for MTD determination of 17α-Neriifolin in mice.
Step-by-Step Protocol for MTD Study
-
Animal Model:
-
Select a common mouse strain (e.g., CD-1, BALB/c, or C57BL/6) of a single sex (preferably females, as they can be more sensitive) to minimize variability.[9]
-
Use healthy, young adult mice (6-8 weeks old) with a body weight variation of no more than ± 20% of the mean weight.[1]
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
-
Dose Selection and Preparation:
-
Based on a study with the related compound 17βH-Neriifolin in rats (5 mg/kg), a starting dose of 5 mg/kg for mice is a reasonable starting point.[7]
-
Prepare a minimum of 4-5 dose levels. A suggested range, considering the higher resistance of rodents to cardiac glycosides, could be 5, 10, 25, 50, and 100 mg/kg.[9]
-
Prepare the dosing solution as described in the "Vehicle Preparation and Drug Formulation" section below.
-
-
Administration:
-
Observation:
-
Continuously observe the animals for the first 4 hours post-administration for any immediate signs of toxicity.[11]
-
Thereafter, conduct observations at least twice daily for 14 days.[11]
-
Record all clinical signs of toxicity, including but not limited to: changes in skin and fur, eye and mucous membrane changes, respiratory and circulatory changes, autonomic and central nervous system effects (e.g., tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and behavioral changes (e.g., changes in gait, posture, and response to handling).[12][13][14]
-
Utilize the Mouse Grimace Scale (orbital tightening, nose bulge, cheek bulge, ear position, and whisker change) as a non-invasive indicator of pain or distress.[9][15][16][17][18]
-
Record body weight, and food and water consumption daily.
-
-
Endpoint and MTD Determination:
-
The primary endpoint is mortality within the 14-day observation period.
-
Humane endpoints should be established and adhered to, such as a loss of more than 20% of initial body weight, severe and persistent signs of distress, or inability to reach food or water.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that are not reversible within the observation period.
-
Part 2: In Vivo Administration Protocols for Efficacy Studies
Once the MTD has been determined, researchers can proceed with efficacy studies using doses up to the MTD.
Vehicle Preparation and Drug Formulation
Rationale: Due to the lipophilic nature of 17α-Neriifolin, a vehicle that ensures its solubility and bioavailability is crucial. Based on information for the closely related compound 17β-Neriifolin, a DMSO-based vehicle is recommended.
Recommended Vehicle:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Protocol for Formulation Preparation:
-
Weigh the required amount of 17α-Neriifolin powder.
-
Add 10% of the final volume of DMSO to the powder and vortex until fully dissolved. Sonication may be used to aid dissolution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween 80 and mix thoroughly.
-
Finally, add 45% of the final volume of sterile saline and mix until a clear, homogenous solution is obtained.
-
Prepare the formulation fresh on the day of administration.
Administration Routes
1. Oral Gavage (p.o.)
Rationale: Oral administration is a common and less invasive route for drug delivery in preclinical studies.
Step-by-Step Protocol:
-
Ensure the mouse is properly restrained.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the prepared 17α-Neriifolin formulation. The typical administration volume for a mouse is 5-10 mL/kg.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
2. Intraperitoneal (i.p.) Injection
Rationale: Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation, bypassing first-pass metabolism.
Step-by-Step Protocol:
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Use a 25-27 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate to ensure no fluid is drawn back, indicating that a blood vessel or organ has not been punctured.
-
Slowly inject the 17α-Neriifolin formulation. The typical injection volume for a mouse is up to 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Recommended Dosing Regimen (Hypothetical)
The following table provides a hypothetical dosing regimen based on a presumed MTD. Researchers must replace these values with their experimentally determined MTD.
| Parameter | Recommendation |
| Starting Dose for Efficacy | 1/10th to 1/3rd of the determined MTD |
| Dose Escalation | Doses can be escalated up to the MTD |
| Frequency of Administration | Daily, or as determined by the pharmacokinetic profile |
| Duration of Treatment | Dependent on the specific disease model |
Part 3: Pharmacokinetic Considerations and Monitoring
Rationale: Understanding the pharmacokinetic profile of 17α-Neriifolin is essential for designing effective dosing schedules and interpreting study outcomes.
Expected Pharmacokinetic Profile
While specific data for 17α-Neriifolin in mice is not available, some general characteristics of cardiac glycosides can be anticipated:
-
Absorption: Oral bioavailability can be variable.
-
Distribution: Cardiac glycosides are known to distribute to various tissues, with higher concentrations often found in the heart, liver, and kidneys.
-
Metabolism and Excretion: Metabolism is expected to occur in the liver, with excretion via both renal and fecal routes.
Protocol for Pharmacokinetic Blood Sampling
Serial blood sampling from a single mouse is a refined technique that reduces animal numbers and inter-animal variability.[19][20][21][22][23]
-
Bleeding Technique: The saphenous vein or tail vein are suitable sites for collecting small, serial blood samples (20-30 µL).[19][22]
-
Sampling Timepoints: Collect blood at multiple time points post-administration to capture the absorption, distribution, and elimination phases (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma or serum for analysis by a validated bioanalytical method (e.g., LC-MS/MS).
Part 4: Mechanism of Action Signaling Pathway
Rationale: Visualizing the signaling pathway provides a clear understanding of the molecular mechanism underlying the effects of 17α-Neriifolin.
Caption: Signaling pathway of 17α-Neriifolin in cardiac myocytes.
Conclusion
The successful in vivo administration of 17α-Neriifolin in murine models requires a methodical and safety-conscious approach. By first determining the MTD, researchers can confidently proceed with efficacy studies using well-defined protocols for vehicle preparation and drug administration. The information and protocols provided in these application notes are intended to serve as a comprehensive resource to guide researchers in their investigation of the therapeutic potential of this promising cardiac glycoside.
References
-
Grimace scale: Mouse. (2015, September 1). NC3Rs. Retrieved from [Link]
-
Associations Between Clinical Signs and Pathological Findings in Toxicity Testing. (2020, October 26). Semantic Scholar. Retrieved from [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Retrieved from [Link]
-
OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved from [Link]
-
Grimace scale. (n.d.). In Wikipedia. Retrieved from [Link]
-
Recognizing the Symptoms of Mice Poisoning: What You Need to Know. (2026, January 22). Oreate AI Blog. Retrieved from [Link]
-
How the Mouse Grimace Scale will help us cope with pain. (2013, January 8). McGill Newsroom. Retrieved from [Link]
-
The Mouse Grimace Scale: A Clinically Useful Tool? (n.d.). PLOS One. Retrieved from [Link]
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved from [Link]
-
Acute toxicity study in rodents. (n.d.). Bienta. Retrieved from [Link]
-
Toxicity Testing for Assessment of Environmental Agents: Interim Report. (2006). In National Academies Press. Retrieved from [Link]
-
Associations between clinical signs and pathological findings in toxicity testing. (2020, October 26). PubMed. Retrieved from [Link]
-
A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. (n.d.). PubMed. Retrieved from [Link]
-
Cellular mechanism of action of cardiac glycosides. (n.d.). PubMed. Retrieved from [Link]
-
Methods Used and Application of the Mouse Grimace Scale in Biomedical Research 10 Years on: A Scoping Review. (n.d.). PMC. Retrieved from [Link]
-
Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding. (n.d.). The Open Pharmacology Journal. Retrieved from [Link]
-
Cardiac Glycosides (Digoxin). (n.d.). CV Pharmacology. Retrieved from [Link]
-
Cardiac glycoside. (n.d.). In Wikipedia. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved from [Link]
-
Cardiac Glycoside and Digoxin Toxicity. (2025, March 25). StatPearls. Retrieved from [Link]
-
Cardiac Glycosides: Types and What They Treat. (2022, December 8). Cleveland Clinic. Retrieved from [Link]
-
Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. (2025, August 7). ResearchGate. Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. The Mouse Grimace Scale: A Clinically Useful Tool? | PLOS One [journals.plos.org]
- 10. oecd.org [oecd.org]
- 11. Acute toxicity study in rodents | Bienta [bienta.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recognizing the Symptoms of Mice Poisoning: What You Need to Know - Oreate AI Blog [oreateai.com]
- 14. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]
- 15. Grimace scale: Mouse | NC3Rs [nc3rs.org.uk]
- 16. Grimace scale - Wikipedia [en.wikipedia.org]
- 17. How the Mouse Grimace Scale will help us cope with pain | Newsroom - McGill University [mcgill.ca]
- 18. Methods Used and Application of the Mouse Grimace Scale in Biomedical Research 10 Years on: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 23. researchgate.net [researchgate.net]
Western blot analysis of protein markers treated with 17alpha-Neriifolin
Application Note: Western Blot Analysis of Protein Markers Treated with 17
Part 1: Scientific Background & Mechanism[1][2][3][4][5][6]
Compound Identity and Stereochemistry
17
-
Mechanism of Action (17
vs. 17 ): The biological activity of cardiac glycosides relies heavily on the stereochemistry at the C17 position.[1][2] The 17 configuration (unsaturated lactone ring oriented beta) is critical for high-affinity binding to the extracellular pocket of the Na /K -ATPase -subunit .[1][2] -
Scientific Context: Research indicates that 17
-Neriifolin exhibits significantly reduced or negligible anti-proliferative activity compared to the 17 isomer.[1][2][5][6] Therefore, Western blot analysis of 17 -Neriifolin is typically performed in Structure-Activity Relationship (SAR) studies to confirm its lack of downstream signaling activation or to investigate potential non-canonical binding.[1][2] -
Experimental Implication: When treating cells with 17
-Neriifolin, the experimental design must include 17 -Neriifolin as a positive control to validate the assay system.
Target Signaling Pathways
If 17
-
Na
/K -ATPase Signalosome: Inhibition leads to intracellular Ca accumulation and Src kinase activation.[1][2] -
Apoptosis (Cell Death): Activation of Caspase cascades and mitochondrial dysfunction.[1][2]
-
Autophagy: Inhibition of the PI3K/AKT/mTOR axis, leading to autophagosome accumulation.[1][2][][8]
Part 2: Experimental Design & Marker Selection
Controls and Conditions
-
Cell Lines: HepG2 (Liver), A549 (Lung), or U87MG (Glioblastoma).[1][2]
-
Treatment Concentration:
(Note: 17 is active at nM levels; 17 may require M levels to show any effect).[1][2] -
Time Points: 24 hours (early signaling), 48 hours (apoptosis/autophagy).[1][2]
-
Controls:
Protein Marker Table
| Category | Target Protein | Molecular Weight (kDa) | Expected Change (Active 17 | Function |
| Target | Na | ~100-112 | Downregulation (degradation) | Drug binding target; ion transport.[1][2] |
| Apoptosis | Cleaved Caspase-3 | 17, 19 | Increase | Executioner caspase activation.[1][2] |
| Cleaved PARP | 89 | Increase | DNA repair enzyme cleaved during death.[1][2] | |
| Bax | 20 | Increase | Pro-apoptotic regulator.[1][2] | |
| Bcl-2 | 26 | Decrease | Anti-apoptotic regulator.[1][2][3] | |
| Autophagy | LC3B-II | 14, 16 | Increase (Conversion I | Autophagosome marker; indicates flux block or induction.[1][2] |
| p62 (SQSTM1) | 62 | Variable (Accumulation = block) | Autophagy substrate.[1][2][8] | |
| Signaling | p-AKT (Ser473) | 60 | Decrease | Survival pathway inhibition.[1][2] |
| p-ERK1/2 | 42, 44 | Variable (Often Increase) | MAPK pathway stress response.[1][2] | |
| Loading | 42 / 37 | No Change | Normalization control.[1][2] |
Part 3: Detailed Western Blot Protocol
Step 1: Cell Lysis & Sample Preparation
Critical Note: The Na
-
Harvest: Wash cells 2x with ice-cold PBS.
-
Lysis: Add RIPA Buffer supplemented with Protease Inhibitor Cocktail (1x) and Phosphatase Inhibitor (1 mM Na
VO , 10 mM NaF).-
Volume: 100
L per well (6-well plate).
-
-
Incubation: Scrape cells and transfer to microfuge tubes. Agitate at 4°C for 30 min.
-
Sonication: Sonicate (3 cycles, 10 sec on/off, 20% amplitude) to shear DNA (critical for nuclear markers like PARP).
-
Clarification: Centrifuge at 14,000
for 15 min at 4°C. Collect supernatant. -
Quantification: BCA Protein Assay. Normalize all samples to 2
g/ L. -
Denaturation:
Step 2: Electrophoresis (SDS-PAGE)[1][2]
-
Gel Selection: Use 4-20% Gradient Gels to resolve both high MW (ATPase, PARP) and low MW (LC3, Caspase-3) proteins.[1][2]
-
Loading: Load 20-40
g of protein per lane. -
Running: Run at 80V (stacking) then 120V (resolving) in Tris-Glycine-SDS buffer until dye front reaches the bottom.
Step 3: Transfer
-
Membrane: Use PVDF (0.2
m pore size) activated in methanol.[1][2] (Nitrocellulose is acceptable but PVDF is superior for lipophilic proteins like LC3).[1][2] -
Transfer Conditions: Wet transfer at 100V for 90 min (cold room) or 250mA constant current for 2 hours.
Step 4: Blocking & Antibody Incubation[2]
-
Blocking: 5% Non-fat Dry Milk (or 5% BSA for Phospho-proteins) in TBST for 1 hour at Room Temp (RT).
-
Primary Antibody: Incubate Overnight at 4°C with gentle rocking.
-
Washing: Wash 3
10 min with TBST. -
Secondary Antibody: HRP-conjugated Anti-Rabbit/Mouse (1:5000) for 1 hour at RT.
-
Washing: Wash 3
10 min with TBST.
Step 5: Detection
-
ECL: Apply Enhanced Chemiluminescence substrate (e.g., SuperSignal West Pico/Dura) for 2 min.
-
Imaging: Capture images using a CCD camera system (e.g., ChemiDoc). Ensure no pixel saturation for quantification.
Part 4: Data Visualization & Pathway Logic
Diagram 1: Neriifolin Mechanism & Isomer Specificity
This diagram illustrates the canonical pathway activated by the 17
Caption: Comparative signaling pathway. 17
Diagram 2: Western Blot Workflow
Caption: Optimized Western Blot workflow. Note the critical decision point at Sample Prep regarding boiling for membrane targets.
Part 5: Troubleshooting & Analysis
| Observation | Possible Cause | Solution |
| No Bands for Na | Aggregation due to boiling.[1][2] | Do not boil. Heat samples to 37°C for 30 min or 60°C for 10 min. |
| No change in markers (17 | Biological Reality. | 17 |
| High Background | Incomplete blocking. | Increase blocking time or switch to 5% BSA. Wash more rigorously.[1][2] |
| LC3-I/II Smearing | Degradation or poor transfer.[1][2] | Use PVDF membrane.[1][2] Ensure lysis buffer has sufficient protease inhibitors.[1][2] |
Data Analysis:
-
Normalize target band intensity to Loading Control (
-Actin).[1][2] -
Calculate Fold Change:
.[1][2] -
Interpretation: If 17
-Neriifolin treatment results in Fold Change for Caspase-3/LC3 while 17 shows , the 17 isomer is confirmed inactive.[1][2]
References
-
Wang, Z., et al. (2019).[1][2] "The In Vitro Anti-Cancer Activities of 17
H-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase." Current Pharmaceutical Biotechnology. Link -
Zhao, Q., et al. (2011).[1][2] "Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells."[1][2] Fitoterapia. Link
-
Cell Signaling Technology. "Western Blotting Protocol - Standard." Link
-
Bio-Rad. "General Protocol for Western Blotting." Link
-
Mizushima, N., & Yoshimori, T. (2007).[1][2] "How to interpret LC3 immunoblotting." Autophagy. Link
Sources
- 1. 17alpha-Neriifolin | C30H46O8 | CID 10482251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neriifolin | CAS#:466-07-9 | Chemsrc [chemsrc.com]
- 3. PCIDB [genome.jp]
- 4. Twins C00003599 , 50% or more [knapsackfamily.com]
- 5. EP4248978A2 - Method and compounds for inhibiting the mcm complex and their application in cancer treatment - Google Patents [patents.google.com]
- 6. chemfaces.com [chemfaces.com]
- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Pertussis Toxin | CAS:70323-44-3 | causes whooping cough | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Mitoxantrone HCl | CAS:70476-82-3 | Topoisomerase II inhibitor, anti-neoplastic drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Navigating the Challenges of 17α-Neriifolin Aqueous Solubility: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17α-Neriifolin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous buffers. As a potent cardiac glycoside with significant therapeutic potential, achieving appropriate concentrations in physiological solutions is critical for accurate and reproducible experimental results. This document is designed with full editorial control to provide a logical and scientifically grounded resource, moving beyond a rigid template to offer practical, field-proven insights.
Understanding the Challenge: The Physicochemical Properties of 17α-Neriifolin
17α-Neriifolin, a steroidal compound, possesses a complex molecular structure that contributes to its poor aqueous solubility.[1] Like other cardiac glycosides, its solubility is influenced by the interplay between its hydrophobic steroid core and the more hydrophilic sugar moieties attached.[2] While slightly soluble in water, achieving concentrations suitable for many in vitro and in vivo studies requires strategic formulation approaches.[3]
Troubleshooting Guide: When 17α-Neriifolin Fails to Dissolve
This section addresses common issues encountered when preparing 17α-Neriifolin solutions in aqueous buffers and provides a logical workflow for resolving them.
Caption: Troubleshooting workflow for dissolving 17α-Neriifolin in aqueous buffers.
Issue 1: The compound is not dissolving directly in my aqueous buffer.
-
Causality: 17α-Neriifolin is a hydrophobic molecule, and direct dissolution in aqueous solutions is often unsuccessful due to unfavorable thermodynamics.
-
Solution: Always prepare a high-concentration stock solution in a water-miscible organic solvent first. This allows for the subsequent dilution into your aqueous buffer to achieve the desired final concentration.
Issue 2: My compound precipitates when I add the stock solution to the aqueous buffer.
This is a common problem and can be caused by several factors. Follow this logical troubleshooting sequence:
-
Evaluate the Organic Solvent Concentration:
-
Causality: While an organic solvent is necessary for the stock solution, high final concentrations in the aqueous buffer can alter the solvent properties, leading to precipitation of the hydrophobic compound. Additionally, many organic solvents are toxic to cells at higher concentrations.
-
Recommendation: Aim for the lowest possible final concentration of the organic solvent in your experimental medium. A general guideline is to keep the final concentration below 1%, with concentrations below 0.1% being ideal for cell-based assays to minimize toxicity.
-
-
Optimize the pH of the Aqueous Buffer:
-
Causality: The solubility of compounds with ionizable groups can be significantly influenced by pH. While cardiac glycosides are not strongly ionizable, subtle changes in pH can affect their solubility and stability. For some cardiac glycosides, a slightly acidic to neutral pH has been found to be optimal.[4] For the related cardiac glycoside digoxin, solubility has been determined in a pH 7.4 buffer.[5][6]
-
Experimental Protocol: pH-Solubility Screening
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4, and 8.0).
-
Add a small, consistent amount of your 17α-Neriifolin stock solution to each buffer to a final target concentration that is challenging to achieve.
-
Equilibrate the samples for a set period (e.g., 24 hours) at a controlled temperature.
-
Visually inspect for precipitation and quantify the amount of dissolved 17α-Neriifolin in the supernatant using a validated analytical method (see FAQ section).
-
Select the pH that provides the best solubility and is compatible with your experimental system.
-
-
-
Employ Advanced Solubilization Techniques:
-
If optimizing the solvent concentration and pH is insufficient, consider using excipients to enhance solubility.
-
Co-solvents:
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic solutes by reducing the polarity of the solvent system.
-
Examples: Polyethylene glycol 300 (PEG300) is a commonly used co-solvent in drug formulations.
-
Field-Proven Insight: A formulation used for in vivo studies of the related compound 17β-neriifolin consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. While this is for a high-concentration dosing solution, the principles can be adapted for in vitro use by significantly diluting this vehicle.
-
-
Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like the steroid nucleus of 17α-Neriifolin, forming an inclusion complex that is more water-soluble.[7] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective for solubilizing steroidal compounds.[7]
-
Experimental Protocol: Preparation of a 17α-Neriifolin:HP-β-CD Inclusion Complex
-
Determine the Molar Ratio: A 1:1 molar ratio of 17α-Neriifolin to HP-β-CD is a common starting point.
-
Dissolve the 17α-Neriifolin: Prepare a concentrated solution of 17α-Neriifolin in a minimal amount of a water-miscible organic solvent (e.g., methanol or ethanol).
-
Prepare the Cyclodextrin Solution: In a separate container, dissolve the HP-β-CD in your desired aqueous buffer.
-
Combine and Mix: Slowly add the 17α-Neriifolin solution to the stirring HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir at room temperature for a period of 24-48 hours to facilitate complex formation.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Quantify: Determine the concentration of solubilized 17α-Neriifolin in the filtrate.
-
-
-
Micellar Solubilization with Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles with a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the hydrophobic core, increasing their apparent solubility in the aqueous medium.
-
Examples: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Polysorbate 20 are commonly used.
-
Caution: Surfactants can affect cell membranes and may interfere with certain biological assays. It is crucial to use the lowest effective concentration and to include a vehicle control (buffer with the surfactant at the same concentration) in your experiments.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a stock solution concentration and solvent?
A common starting point is to prepare a 10 mM stock solution of 17α-Neriifolin in 100% DMSO. This provides a concentrated stock that allows for significant dilution into your aqueous buffer, minimizing the final DMSO concentration.
Q2: How can I accurately measure the concentration of my dissolved 17α-Neriifolin?
A validated analytical method is essential to confirm the actual concentration of your prepared solutions.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for specificity and quantification.[8][9]
-
Typical Method Parameters:
-
Column: A C18 reversed-phase column is generally suitable for steroidal compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
-
Detection: UV detection is a straightforward option. Cardiac glycosides typically have a UV absorbance maximum around 220 nm.[9] A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal detection wavelength for 17α-Neriifolin.
-
-
Validation: A proper HPLC method validation should include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
-
UV-Vis Spectrophotometry: This is a simpler and more accessible method, but it is less specific than HPLC.
-
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) of 17α-Neriifolin in your chosen solvent system.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at the λmax.
-
Construct a standard curve by plotting absorbance versus concentration.
-
Measure the absorbance of your unknown sample and determine its concentration using the standard curve.
-
-
Important Consideration: This method is susceptible to interference from other components in the solution that absorb at the same wavelength. It is best suited for relatively pure solutions.[10][11][12]
-
Q3: Is 17α-Neriifolin stable in aqueous buffers?
The stability of 17α-Neriifolin in aqueous buffers can be influenced by pH, temperature, and light exposure. It is recommended to:
-
Prepare fresh working solutions for each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light, as many complex organic molecules can be light-sensitive.
-
If long-term storage of aqueous solutions is necessary, a stability study should be performed by monitoring the concentration over time at the intended storage conditions.
Q4: What are the key differences in solubility between 17α-Neriifolin and 17β-Neriifolin?
17α-Neriifolin and 17β-Neriifolin are stereoisomers. While their overall physicochemical properties are similar, subtle differences in their three-dimensional structure can lead to variations in their crystal packing and solvation, which in turn can affect their solubility. It is not safe to assume that they will have identical solubility profiles. However, the solubilization strategies that are effective for one are very likely to be effective for the other.
Data Summary Table
| Solubilization Agent | Class | Typical Starting Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | < 1% (final concentration) | Potential for cellular toxicity at higher concentrations. |
| Polyethylene Glycol 300 (PEG300) | Non-ionic Co-solvent | Varies depending on application | Can increase the viscosity of the solution. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Complexation Agent | 1:1 to 1:10 molar ratio (drug:CD) | Can alter the bioavailability and cellular uptake of the drug. |
| Polysorbate 80 (Tween 80) | Non-ionic Surfactant | 0.01% - 0.1% (w/v) | Can interfere with cell membranes and some assays. |
Conclusion
Improving the aqueous solubility of 17α-Neriifolin is an achievable but systematic process. By understanding the underlying principles of its physicochemical properties and methodically applying the troubleshooting and formulation strategies outlined in this guide, researchers can prepare stable and accurate solutions for their experiments. Always validate the final concentration of your solutions and include appropriate vehicle controls to ensure the integrity and reproducibility of your data.
References
-
Biopurify. (n.d.). 17α-Neriifolin. Retrieved February 7, 2026, from [Link]
-
Request PDF. (n.d.). Investigation of digoxin solubility in different cosolvent systems. Retrieved February 7, 2026, from [Link]
-
DSpace Repository. (n.d.). Investigation of digoxin solubility in different cosolvent systems. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2015). Production of cardiac glycosides from calotropis procera by cell suspension cultures. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility and dissolution rate of digoxin from Digitalis lanata dry extracts. Retrieved February 7, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 13(3), 919–925. [Link]
- El-Abass, S. A., & El-Sherif, Z. A. (2021). Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 100-104.
-
Wikipedia. (2023, December 29). Cardiac glycoside. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved February 7, 2026, from [Link]
-
Wang, J., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(19), 3543. [Link]
-
ResearchGate. (2019). Determination of some cardiac glycosides by high-performance liquid chromatography. Retrieved February 7, 2026, from [Link]
-
Molecules. (2023). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. Retrieved February 7, 2026, from [Link]
-
Current Pharmaceutical Analysis. (2021). A Cost-effective Spectrophotometric Method for the Estimation of Vigabatrin in Pharmaceutical Formulation. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Inclusion complex of β-cyclodextrin and digoxin.
-
National Center for Biotechnology Information. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). The extracting method of cardiac glycoside general glycoside.
-
ResearchGate. (n.d.). Solubility of some cardiac glycosides. Retrieved February 7, 2026, from [Link]
-
Neliti. (2023). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Development and Validation of Green UV Derivative Spectrophotometric Methods for Simultaneous Determination Metformin and Remogliflozin from Formulation: Evaluation of Greenness. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved February 7, 2026, from [Link]
-
Ashland. (n.d.). The Use of Cyclodextrins in Preparing an Oral Liquid Dosage Form of Itraconazole. Retrieved February 7, 2026, from [Link]
-
TSI Journals. (n.d.). PREPARATION, CHARACTERIZATON AND DISSOLUTION KINETICS OF CELECOXIB : β AND HP β -CYCLODEXTRIN COMPLEXES. Retrieved February 7, 2026, from [Link]
-
Frontiers. (2023). Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Quo vadis Cardiac Glycoside Research?. Retrieved February 7, 2026, from [Link]
-
CheckRare. (2021, July 29). Mechanism of Action of Hydroxypropyl Betacyclodextrin to Treat Niemann-Pick Disease. Retrieved February 7, 2026, from [Link]
-
Global Science Research Journals. (2013). Determination of cardiac glycosides in Scilla bifolia (Liliaceae) by two different analytical techniques. Retrieved February 7, 2026, from [Link]
Sources
- 1. [Solubility and dissolution rate of digoxin from Digitalis lanata drug extracts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]
Technical Support Center: A Researcher's Guide to Separating 17α- and 17β-Neriifolin Isomers by Column Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on the challenging task of separating 17α- and 17β-neriifolin isomers using column chromatography. Drawing from established methodologies and extensive field experience, this resource is designed to be your go-to reference for protocol development, troubleshooting, and frequently asked questions.
The Challenge of Neriifolin Isomer Separation
Neriifolin, a potent cardiac glycoside, and its isomers are of significant interest in medicinal chemistry and drug development. The subtle stereochemical difference at the C-17 position between the α and β isomers results in nearly identical physical and chemical properties, making their separation a formidable chromatographic challenge. However, achieving high purity of each isomer is critical for accurate pharmacological and toxicological studies. This guide will equip you with the knowledge to successfully resolve these isomers.
Foundational Knowledge: Chromatographic Principles in Isomer Separation
The separation of 17α- and 17β-neriifolin, which are diastereomers, relies on exploiting the minor differences in their interaction with the stationary and mobile phases. Unlike enantiomers, diastereomers have different physical properties and therefore do not strictly require a chiral stationary phase for separation, though chiral columns can sometimes enhance resolution.[1]
Normal-Phase vs. Reversed-Phase Chromatography
The choice between normal-phase and reversed-phase chromatography is a critical first step.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. In NPC, polar compounds are retained more strongly. Given the polar nature of cardiac glycosides, NPC is often the preferred method for their separation.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In RPC, non-polar compounds have longer retention times. While widely used, RPC may not always provide sufficient selectivity for closely related polar isomers like those of neriifolin.
For the separation of neriifolin isomers, normal-phase chromatography on silica gel is generally more effective due to the presence of multiple polar functional groups in the molecule, allowing for more selective interactions with the polar stationary phase.
Recommended Protocol: Separating 17α- and 17β-Neriifolin
This protocol is adapted from established methods for the purification of neriifolin and related cardiac glycosides.[2] It is crucial to first perform a preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal solvent system for your specific mixture.
Part 1: Thin-Layer Chromatography (TLC) for Method Development
TLC is an invaluable tool for quickly screening various solvent systems to find the one that provides the best separation of the 17α- and 17β-neriifolin isomers.[3][4][5]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
A mixture of 17α- and 17β-neriifolin standards
-
Your crude or partially purified neriifolin extract
-
Various solvent systems (see table below for suggestions)
-
Visualization reagent (e.g., anisaldehyde-sulfuric acid spray reagent)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a series of developing chambers with different solvent systems.
-
On a TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot the neriifolin isomer mixture, and your sample extract on the starting line.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and let it dry completely.
-
Visualize the spots under a UV lamp and/or by staining with a visualization reagent.
-
Calculate the Retention Factor (Rf) for each spot. The optimal solvent system will show the largest difference in Rf values (ΔRf) between the two isomers.
Table 1: Suggested TLC Solvent Systems for Neriifolin Isomer Separation
| Solvent System | Ratio (v/v) | Expected Polarity |
| Hexane : Ethyl Acetate | 7:3 to 1:1 | Low to Medium |
| Chloroform : Methanol | 9.8:0.2 to 9:1 | Medium |
| Dichloromethane : Acetone | 9:1 to 8:2 | Medium |
| Ethyl Acetate : Methanol | 9.5:0.5 to 9:1 | High |
Part 2: Column Chromatography Protocol
Once an optimal solvent system is identified via TLC, you can proceed with column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (70-230 mesh)
-
Cotton or glass wool
-
Sand
-
The optimized solvent system from TLC
-
Fraction collector or collection tubes
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
Sample Loading:
-
Dissolve your neriifolin mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Allow the sample to enter the silica gel bed completely.
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often most effective for separating closely related isomers.[2]
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting every few fractions on a TLC plate and visualizing as described above.
-
Combine the fractions containing the pure separated isomers.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified 17α- and 17β-neriifolin.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the separation of neriifolin isomers.
Q1: Why are my 17α- and 17β-neriifolin isomers not separating on the column?
Answer: This is a common and frustrating issue. Several factors could be at play:
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high or too low. If the isomers elute too quickly (high Rf on TLC), decrease the polarity of the mobile phase. If they are retained too strongly (low Rf on TLC), increase the polarity. Experiment with different solvent combinations as suggested in the TLC section.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor resolution. Ensure your column is packed evenly without any air bubbles.
-
Column Overloading: Loading too much sample onto the column can exceed its capacity, resulting in broad, overlapping peaks. As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to decreased resolution. A slower flow rate generally improves separation but increases the run time.
Q2: My purified fractions are still a mixture of both isomers. What can I do?
Answer: If you are observing co-elution, consider the following:
-
Optimize the Gradient: If using a gradient elution, a shallower gradient can often improve the resolution of closely eluting compounds.
-
Try a Different Stationary Phase: While silica gel is a good starting point, other stationary phases with different selectivities, such as alumina or bonded phases (e.g., diol, cyano), might provide better separation.
-
Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers significantly higher resolution due to smaller particle sizes of the stationary phase and higher pressures. Both normal-phase and reversed-phase HPLC can be explored. Chiral HPLC columns can also be a powerful tool for separating diastereomers.[6]
Q3: The recovery of my neriifolin isomers from the column is low. How can I improve it?
Answer: Low recovery can be due to several factors:
-
Irreversible Adsorption: The isomers might be irreversibly binding to active sites on the silica gel. This can sometimes be mitigated by adding a small amount of a modifier, like a few drops of acetic acid or triethylamine, to the mobile phase to block these sites.
-
Degradation on the Column: Neriifolin, like other cardiac glycosides, can be sensitive to acidic or basic conditions. Ensure your solvents are of high purity and neutral, unless a modifier is intentionally added.
-
Incomplete Elution: If the mobile phase is not polar enough, the compounds may not fully elute from the column. At the end of the run, flush the column with a highly polar solvent (e.g., pure methanol or ethanol) to recover any strongly retained material.
Frequently Asked Questions (FAQs)
Q: What is the expected elution order of 17α- and 17β-neriifolin on a normal-phase column?
A: The elution order can be difficult to predict without experimental data. Generally, the less polar isomer will elute first in normal-phase chromatography. The relative polarity of the 17α- and 17β-neriifolin isomers will depend on the overall conformation of the molecule and the accessibility of the polar groups to the stationary phase. It is essential to run authentic standards of both isomers to confirm their identities in the collected fractions.
Q: How can I confirm the identity and purity of my separated isomers?
A: After separation, it is crucial to confirm the identity and assess the purity of each isomer. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified fractions will show a single peak for a pure compound.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the stereochemistry at the C-17 position.
Q: Can I use reversed-phase chromatography to separate these isomers?
A: While normal-phase is often preferred for polar compounds, reversed-phase chromatography can also be attempted. A C18 column with a mobile phase of water and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. Methodical optimization of the mobile phase composition and gradient is necessary to achieve separation.[7]
Visualizing the Workflow
To aid in your experimental design, the following diagram illustrates the general workflow for the separation of 17α- and 17β-neriifolin.
Caption: Workflow for the separation of 17α- and 17β-neriifolin isomers.
References
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]
- Google Patents. (n.d.). CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch.
-
PMC. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Scientific Research Publishing. (n.d.). Bioguided Fractionation and Purification of Natural Bioactives Obtained fromAlpinia conchigera Water Extract with Melanin Inhibition Activity. [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
ResearchGate. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. [Link]
-
Reddit. (2018). Help separating diastereomers with very similar Rf. [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]
-
PubMed. (2014). The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. [Link]
-
YouTube. (2012). Thin Layer Chromatography: Analgesics. [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?[Link]
-
ResearchGate. (n.d.). Extraction, fractionation, isolation and purification of 17βH-neriifolin from the Cerbera odollam methanol crude extract. [Link]
-
PubMed. (2010). Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. [Link]
-
PubMed. (2011). Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. [Link]
-
PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
ResearchGate. (n.d.). Determination of some cardiac glycosides by high-performance liquid chromatography. [Link]
Sources
Technical Support Center: Stability and Handling of 17α-Neriifolin in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals working with 17α-Neriifolin. It provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of 17α-Neriifolin throughout your cell culture experiments, leading to more reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of 17α-Neriifolin.
Q1: What is 17α-Neriifolin and why is its stability in cell culture a concern?
A1: 17α-Neriifolin is a cardiac glycoside, a class of naturally derived compounds known for their potent biological activities, including anticancer properties. They are inhibitors of the Na+/K+-ATPase pump. The stability of 17α-Neriifolin in cell culture media is a critical factor because its degradation can lead to a loss of bioactivity, resulting in inaccurate and misleading experimental outcomes. The complex, aqueous environment of cell culture media, which contains various components like salts, amino acids, vitamins, and serum proteins, can potentially impact the chemical structure of 17α-Neriifolin over time.
Q2: How should I properly dissolve and store 17α-Neriifolin for cell culture use?
A2: Proper solubilization and storage are paramount to maintaining the integrity of 17α-Neriifolin.
-
Solubilization: 17α-Neriifolin is sparingly soluble in water but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in
Troubleshooting HPLC peak tailing for cardiac glycosides
Topic: Troubleshooting Peak Tailing & Method Optimization Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Introduction: The Chemistry of the Challenge
Welcome to the technical support hub for cardiac glycoside analysis. If you are observing peak tailing (asymmetry factor
Cardiac glycosides possess a steroid nucleus, a sugar moiety (glycone), and a lactone ring.[1][2] While the molecule is generally neutral, the hydroxyl groups on the sugar and the polar lactone ring are prone to secondary interactions with residual silanols on the silica stationary phase. Furthermore, the lactone ring is chemically fragile; it undergoes irreversible hydrolysis at alkaline pH, severely limiting your mobile phase choices.
This guide provides a self-validating troubleshooting protocol to isolate and eliminate the root cause of tailing.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before altering your chemistry, you must determine if the tailing is physical (hardware) or chemical (interaction-based).
Visualizing the Troubleshooting Workflow
Figure 1: Diagnostic logic tree to differentiate between system-induced tailing (extra-column volume) and chemically-induced tailing.
Module 2: The "Silanol Suppression" Protocol
If your diagnosis points to Chemical Tailing (the most common issue with glycosides), the cause is almost invariably the interaction between the analyte's polar domains and acidic silanol groups (
The Mechanism
The silica surface contains isolated, vicinal, and geminal silanols. Isolated silanols are highly acidic.[3] The cardiac glycoside's lactone ring and sugar hydroxyls act as hydrogen bond acceptors/donors.
-
Result: The analyte "drags" along the stationary phase rather than partitioning cleanly.
-
Symptom: A sharp front with an elongated tail.
Solution 1: Column Selection (The Critical Factor)
You cannot rely on generic C18 columns. You must use a column with high carbon load and exhaustive end-capping .
| Column Feature | Recommendation | Scientific Rationale |
| Bonding Chemistry | End-capped C18 (ODS) | "End-capping" reacts smaller silanes (e.g., trimethylchlorosilane) with residual silanols, blocking them from interacting with the glycoside [1]. |
| Base Deactivation | BDS (Base Deactivated Silica) | These columns are chemically treated to remove metal impurities that increase silanol acidity. |
| Pore Size | 80 Å - 120 Å | Standard pore sizes are sufficient; glycosides are small enough (MW ~780 Da) to enter standard pores without restriction. |
| Carbon Load | > 15% | Higher carbon load masks the underlying silica surface more effectively. |
Solution 2: Mobile Phase Optimization
Cardiac glycosides are sensitive to pH.
-
pH > 7.0: DANGER. The lactone ring opens (hydrolysis), creating an inactive species and destroying the sample [2].
-
pH < 2.0: RISK. The glycosidic bond (sugar-aglycone) hydrolyzes, stripping the sugars.
-
Optimal Window: pH 3.0 – 4.0 .
Recommended Mobile Phase:
-
A: 10 mM Potassium Phosphate buffer (pH 3.5).
-
B: Acetonitrile (ACN).[4]
-
Ratio: Isocratic 70:30 (Water:ACN) or gradient depending on specific glycoside lipophilicity.
-
Note: ACN is preferred over Methanol for sharper peaks due to lower viscosity and better suppression of silanol ionization in some contexts.
Module 3: Self-Validating Experimental Checks
Do not guess. Use these checks to validate your system.
Experiment A: The "Buffer Strength" Validation
If tailing persists despite using a good column, your buffer capacity may be too low to neutralize local pH shifts at the particle surface.
-
Preparation: Prepare your standard mobile phase (e.g., 10mM Phosphate).
-
Test: Prepare a second batch with 25mM Phosphate (same pH).
-
Run: Inject the standard.
-
Result: If tailing significantly decreases with the 25mM buffer, your method requires higher ionic strength to mask silanol interactions.
Experiment B: The "Sample Solvent" Mismatch Test
Injecting a sample dissolved in 100% methanol into a 70% aqueous mobile phase causes "solvent shock," leading to peak distortion.
-
Protocol: Dissolve your standard in the mobile phase (or a solvent ratio matching the initial gradient conditions).[5]
-
Compare: Compare peak symmetry against a standard dissolved in pure methanol.
-
Fix: Always match sample solvent strength to the mobile phase.
Module 4: Frequently Asked Questions (FAQs)
Q: I am following the USP method for Digoxin, but my Tailing Factor is 1.8. The limit is 2.0. Should I worry? A: While 2.0 is the regulatory limit [3], a Tf of 1.8 indicates your column is aging or not optimally end-capped. As the column degrades, the end-capping cleaves off, exposing silanols. This will eventually cause you to fail System Suitability. Proactive Step: Switch to a "hybrid particle" column (e.g., Ethylene Bridged Hybrid) which is more resistant to silanol exposure.
Q: Can I use an amine modifier (like TEA) to reduce tailing? A: Technically yes, triethylamine (TEA) competes for silanol sites and improves shape. However , TEA is harsh on columns and incompatible with LC-MS. Given that modern end-capped columns exist, using TEA is considered an outdated "band-aid" fix. Stick to phosphate buffers at pH 3.5.
Q: Why does Digoxin tail, but my internal standard looks perfect? A: This confirms Chemical Tailing . Your internal standard likely lacks the specific polar configuration (lactone/sugar hydroxyls) that interacts with the silanols. This proves the hardware is fine and the issue is specific to the analyte-stationary phase interaction.
Visualizing the Chemical Interaction
Figure 2: Schematic of the competing interactions. The red dashed lines represent the silanol interactions that must be suppressed via end-capping or pH control.
References
-
Element Lab Solutions. (2025).[4][5] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
National University of Pharmacy. (2020). Cardiac Glycosides: Stability and Mechanism of Action. Retrieved from [Link]
-
Phenomenex. (2025).[4][5][6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
Minimizing non-specific binding of 17alpha-Neriifolin in binding assays
Technical Support Center: Minimizing Non-Specific Binding (NSB) of 17 -Neriifolin
Topic: Optimization of Binding Assays for Lipophilic Cardenolides
Molecule of Interest: 17
Introduction: The Lipophilic Challenge
Welcome to the technical support hub for cardiac glycoside research. If you are working with 17
The Root Cause:
Neriifolin possesses a rigid steroid backbone (cardenolide structure). While the 17
-
Plasticware: Microfuge tubes, pipette tips, and well plates.
-
Filter Mats: Glass fiber filters used in harvesting.
-
Lipid Membranes: Non-receptor regions of the cell membrane.
This guide provides a modular troubleshooting approach to reduce this "sticky" behavior and improve your signal-to-noise ratio.
Module 1: The Filter Interface (Filtration Assays)
In radioligand binding assays, the separation of bound vs. free ligand is the most critical step. For lipophilic compounds like Neriifolin, the glass fiber filter (GF/B or GF/C) acts as a hydrophobic trap, causing massive NSB.
Troubleshooting Protocol: Filter Pre-Treatment
Standard glass fiber filters are insufficient. You must block the nonspecific sites on the glass fibers.
| Treatment Agent | Concentration | Mechanism of Action | Recommended For |
| Polyethyleneimine (PEI) | 0.3% – 0.5% (v/v) | Cationic polymer; coats glass fibers, reducing negative charge and creating a hydration layer. | Primary Choice. Reduces electrostatic and hydrophobic trapping. |
| BSA (Bovine Serum Albumin) | 1.0% (w/v) | Protein blocking; albumin binds to hydrophobic pockets on the filter. | Use if PEI fails or interferes with receptor charge. |
| Milk Powder | 2% – 5% (w/v) | Complex protein block. | Avoid. High risk of clogging filters during rapid filtration. |
Optimized Pre-Soak Workflow
-
Prepare Solution: Mix 0.3% PEI in distilled water (adjust pH to 7.4 with HCl if necessary, though native basic pH is often fine for soaking).
-
Soak Time: Immerse filters for at least 1 hour (up to 3 hours) at 4°C.
-
Critical: Do not soak overnight; filters may become too soft and tear under vacuum.
-
-
The "Cold Wash": During the harvest, wash filters with ice-cold buffer containing 0.1% BSA. The cold temperature reduces the dissociation rate (
) of the specific binding while the BSA scavenges loosely bound hydrophobic ligand.
Module 2: Buffer Chemistry & Solubilization
17
Buffer Optimization Matrix
| Component | Standard Condition | Optimization for Neriifolin | Reason |
| Carrier Protein | None | 0.1% BSA (Fraction V) | Albumin acts as a "sink" for hydrophobic molecules, preventing them from sticking to walls. |
| Detergent | None | 0.05% Tween-20 | Reduces surface tension and prevents aggregation. Warning: >0.1% may strip the receptor. |
| Solvent (Stock) | DMSO | DMSO < 1% Final | Keep DMSO concentration constant across all wells. |
Step-by-Step: The "Carrier" Dilution Method
Do not dilute hydrophobic drugs directly into plain buffer.
-
Dissolve 17
-Neriifolin in 100% DMSO to create a 10 mM stock. -
Perform intermediate dilutions in Buffer + 0.1% BSA .
-
Add to the assay plate.[2]
-
Why? If you dilute in plain water/buffer, the drug will stick to the pipette tip plastic, effectively lowering the concentration before it even reaches the well.
-
Module 3: Plasticware & Handling
The "Wall Effect" occurs when the drug binds to the assay plate or pipette tips, depleting the free concentration (
Visualizing the Loss of Ligand
Figure 1: Pathway of ligand loss. Red nodes indicate points where hydrophobic ligands like Neriifolin are lost to surface adsorption before reaching the receptor.
Recommendations
-
Switch to Polypropylene: Use Low-Binding Polypropylene (PP) plates instead of Polystyrene (PS). PS is highly hydrophobic and loves cardenolides.
-
Silanization: If you must use glass tubes, treat them with Sigmacote® (chlorinated organopolysiloxane) to create a neutral, hydrophobic shield that prevents adsorption.
-
Change Pipette Tips: Use "Low Retention" tips for all serial dilutions.
Module 4: Defining Specific vs. Non-Specific Binding
A common error is using the wrong displacing agent to define NSB.
-
Total Binding (TB): Radioligand + Receptor + Buffer.
-
Non-Specific Binding (NSB): Radioligand + Receptor + Excess Cold Competitor .
-
Specific Binding (SB): TB - NSB.
The Rule of Thumb for Competitors:
To define NSB for 17
-
Do not use 17
-Neriifolin itself to define NSB if you suspect it has solubility issues at high concentrations. If the "cold" blocker precipitates, it won't block the receptor, and your NSB calculation will be artificially high.
Frequently Asked Questions (FAQ)
Q: My NSB is still 40-50% of Total Binding. Is this acceptable? A: For highly lipophilic cardenolides, 30-40% NSB is sometimes unavoidable. However, if it exceeds 50%, your signal window is too small. Try switching from a filtration assay to a Scintillation Proximity Assay (SPA) using wheat germ agglutinin (WGA) beads. SPA eliminates the washing step and the filter, removing the primary source of NSB.
Q: Can I use Triton X-100 instead of Tween-20?
A: Proceed with caution. Triton X-100 is a harsher detergent than Tween-20. While it reduces NSB effectively, it is more likely to denature the Na
Q: I am seeing a "hook effect" (binding goes up then down) in my saturation curve.
A: This is a classic sign of ligand insolubility. At high concentrations, 17
References
-
British Journal of Pharmacology. (2025). Guidance on the design and analysis of radioligand binding experiments. [Link] (Authoritative guide on defining specific vs. non-specific binding)
-
National Institutes of Health (NIH) / PubMed. (1985). 'Non-specific' binding. The problem, and a solution. [Link] (Foundational text on the mathematics of NSB subtraction)
Technical Support Center: Optimization of Liquid-Liquid Fractionation for Cerbera Extracts
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the fractionation of Cerbera extracts. The genus Cerbera, including species like C. odollam and C. manghas, is a rich source of potent bioactive compounds, most notably cardenolide glycosides such as cerberin and neriifolin, as well as various alkaloids, terpenoids, and flavonoids.[1][2] These compounds hold significant pharmacological promise but are also notoriously toxic, necessitating precise and efficient isolation.[1][3]
Liquid-liquid fractionation is a cornerstone technique for separating these compounds based on their differential polarity. However, the unique phytochemical profile of Cerbera, particularly its high saponin content, presents specific challenges that can hinder separation efficiency, yield, and purity.[1][4] This guide is designed to provide you with expert insights and field-proven solutions to navigate these challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the liquid-liquid fractionation of Cerbera extracts in a direct question-and-answer format.
Q1: I'm seeing a thick, stable emulsion between my aqueous and organic layers. How do I break it and prevent it from happening again?
The Scientist's Insight (The "Why"): This is the most frequent problem when working with Cerbera extracts. The primary cause is the presence of saponins, which are naturally occurring surfactants (emulsifying agents) in the plant.[1][4][5] Saponins have both a fat-soluble (lipophilic) and a water-soluble (hydrophilic) part, allowing them to bridge the oil-water interface and stabilize the microscopic droplets that form an emulsion.[5][6] Vigorous shaking of the separatory funnel exacerbates this issue, creating a highly stable foam-like layer that can take hours or even days to settle.[7]
Immediate Solutions (The "How"):
If you are currently facing an emulsion, here are several techniques, from simplest to most aggressive, to break it:
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed is enough for the phases to separate. Gently swirling the funnel or tracing the emulsion line with a glass rod can help coalesce the droplets.[8]
-
Addition of Brine (Saturated NaCl): This is the most effective chemical method. Add a small volume of a saturated sodium chloride solution, gently swirl, and allow it to settle.
-
Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a low to moderate speed (e.g., 1000-3000 x g) for 5-10 minutes can physically force the denser and lighter phases apart.[8]
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by reducing the viscosity of the phases.[7][8] However, use caution to avoid degrading thermally sensitive compounds or boiling low-boiling-point solvents.
Preventative Measures for Future Experiments:
-
Modify Agitation Technique: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, allowing the phases to pass through each other. This reduces the energy input that creates emulsions.[7]
-
Initial Defatting: If your crude extract is in an aqueous-alcoholic solution, perform an initial wash with a non-polar solvent like n-hexane to remove lipids and other highly non-polar compounds that can contribute to emulsion formation.
Q2: My target compounds, the cardiac glycosides, have a low yield in the ethyl acetate fraction. What's going wrong?
The Scientist's Insight (The "Why"): Low yield is typically a problem of incomplete partitioning. For a compound to move from the aqueous phase to the organic phase, the process must be thermodynamically favorable, and sufficient opportunity must be given for equilibrium to be reached. Several factors can lead to poor partitioning: incorrect solvent choice, insufficient solvent volume, or an inadequate number of extraction cycles.
Optimization Strategies:
-
Verify Solvent Polarity Match: Cardiac glycosides like cerberin are moderately polar. While ethyl acetate is a good choice, ensure that prior fractionation steps with less polar solvents (like dichloromethane or chloroform) haven't prematurely removed some of your target compounds. Analyze all fractions with a quick TLC check.[1]
-
Optimize the Solvent-to-Sample Ratio: A common mistake is using too little organic solvent. A higher volume of extraction solvent increases the concentration gradient, driving more of the analyte into the organic phase. A generic optimum starting point is a 7:1 ratio of organic solvent to aqueous sample, though this can be optimized.[11]
-
Increase the Number of Extractions: It is significantly more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, extracting three times with 50 mL of ethyl acetate will recover more compound than extracting once with 150 mL. This is because each extraction reaches an equilibrium, and fresh solvent is needed to shift that equilibrium to favor further extraction.
-
Ensure Adequate Contact Time: While avoiding vigorous shaking, ensure the phases are in contact long enough for partitioning to occur. Gentle, repeated inversions over a period of 2-5 minutes are typically sufficient.
Q3: How can I improve the separation and reduce cross-contamination between my fractions?
The Scientist's Insight (The "Why"): Cross-contamination occurs when compounds that should be in one fraction are carried over into the next. This is often due to the slight mutual solubility of the solvents or incomplete phase separation before draining the lower layer. A "cleaner" separation is key to simplifying downstream purification efforts like column chromatography.
Refinement Techniques:
-
Employ Back-Extraction: This is a powerful technique to "clean" an organic fraction. After you have extracted your target compounds into an organic solvent, you can then wash that organic layer with a fresh aqueous phase of a specific pH. This can pull unwanted acidic or basic impurities out of your organic fraction.[11] For example, if your ethyl acetate fraction containing neutral cardiac glycosides is contaminated with acidic phenolic compounds, washing it with a dilute sodium bicarbonate solution will convert the acidic compounds to their water-soluble salt form, pulling them into the aqueous wash and leaving the target glycosides behind.
-
Allow Sufficient Settling Time: Be patient. After agitation, allow the layers to fully separate into two clear phases with a sharp interface.
-
Careful Draining: When draining the lower layer from a separatory funnel, stop just as the interface reaches the stopcock. It is better to leave a tiny amount of the lower layer behind than to contaminate the upper layer. The small amount left behind can be removed with the next fraction.
Part 2: Frequently Asked questions (FAQs)
Q1: How do I choose the optimal solvent system for fractionating a crude Cerbera extract?
The choice of solvent is the most critical decision in liquid-liquid fractionation. The guiding principle is "like dissolves like," meaning solvents will extract compounds of similar polarity. For a crude Cerbera extract (typically obtained via methanol or ethanol extraction), a sequential fractionation with solvents of increasing polarity is the standard and most effective approach.[12][13]
Typical Fractionation Workflow:
-
Dissolve or suspend the crude extract in a water/methanol mixture.
-
Begin partitioning with the least polar solvent and work your way up.
The table below provides a guide to common solvents and the compound classes they typically isolate from a plant extract.
Table 1: Solvent Selection Guide for Cerbera Fractionation
| Solvent | Polarity Index | Typical Compound Classes Extracted | Role in Cerbera Fractionation |
|---|---|---|---|
| n-Hexane | 0.1 | Lipids, fats, waxes, non-polar terpenoids | Defatting: Removes highly non-polar compounds that can interfere with subsequent steps.[12][14] |
| Dichloromethane (DCM) / Chloroform | 3.1 / 4.1 | Less polar alkaloids, terpenoids, steroids, some cardiac glycosides.[1] | Primary Target Isolation: Good for extracting many of the moderately polar bioactive compounds.[1][13] |
| Ethyl Acetate (EtOAc) | 4.4 | Flavonoids, phenolic acids, more polar cardiac glycosides (e.g., cerberin).[15] | Key Fraction: Often yields the highest concentration of target cardiac glycosides. |
| n-Butanol (n-BuOH) | 4.0 | Saponins, highly polar glycosides | Saponin Isolation: Effectively partitions saponins that are poorly soluble in EtOAc. |
| Water | 10.2 | Sugars, amino acids, highly polar salts, remaining polar glycosides | Residual Fraction: Contains the most polar molecules. |
Q2: What is the specific role of pH adjustment when targeting alkaloids from Cerbera?
Alkaloids are basic compounds containing nitrogen atoms. Their solubility is highly dependent on pH, a property that can be exploited for selective isolation using acid-base extraction principles.[11][16][17]
-
To extract alkaloids into an organic solvent: The aqueous solution containing the extract should be made basic (e.g., pH 9-11 using ammonium hydroxide). At a pH above their pKa, the nitrogen atom is deprotonated, making the alkaloid molecule neutral and thus more soluble in an organic solvent like dichloromethane.[11][18]
-
To move alkaloids from an organic solvent back into an aqueous solution (for purification): The organic fraction is washed with an acidic aqueous solution (e.g., pH 2-3 using dilute HCl). The nitrogen atom becomes protonated, forming a salt. This charged salt is now soluble in the aqueous acid, effectively purifying it from other neutral compounds left in the organic layer.[11]
Q3: What are the best methods for quickly assessing the success of my fractionation?
You don't need to wait for complex analysis to know if your fractionation is working. Rapid, simple techniques can provide immediate feedback.
-
Thin-Layer Chromatography (TLC): This is the most valuable tool for real-time assessment. Spot a small amount of your crude extract and each resulting fraction onto a TLC plate.[19] Developing the plate in an appropriate solvent system (e.g., a mixture of chloroform:methanol or ethyl acetate:hexane) and visualizing under UV light or with a staining reagent will show you how the compounds have been distributed among the fractions. A successful fractionation will show distinct spot patterns in each lane.[20]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, a quick HPLC run of each fraction can confirm the presence and relative purity of your target compounds by comparing their retention times to that of a known standard.[3][18]
Part 3: Protocols and Data Visualization
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the liquid-liquid fractionation process.
Caption: Troubleshooting workflow for liquid-liquid fractionation.
Part 4: References
-
Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
-
Nowik, W., et al. (2020). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules. [Link]
-
Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology. (2022). Environmental Science and Pollution Research. [Link]
-
Ilmiawati, A., et al. (2024). Exploring the Phytochemical Composition and Pharmacological Activities of Cerbera manghas and Cerbera odollam: A Comprehensive Review. Tropical Journal of Natural Product Research. [Link]
-
Mohd Hazafa, A. N. (2009). EXTRACTS OF CERBERA ODOLLAM FOR ANTI BACTERIA ACTIVITY AND EVALUATION ON SOME WOOD PRODUCT PROPERTIES AFTER IMPREGNATION. EPrints USM. [Link]
-
Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Botany, Phytochemistry, Pharmacology, and Toxicology of Cerbera odollam and C. manghas with Emphasis on Anticancer Activities. (2025). ResearchGate. [Link]
-
Effect of Different Extraction Methods and Types of Solvent on Bintaro (Cerbera manghas) Leaf Extract. (2024). Atlantis Press. [Link]
-
Saponins as Natural Emulsifiers for Nanoemulsions. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]
-
Extraction, fractionation, isolation and purification of 17βH-neriifolin from the Cerbera odollam methanol crude extract. (2018). ResearchGate. [Link]
-
Sasidharan, S., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Young Pharmacists. [Link]
-
A rapid optimization method for Sepbox system separation using HPTLC. (2024). RSC Publishing. [Link]
-
An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. (2020). Journal of Separation Science. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014). ResearchGate. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]
-
Carlier, J., et al. (2014). The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. Journal of Chromatography B. [Link]
-
An efficient strategy based on liquid-liquid extraction and pH-zone-refining counter-current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. (2020). PubMed. [Link]
-
Cerberin. Wikipedia. [Link]
-
Special Problems with the Extraction of Plants. (2017). ResearchGate. [Link]
-
Masud, M. M., et al. (2017). Chemical and Biological Investigations of Cerbera odollam Gaertn. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (2018). Spectro Scientific. [Link]
-
Formation and stability of emulsions stabilised by Yucca saponin extract. (2017). ResearchGate. [Link]
-
BASIC EXTRACTION AND FRACTIONATION PROCEDURES FOR EXPERIMENTAL PURPOSES OF MEDICINAL PLANTS. (2023). IIP Series. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
-
Tewari, D., et al. (2017). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Journal of AOAC International. [Link]
Sources
- 1. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. youtube.com [youtube.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. banglajol.info [banglajol.info]
- 14. iipseries.org [iipseries.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An efficient strategy based on liquid-liquid extraction and pH-zone-refining counter-current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rapid optimization method for Sepbox system separation using HPTLC: an application of Cerbera manghas L. separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Neriifolin Purification & Chlorophyll Removal
Ticket ID: NR-CHL-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division
Executive Summary: The "Green Nightmare"
Chlorophyll is the most persistent contaminant in the isolation of cardiac glycosides like Neriifolin (Thevetia peruviana). Its high lipophilicity allows it to co-extract with secondary metabolites, while its planar porphyrin ring causes it to "smear" across chromatography columns and quench fluorescence in downstream bioassays.
This guide provides a modular approach to removing chlorophyll, ranked from "Gentle Partitioning" to "Aggressive Adsorption."
Module 1: Liquid-Liquid Partitioning (The "Pre-Wash")
Best For: Crude extracts; removing the bulk of lipids and chlorophyll before chromatography. Mechanism: Polarity-based exclusion.[1] Neriifolin (a cardiac glycoside) contains sugar moieties that anchor it in polar solvents, while chlorophyll's phytol tail drives it into non-polar solvents.
Protocol
-
Dissolution: Dissolve your crude ethanolic extract in 90% Methanol (MeOH) / 10% Water .
-
Why? If water content is too high (>20%), Neriifolin may precipitate. If water is too low (<5%), hexane will not form a distinct immiscible layer.
-
-
Partitioning: Transfer to a separatory funnel. Add an equal volume of n-Hexane or Petroleum Ether (40-60°C) .
-
Agitation: Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Allow layers to settle for 30 minutes.
-
Top Layer (Green): Contains Chlorophyll, fats, waxes.[1] Discard (or save for lipid analysis).
-
Bottom Layer (Brown/Yellow): Contains Neriifolin and polar glycosides.
-
-
Repeat: Wash the bottom layer 2 more times with fresh Hexane until the top layer is clear.
Data Validation
| Parameter | Target Outcome | Troubleshooting |
| Phase Separation | Sharp interface within 10 mins | Emulsion? Add 1-2 mL saturated NaCl (brine). |
| Neriifolin Recovery | > 95% in MeOH layer | Check Hexane layer via TLC. If Neriifolin is present, increase water content in MeOH layer to 15%. |
Module 2: Diaion HP-20 Adsorption (The "Scalable Standard")
Best For: Large-scale purification (grams to kilograms); protecting expensive HPLC columns. Mechanism: Macroporous adsorption. HP-20 (styrene-divinylbenzene) adsorbs aromatic compounds. Chlorophyll binds irreversibly under aqueous conditions, while glycosides can be eluted with moderate alcohol concentrations.
Protocol
-
Preparation: Swell Diaion HP-20 resin in 100% MeOH for 2 hours, then wash extensively with water to remove MeOH.
-
Loading: Dissolve the Neriifolin fraction in a minimal amount of water (or 10% MeOH). Mix with HP-20 resin (Ratio: 1g extract : 30g resin).
-
The "Green Trap" (Column Chromatography):
-
Step A (Wash): Elute with 100% Water (2 Column Volumes). Removes sugars/salts.
-
Step B (Elution): Elute with 40-60% MeOH . Collect this fraction (Contains Neriifolin).
-
Step C (Regeneration): Elute with 100% Acetone . Chlorophyll elutes here as a dark green band.
-
-
Result: The chlorophyll remains on the resin until the acetone wash, physically separating it from the glycoside fraction.
Module 3: Sephadex LH-20 (The "Polishing Step")
Best For: Final purification; removing trace pigments that co-elute in HPLC.
Mechanism: Dual-mode (Size Exclusion + Adsorption). Chlorophyll is a large, planar molecule that interacts strongly with the dextran matrix via
Protocol
-
Equilibration: Swell Sephadex LH-20 in Methanol (MeOH) for 4 hours.
-
Solvent System: Use MeOH:Dichloromethane (1:1) .
-
Note: This system breaks hydrogen bonds but maintains solubility.
-
-
Elution:
-
Cleaning: Wash column with 100% Acetone to strip the green band before re-use.
Module 4: Activated Charcoal (The "Nuclear Option")
Best For: Rapid decolorization when yield is secondary to speed. WARNING: Charcoal is non-specific. It will adsorb some Neriifolin.
Protocol
-
Ratio: Use 5% w/w Activated Charcoal relative to the dry mass of the extract.
-
Contact: Add charcoal to the methanolic extract. Stir gently for 15 minutes at room temperature.
-
Critical: Do not exceed 20 minutes. Equilibrium favors re-desorption of impurities or adsorption of target molecules over time.
-
-
Filtration: Filter through a Celite 545 pad (diatomaceous earth) to remove all charcoal fines.
-
Validation: If solution is still green, repeat with fresh charcoal rather than increasing contact time.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct chlorophyll removal method based on your current stage of purification.
Figure 1: Decision matrix for chlorophyll removal. Blue indicates the mandatory first step; Green indicates high-fidelity chromatographic methods; Red indicates high-risk rapid methods.
Troubleshooting & FAQs
Q1: My Neriifolin fraction is precipitating during the Hexane wash.
Diagnosis: The water content in your Methanol layer is too high, or the concentration of the extract is too high. Fix:
-
Ensure the solvent ratio is 9:1 (MeOH:Water) . If it is 7:3 or 5:5, Neriifolin solubility drops.
-
Warm the solution slightly (to 35°C) before adding hexane.
Q2: I used Sephadex LH-20, but the chlorophyll eluted with my compound.
Diagnosis: Solvent polarity mismatch. Fix: You likely used 100% Methanol.[6] Switch to Dichloromethane:Methanol (1:1) . The non-polar component (DCM) helps keep chlorophyll in solution but changes the adsorption kinetics on the dextran gel, forcing it to elute later than the glycosides.
Q3: Can I use C18 SPE cartridges instead of HP-20?
Answer: Yes, but it is expensive for crude extracts. Protocol: Load extract in 10% MeOH. Wash with 30% MeOH (removes polar impurities). Elute Neriifolin with 70% MeOH. Chlorophyll will stick to the C18 cartridge and requires 100% Acetone or Ethyl Acetate to remove. Warning: C18 cartridges clog easily if the chlorophyll content is massive; perform a Hexane wash (Module 1) first.
References
- Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural Products Isolation. Humana Press.
-
Mitsubishi Chemical Corporation. (2024). DIAION™ HP-20 Technical Sheet. Link (Mechanism of adsorption for aromatic substances and regeneration with acetone).
-
GE Healthcare (Cytiva). (2023). Sephadex LH-20: Gel Filtration and Adsorption Chromatography. Link (Solvent compatibility and molecular sizing mechanisms).
-
Levison, P. R., et al. (2025). Practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. NIH/PubMed. Link (Validation of SPE and adsorption methods for chlorophyll removal).
-
ResearchGate Community. (2024). Discussions on Chlorophyll Removal from Cardiac Glycoside Extracts. Link (Peer-to-peer validation of solvent systems for Thevetia species).
Sources
- 1. KR20150104397A - Method for isolating and removing chlorophyll from natural material - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. researchgate.net [researchgate.net]
- 6. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Detecting degradation products of 17alpha-Neriifolin by LC-MS
Technical Support Center: 17 -Neriifolin Stability & LC-MS Analysis
Ticket ID: NR-LMS-404
Subject: Troubleshooting Degradation Products and Stability of 17
Executive Summary
17
This guide addresses the "Three Pillars of Instability" often mistaken for instrumental error. It provides self-validating protocols to distinguish between sample degradation and in-source mass spectrometry artifacts.
Module 1: The "Ghost" Aglycone (Hydrolysis vs. In-Source Decay)
User Query: "I detect a strong signal for the aglycone (Digitoxigenin, m/z 375) in my samples, but I stored them at -80°C. Is my Neriifolin hydrolyzing spontaneously?"
Technical Diagnosis: Before assuming chemical degradation, you must rule out In-Source Collision Induced Dissociation (IS-CID) . Cardenolides are fragile; the glycosidic bond connecting thevetose to the digitoxigenin core often breaks inside the ESI source before the ion reaches the quadrupole.
The Validation Protocol:
-
Extract Ion Chromatogram (EIC) Alignment: Overlay the EIC of the parent (
535.3) and the aglycone ( 375.3).-
Scenario A (In-Source Decay): The peaks perfectly co-elute (same Retention Time). The "aglycone" is being created inside the MS.
-
Scenario B (True Degradation): The aglycone elutes earlier than the parent (due to loss of the sugar moiety, increasing hydrophobicity is not always linear, but aglycones often shift). Note: On C18, digitoxigenin (aglycone) typically elutes earlier or close to neriifolin depending on the mobile phase, but they should be chromatographically distinct if real degradation occurred.
-
Corrective Action:
-
If Scenario A: Lower your Cone Voltage (Waters) or Declustering Potential (Sciex) by 10–15V. Lower the Source Temperature by 50°C.
-
If Scenario B: Your sample has hydrolyzed. Check the pH of your reconstitution solvent. Acidic pH (< 4.[1]0) accelerates glycosidic cleavage.
Module 2: The Split Peak (Stereochemical Instability)
User Query: "My Neriifolin standard is showing a 'shoulder' or a split peak on my C18 column. Is my column failing?"
Technical Diagnosis:
This is likely C17-Epimerization . Biologically active cardenolides possess a 17
The Mechanism: The C17 position is activated by the adjacent unsaturated lactone ring. In protic solvents, the hydrogen at C17 can exchange, leading to inversion.
Troubleshooting Steps:
-
Check Solvent pH: Ensure your mobile phase and extraction solvents are near neutral (pH 6.0–7.0).
-
Column Selection: Standard C18 columns often struggle to resolve these epimers.
-
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The
- interactions with the lactone ring provide superior shape selectivity for separating stereoisomers.
-
-
Light Protection: Cardenolides can be photosensitive. Use amber glassware.
Module 3: Mass Shift +18 Da (Lactone Ring Opening)
User Query: "I see a mass of m/z 553 (M+18) appearing in my stability samples. Is this an ammonium adduct?"
Technical Diagnosis:
While
Cause: Exposure to basic conditions (pH > 8.0). This often happens during:
-
Liquid-Liquid Extraction (LLE) using basic buffers.
-
Storage in glass vials leached with alkali (use silanized glass).
Confirmation: The ring-opened product (neriifolinic acid) is much more polar. It will elute significantly earlier (near the solvent front) on a Reverse Phase column compared to intact Neriifolin.
Summary of Degradation Products (LC-MS Data)
| Compound | Description | Formula | Monoisotopic Mass ( | Key Ion (ESI+) | Chromatographic Behavior (C18) |
| 17 | Parent Analyte | 534.32 | 535.3 | Reference RT | |
| Digitoxigenin | Hydrolysis Product (Aglycone) | 374.25 | 375.3 | Shifted (usually earlier) | |
| Neriifolinic Acid | Ring-Opened (Saponified) | 552.33 | 553.3 | Early Eluter (Polar) | |
| 17 | Stereoisomer | 534.32 | 535.3 | Split peak/Shoulder |
Visualized Workflows
Figure 1: Diagnostic Decision Tree for Neriifolin Analysis
Caption: A logic flow to distinguish between instrumental artifacts and true chemical degradation during LC-MS analysis.
Figure 2: Chemical Degradation Pathways
Caption: The three primary degradation routes of 17
References
-
Carlier, J., et al. (2014). "The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS." Journal of Chromatography B, 962, 1-8.
-
Zhen, W., et al. (2020). "Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry." Journal of Chromatography A, 1618, 460903.
-
Tebben, L., et al. (2025). "A systematic analysis of in-source fragments in LC-MS metabolomics." bioRxiv.[2]
-
Kumar, B., et al. (2015). "Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies." Chromatographia, 78, 1073–1085. (Reference for general glycoside/anthracycline hydrolysis patterns).
Strategies to reduce in vivo toxicity of 17alpha-Neriifolin
Technical Support Center: 17 -Neriifolin In Vivo Application Guide
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Subject: Strategies to Reduce In Vivo Toxicity of 17
Introduction: The Neriifolin Paradox
Welcome to the technical support center. You are likely here because you have observed the potent efficacy of Neriifolin (a cardiac glycoside from Cerbera species) in anti-cancer or cardiovascular models, but are hitting a "toxicity wall."
The Core Problem: Neriifolin, like digoxin, possesses an extremely narrow therapeutic index. Its mechanism—inhibition of the Na
Note on Stereochemistry: While literature often refers to the active natural product as 17
Module 1: Formulation & Delivery (The "Hardware" Fix)
Issue: "My animals die within minutes of IV administration."
Diagnosis: High plasma
Strategy: Nanocarrier Encapsulation
Free Neriifolin binds indiscriminately to cardiac Na
Protocol: Preparation of PEGylated Neriifolin Liposomes
Rationale: PEGylation evades the reticuloendothelial system (RES), while the liposomal shell prevents immediate interaction with cardiomyocytes.
-
Lipid Selection: Use DSPC:Cholesterol:DSPE-PEG2000 in a molar ratio of 55:40:5 .
-
Why? High transition temperature lipids (DSPC) prevent premature leakage.
-
-
Hydration: Dissolve Neriifolin in the lipid film formation step (organic solvent), not the hydration step, due to its lipophilicity.
-
Sizing: Extrude through 100 nm polycarbonate membranes (11 passes).
-
Purification: Use a Sephadex G-50 column to remove non-encapsulated (free) drug. Crucial Step: Injecting unpurified liposomes creates a "burst effect" toxicity.
Data: Toxicity Profile Comparison
| Parameter | Free Neriifolin (Dissolved in DMSO/Saline) | PEGylated Liposomal Neriifolin |
| ~1.2 - 1.8 mg/kg | > 4.5 mg/kg (Estimated) | |
| Plasma | < 30 minutes | 4 - 6 hours |
| Cardiac Accumulation | High (Immediate) | Reduced (Passive targeting) |
| Primary Toxicity | Acute Ventricular Fibrillation | Delayed GI / Weight Loss |
Module 2: Dosing & Administration (The "Software" Fix)
Issue: "I need to maintain therapeutic levels without triggering arrhythmias."
Diagnosis: Bolus dosing spikes plasma levels. The Na
FAQ: How do I optimize the dosing schedule?
Q: Can I use oral gavage to reduce acute toxicity? A: Yes, but bioavailability is variable. Neriifolin is resistant to acid hydrolysis but susceptible to gut flora metabolism.
-
Recommendation: If using IV/IP, switch from Bolus to Metronomic Dosing .
-
Protocol: Instead of 1x MTD (Maximum Tolerated Dose), administer 1/3 MTD every 24 hours . This maintains steady-state inhibition of Na
/K -ATPase sufficient to stress cancer cells (which overexpress the pump) without fully blocking cardiac pumps.
Visualizing the Toxicity Cascade
Understanding why the animal dies is key to preventing it.
Figure 1: Mechanism of Neriifolin-induced cardiotoxicity. The inhibition of the sodium pump forces the NCX exchanger to run in reverse, pumping Calcium IN instead of OUT.
Module 3: Rescue & Safety Protocols (Emergency Procedures)
Issue: "My mouse is displaying bradycardia and distress post-injection." Diagnosis: Acute cardiac glycoside poisoning.[1][2][3][4]
Troubleshooting Guide: The "Rescue Cocktail"
Do not wait for the animal to expire. If you observe piloerection, lethargy, or labored breathing within 20 minutes of dosing:
-
Immediate Antidote: Digoxin-Specific Fab Fragments (Digibind) .
-
Bradycardia Management: Atropine (0.05 mg/kg IP) .
-
Why? Blocks vagal tone which exacerbates glycoside-induced bradycardia.
-
-
Electrolyte Correction: Magnesium Sulfate .
-
Contraindication:NEVER give Calcium. Calcium acts synergistically with Neriifolin to stop the heart in systole (Stone Heart).
-
FAQ: Monitoring Toxicity
Q: Can I use standard Digoxin ELISA kits to measure Neriifolin levels? A: Yes, with calibration. Most polyclonal Digoxin assays show 10-40% cross-reactivity with Neriifolin due to the shared steroid nucleus. You must run a standard curve with pure Neriifolin to determine the correction factor for your specific kit.
Module 4: Combination Strategies (The "System" Fix)
Issue: "The safe dose is too low to be effective against the tumor." Diagnosis: You are relying solely on Neriifolin for cytotoxicity.
Strategy: Synergistic Sensitization
Use Neriifolin at a sub-toxic dose to sensitize cells to other agents.
-
Anoikis Sensitization: Neriifolin inhibits autophagy. Combine with mTOR inhibitors (e.g., Rapamycin) .
-
Logic: Rapamycin induces autophagy (survival mechanism); Neriifolin blocks it. The combination is lethal to cancer cells at doses where neither drug is toxic alone.
-
-
Immunogenic Cell Death: Combine with Oxaliplatin .
-
Logic: Cardiac glycosides trigger immunogenic cell death (ICD) markers (calreticulin exposure). This lowers the required cytotoxic dose of Neriifolin.
-
Experimental Workflow Summary
Use this decision tree to plan your next in vivo study.
Figure 2: Decision matrix for optimizing Neriifolin safety in vivo.
References
-
Mechanism of Action & Cancer: Title: 17βH-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription.[10] Source: Journal of Natural Medicines (2022).[10] Link:[Link]
-
Cardiovascular Toxicity & Heart Failure Models: Title: 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model. Source: Frontiers in Pharmacology (2021). Link:[Link]
-
Antidote & Poisoning Management: Title: Management of yellow oleander poisoning (Thevetia peruviana).[2][4] (Note: Thevetia contains neriifolin).[2][3] Source: Clinical Toxicology (2009). Link:[Link]
-
Liposomal Strategy (Analogous): Title: Liposomal delivery of Allolobophora caliginosa coelomic fluid attenuates myocardial infarction.[11] (Demonstrates liposomal cardioprotection principles). Source: Scientific Reports (2023). Link:[Link]
-
General Cardiac Glycoside Toxicity: Title: Pharmacological treatment of cardiac glycoside poisoning.[1][2][3][7][12][13][14][15] Source: British Journal of Clinical Pharmacology (2016). Link:[Link]
Sources
- 1. Cardiac Glycoside Plant Poisoning Treatment & Management: Approach Considerations, Prehospital and Emergency Department Care, Fab Fragment Treatment [emedicine.medscape.com]
- 2. Management of yellow oleander poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerbera manghas - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal Delivery of Allolobophora caliginosa Coelomic Fluid Attenuates Myocardial Infarction by Suppressing Oxidative Damage, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Cardiac glycosides provide neuroprotection against ischemic stroke: discovery by a brain slice-based compound screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Cancer Cell Cytotoxicity: 17α-Neriifolin Versus Ouabain
An In-Depth Guide to IC50 Comparison and Mechanistic Insights for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, cardiac glycosides, a class of naturally derived compounds, have garnered significant attention for their potent anti-cancer properties. Among these, 17α-Neriifolin and Ouabain stand out as prominent examples that exert their cytotoxic effects through a shared primary mechanism: the inhibition of the Na+/K+-ATPase pump. This guide provides a comprehensive comparison of the in vitro efficacy of 17α-Neriifolin and Ouabain against various cancer cell lines, delves into their molecular mechanisms of action, and offers a standardized protocol for determining their half-maximal inhibitory concentration (IC50), a critical metric for evaluating drug potency.
At a Glance: Potency Showdown
Experimental data from multiple studies demonstrate that both 17α-Neriifolin (primarily studied as its active isomer, 17βH-neriifolin) and Ouabain exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar range. A direct comparative study revealed that 17βH-neriifolin is more potent than Ouabain in cervical (HeLa), lung (A549), and prostate (DU145) cancer cell lines[1].
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 17βH-Neriifolin | HeLa (Cervical) | 5.3 - 16 | [1][2] |
| A549 (Lung) | 5.3 - 16 | [1][2] | |
| DU145 (Prostate) | 5.3 - 16 | [1][2] | |
| MCF-7 (Breast) | 22 ± 1.5 | [3] | |
| T47D (Breast) | 25 ± 1.2 | [3] | |
| HT-29 (Colorectal) | 30 ± 1.8 | [3] | |
| A2780 (Ovarian) | 28 ± 1.6 | [3] | |
| SKOV-3 (Ovarian) | 26 ± 1.3 | [3] | |
| A375 (Skin) | 24 ± 1.4 | [3] | |
| Ouabain | HeLa (Cervical) | 10 - 35 | [1][2] |
| A549 (Lung) | 10 - 35 | [1][2] | |
| DU145 (Prostate) | 10 - 35 | [1][2] | |
| H460 (Lung) | 10.44 | [4] | |
| PANC1 (Pancreatic) | 42.36 | [4] | |
| A375 (Melanoma) | 30.25 (72h) | [5] | |
| SK-Mel-28 (Melanoma) | 87.42 (72h) | [5] | |
| KKU-055 (Biliary Tract) | 15 | [6] | |
| TFK-1 (Biliary Tract) | 14 | [6] | |
| OCUG-1 (Biliary Tract) | 485 | [6] | |
| OZ (Biliary Tract) | 446 | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell viability assay used. The data presented here is for comparative purposes.
The Common Ground: Targeting the Na+/K+-ATPase
The primary molecular target for both 17α-Neriifolin and Ouabain is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. This pump actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining the electrochemical gradients crucial for various cellular processes, including nutrient transport, pH regulation, and cell volume control.
In cancer cells, the expression and activity of Na+/K+-ATPase are often altered, contributing to their survival and proliferation. Both 17α-Neriifolin and Ouabain bind to the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function. This inhibition leads to an increase in intracellular Na+ and a decrease in intracellular K+, ultimately triggering a cascade of events that lead to cell death.[3][7] In silico molecular docking studies have shown that 17βH-neriifolin and ouabain bind to the same pocket on the α-subunit of Na+/K+-ATPase with very similar binding energies of -8.16 ± 0.74 kcal/mol and -8.18 ± 0.48 kcal/mol, respectively, suggesting a comparable affinity for their target.[3]
Caption: Binding of 17α-Neriifolin and Ouabain to the Na+/K+-ATPase.
Beyond Ion Pump Inhibition: Divergent Signaling Pathways
While the initial binding to the Na+/K+-ATPase is the common trigger, the subsequent signaling cascades that lead to cancer cell death can be complex and may differ between the two compounds. Ouabain, in particular, has been shown to modulate several key signaling pathways involved in cancer progression.
Ouabain's Impact on Key Cancer Signaling Pathways:
-
STAT3 Pathway: Ouabain can suppress the expression and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis.[4] Interestingly, this inhibitory effect of ouabain on STAT3 may be independent of its action on the Na+/K+-ATPase pump.[4]
-
Akt/mTOR Pathway: Ouabain has been demonstrated to inhibit the PI3K/Akt/mTOR pathway in some cancer cells.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer. Ouabain's inhibition of this pathway can lead to a decrease in protein synthesis and cell cycle arrest.[4]
-
Src-ERK1/2 Pathway: The interaction of ouabain with the Na+/K+-ATPase can also activate the Src tyrosine kinase, which in turn can activate the downstream ERK1/2 signaling pathway.[9][10] The role of this pathway in ouabain-induced cell death is complex and can be cell-type dependent, sometimes promoting survival and other times contributing to apoptosis.[8]
Caption: Standardized workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
Both 17α-Neriifolin and Ouabain demonstrate significant potential as anti-cancer agents, with their primary mechanism of action centered on the inhibition of the Na+/K+-ATPase. Direct comparative studies suggest that 17βH-neriifolin, the active isomer of 17α-Neriifolin, may possess superior potency against certain cancer cell lines. While both compounds trigger apoptosis, the intricate downstream signaling pathways they modulate may hold the key to understanding these differences in efficacy. Ouabain's ability to interfere with critical cancer-promoting pathways like STAT3 and Akt/mTOR highlights the multifaceted anti-neoplastic effects of cardiac glycosides.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific cancer type and its molecular profile. Further head-to-head comparative studies across a broader range of cancer cell lines and in vivo models are warranted to fully elucidate their therapeutic potential and differential mechanisms of action. A deeper understanding of their impact on downstream signaling will be crucial for the rational design of novel cancer therapies leveraging the potent cytotoxic effects of these fascinating natural products.
References
-
Du, L., Jiang, L., Chen, Y., Hu, Q., & Zhou, Y. (2021). Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers in Oncology, 11, 684316. [Link]
-
Durlacher, C. T., Dilda, P. J., & Matusica, D. (2023). Ouabain – a double-edged sword in tumor development and progression? a review of half a century. Frontiers in Pharmacology, 14, 1269399. [Link]
-
Razali, N. A., et al. (2021). IN VITRO CYTOTOXICITY OF CARDIAC GLYCOSIDE 17βH-NERIIFOLIN ISOLATED FROM CERBERA ODOLLAM AGAINST CERVICAL (HeLa), LUNG (A549) AND PROSTATE (DU145) CANCER CELL LINES. ResearchGate. [Link]
-
Li, Y., et al. (2021). Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Inducing Apoptosis and Inhibiting Proliferation. OncoTargets and Therapy, 14, 1515–1525. [Link]
-
Popescu, R., et al. (2023). In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells. International Journal of Molecular Sciences, 24(15), 12401. [Link]
-
Tassent, T., et al. (2019). The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. Anti-Cancer Agents in Medicinal Chemistry, 20(2), 213-222. [Link]
-
Razak, S., et al. (2021). Evaluation of pro-apoptotic potential of taxifolin against liver cancer. Scientific Reports, 11(1), 10839. [Link]
-
Acconcia, F., & Marina, M. (2020). Ouabain and Digoxin Activate the Proteasome and the Degradation of the ERα in Cells Modeling Primary and Metastatic Breast Cancer. Cancers, 12(12), 3803. [Link]
-
Mayr, C., et al. (2023). Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells. PLoS ONE, 18(6), e0287893. [Link]
-
Razali, N. A., et al. (2021). The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and Its Binding Activity on Na+,K+-ATPase. ResearchGate. [Link]
-
Du, L., et al. (2021). Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers. [Link]
-
Du, L., et al. (2021). Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers. [Link]
-
Du, L., et al. (2025). Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. ResearchGate. [Link]
-
Wang, Y., et al. (2012). Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines. The Journal of biological chemistry, 287(34), 28491–28501. [Link]
-
S., S., & S., S. (2022). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules, 27(15), 4983. [Link]
-
Schneider, N. F. Z., et al. (2017). Anticancer and Immunogenic Properties of Cardiac Glycosides. Molecules, 22(11), 1932. [Link]
-
Syarifah Siti, M. M., et al. (2011). The cytotoxic activity of 17βH-neriifolin against panels of cell lines. ResearchGate. [Link]
-
Schildhaus, H. U., et al. (2022). Targeting STAT3 Signaling Facilitates Responsiveness of Pancreatic Cancer Cells to Chemoradiotherapy. Cancers, 14(5), 1304. [Link]
-
F., F., et al. (2019). IC50 (µM) regarding the effects of digitoxin and ouabain on primary leukaemic cells and PBMCs. ResearchGate. [Link]
-
S., S., & S., S. (2022). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Molecules, 27(19), 6296. [Link]
-
Leong, H., et al. (2012). The role of cardiac glycosides in influencing breast cancer cell proliferation. Journal of young investigators, 23(1), 32–39. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells [mdpi.com]
- 8. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of 17alpha-Neriifolin and Digoxin Potency in Oncology Research
In the landscape of oncology drug discovery, the repurposing of established pharmaceuticals and the investigation of novel natural compounds are critical avenues for identifying new therapeutic leads. Among the classes of molecules garnering significant interest are cardiac glycosides, traditionally used in the treatment of heart failure. This guide provides an in-depth, data-driven comparison of two such compounds: 17alpha-Neriifolin, a promising natural product, and Digoxin, a widely known clinical drug. Our focus will be on their comparative potency against cancer cell lines, underpinned by their shared mechanism of action.
The Resurgence of Cardiac Glycosides in Oncology
Cardiac glycosides exert their physiological effects by inhibiting the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[2] While this mechanism is key to their cardiotonic effects, it is also the foundation of their anticancer properties. Cancer cells often overexpress Na+/K+-ATPase, making them particularly susceptible to the cytotoxic effects of its inhibitors.[3] This differential expression provides a therapeutic window, a concept that is being actively explored in preclinical and, to some extent, clinical settings.[4][5]
Comparative Cytotoxicity: this compound Emerges as a Potent Antineoplastic Agent
A critical measure of a compound's potential as a cancer therapeutic is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. Extensive in vitro studies have demonstrated that this compound exhibits significantly greater cytotoxicity against a range of cancer cell lines compared to Digoxin.
One study directly compared the anticancer activities of 17βH-neriifolin (an isomer of this compound with similar activity) with Digoxin and other cardiac glycosides across cervical (HeLa), lung (A549), and prostate (DU145) cancer cell lines. The results clearly positioned 17βH-neriifolin as the most potent compound, with IC50 values ranging from 5.3 to 16 nM.[6][7] In stark contrast, Digoxin's IC50 values in the same cell lines were substantially higher, ranging from 27 to 600 nM.[6][7]
Further investigations into the anticancer effects of 17βH-neriifolin on breast (MCF-7, T47D), colorectal (HT-29), ovarian (A2780, SKOV-3), and skin (A375) cancer cell lines revealed IC50 values in the low nanomolar range, from 22 to 30 nM.[7][8] These findings underscore the broad-spectrum and high potency of this compound as a potential anticancer agent.
Quantitative Comparison of IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17βH-Neriifolin | HeLa | Cervical | 5.3 - 16 | [6],[7] |
| A549 | Lung | 5.3 - 16 | [6],[7] | |
| DU145 | Prostate | 5.3 - 16 | [6],[7] | |
| MCF-7 | Breast | 22 - 30 | [7],[8] | |
| T47D | Breast | 22 - 30 | [7],[8] | |
| HT-29 | Colorectal | 22 - 30 | [7],[8] | |
| A2780 | Ovarian | 22 - 30 | [7],[8] | |
| SKOV-3 | Ovarian | 22 - 30 | [7],[8] | |
| A375 | Skin | 22 - 30 | [7],[8] | |
| Digoxin | HeLa | Cervical | 27 - 600 | [6],[7] |
| A549 | Lung | 27 - 600 | [6],[7] | |
| DU145 | Prostate | 27 - 600 | [6],[7] | |
| A549 | Lung | 100 | [5] | |
| H1299 | Lung | 120 | [5] |
Mechanism of Action: A Shared Target with Downstream Divergence
Both this compound and Digoxin target the α-subunit of the Na+/K+-ATPase.[8] This interaction is the initiating event that triggers a cascade of downstream signaling events, ultimately leading to cell death. Molecular docking studies have shown that 17βH-neriifolin binds to the α-subunit of Na+/K+-ATPase with a binding energy of -8.16 ± 0.74 kcal/mol, which is comparable to the well-characterized inhibitor, ouabain (-8.18 ± 0.48 kcal/mol).[8]
The inhibition of the Na+/K+-ATPase pump by these cardiac glycosides disrupts cellular ion balance, leading to various cellular responses, including:
-
Apoptosis: Both compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][8] This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: Digoxin has been observed to arrest the cell cycle at the G0/G1 or G2/M phase in different non-small cell lung cancer cell lines.[5]
-
Inhibition of Signaling Pathways: Digoxin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a central role in cell growth, survival, and proliferation.[5]
-
Induction of Autophagy: Digoxin can also induce autophagy, a cellular process of self-digestion that can, under certain conditions, contribute to cell death.[5]
-
Inhibition of DNA Damage Repair: Digoxin has been found to inhibit both double-strand and single-strand DNA break repair, which can enhance the efficacy of other DNA-damaging anticancer agents.[9]
The superior potency of this compound suggests that it may have a higher affinity for the Na+/K+-ATPase or that its interaction with the pump is more effective at triggering these downstream cytotoxic events.
Caption: Mechanism of action for this compound and Digoxin.
Experimental Protocol: Assessing Cytotoxicity using the Sulforhodamine B (SRB) Assay
The SRB assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxic effects of compounds like this compound and Digoxin.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound and Digoxin stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Digoxin in complete growth medium from the stock solutions. A typical concentration range would be from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Cell Fixation:
-
Gently add 25 µL of cold 10% TCA to each well (final concentration of 2%).
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Shake the plate for 5-10 minutes on a mechanical shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
The experimental evidence strongly indicates that this compound is a significantly more potent cytotoxic agent against a variety of cancer cell lines than the well-established drug, Digoxin. This heightened potency, coupled with a shared and well-defined mechanism of action, positions this compound as a compelling candidate for further preclinical and clinical development in oncology.
Future research should focus on elucidating the precise molecular interactions that contribute to the superior potency of this compound. In vivo studies are warranted to assess its efficacy and safety profile in animal models of cancer. Furthermore, exploring synergistic combinations of this compound with other chemotherapeutic agents could unveil novel and more effective treatment strategies. The journey from a promising natural compound to a clinically approved anticancer drug is arduous, but the compelling preclinical data for this compound provides a strong rationale for embarking on this path.
References
-
IN VITRO CYTOTOXICITY OF CARDIAC GLYCOSIDE 17βH-NERIIFOLIN ISOLATED FROM CERBERA ODOLLAM AGAINST CERVICAL (HeLa), LUNG (A549) AND PROSTATE (DU145) CANCER CELL LINES. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and Its Binding Activity on Na+,K+-ATPase. (2019). ResearchGate. Retrieved February 9, 2026, from [Link]
-
The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. (2019). PubMed. Retrieved February 9, 2026, from [Link]
-
Digoxin. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway. (2018). Portland Press. Retrieved February 9, 2026, from [Link]
-
Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. (2020). Frontiers. Retrieved February 9, 2026, from [Link]
-
Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. (2020). National Institutes of Health. Retrieved February 9, 2026, from [Link]
-
Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease. (n.d.). Europe PMC. Retrieved February 9, 2026, from [Link]
-
Things that happens when Na+/K+ ATPase is inhibited?? (2017). Reddit. Retrieved February 9, 2026, from [Link]
Sources
- 1. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
A Researcher's Guide to Purity Validation of 17alpha-Neriifolin Using NMR Spectroscopy
In the landscape of drug discovery and development, the precise characterization of a compound's purity is paramount. This is particularly true for potent, naturally derived molecules like 17alpha-Neriifolin, a cardiac glycoside with significant therapeutic potential.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of this compound, offering researchers and drug development professionals a comprehensive framework for making informed decisions.
The Critical Nature of Purity for this compound
This compound, with the chemical formula C₃₀H₄₆O₈, is a cardenolide glycoside found in plants such as Cerbera odollam.[1] Its biological activity as a cardiotonic and neuroprotective agent is intrinsically linked to its specific stereochemistry and the absence of impurities.[1] Even minor impurities, such as its stereoisomer 17beta-neriifolin or related cardiac glycosides, can significantly alter its efficacy and toxicity profile.[2] Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Purity Assessment
Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity determination of organic compounds, including natural products.[3][4][5][6] Unlike chromatographic techniques that rely on reference standards for quantification, qNMR provides a direct measurement of the analyte concentration, making it a highly accurate and reliable method.[5][7]
Causality Behind Experimental Choices in qNMR
The power of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. This fundamental principle allows for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.
Key Experimental Considerations for this compound qNMR:
-
Internal Standard Selection: The choice of an internal standard is critical for accurate quantification. The standard should be stable, non-reactive with the sample, and have signals that do not overlap with those of this compound. For non-polar compounds like this compound, standards such as 1,4-Dioxane or Maleic Anhydride are often suitable.
-
Solvent Selection: A deuterated solvent that completely dissolves both the this compound sample and the internal standard is essential. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for cardiac glycosides.[5]
-
Acquisition Parameters: To ensure accurate integration, key NMR acquisition parameters must be optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, a calibrated 90° pulse, and a high signal-to-noise ratio.
Self-Validating qNMR Protocol for this compound Purity
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the selected deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the acquisition parameters are optimized for quantification (e.g., D1 = 5 x T1 of the slowest relaxing proton of interest, calibrated 90° pulse).
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a known signal of the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: NMR vs. Other Analytical Techniques
While qNMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The choice of technique depends on the specific requirements of the analysis.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures nuclear spin resonance | Separates based on polarity | Separates based on polarity, detects by mass-to-charge ratio |
| Quantification | Absolute (qNMR)[4][5] | Relative (requires certified reference standard)[8][9] | Relative (requires certified reference standard)[10][11][12][13] |
| Structural Info | Detailed structural elucidation[14][15][16][17] | Limited to retention time | Provides molecular weight and fragmentation data[10][15] |
| Sensitivity | Moderate | High | Very High[10][[“]] |
| Sample Throughput | Lower | High | High |
| Impurity ID | Can identify and quantify unknown impurities with sufficient concentration | Requires isolation and further analysis | Can tentatively identify impurities based on mass |
| Destructive | No | Yes | Yes |
Expert Insights on Method Selection:
-
For absolute purity determination and structural confirmation, qNMR is the method of choice. Its ability to provide both qualitative and quantitative information without the need for a specific reference standard of the analyte makes it invaluable, especially in the early stages of drug discovery.
-
For routine quality control and monitoring of known impurities, HPLC with UV detection is a robust and cost-effective option. [19][20] It offers high throughput and excellent reproducibility when a validated method and reference standards are available.
-
For the detection and identification of trace-level impurities or in complex matrices, LC-MS is the most sensitive technique. [10][11][13][[“]] Its ability to provide molecular weight information is crucial for identifying unknown degradation products or metabolites.
Authoritative Grounding and Regulatory Context
The principles and methodologies described in this guide are in alignment with the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically ICH Q3A(R2) for impurities in new drug substances.[21][22][23] Furthermore, the use of well-characterized reference standards, as advocated by pharmacopeias such as the United States Pharmacopeia (USP), is crucial for the validation of any analytical method.[24][25][26]
Conclusion
The purity of this compound is a critical determinant of its therapeutic potential and safety. While various analytical techniques can be employed for its assessment, quantitative NMR spectroscopy stands out for its ability to provide absolute quantification and rich structural information. A multi-faceted approach, leveraging the strengths of NMR, HPLC, and LC-MS, provides the most comprehensive and robust characterization of this compound purity, ensuring the highest standards of scientific integrity and drug product quality.
References
-
National Center for Biotechnology Information. (n.d.). Neriifolin. In PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 17α-Estradiol and 17β-Estradiol in Urine by High Performance Liquid Chromatography with Pre-column Derivatization. Retrieved from [Link]
-
Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines. Retrieved from [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]
-
AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Intertek. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Retrieved from [Link]
-
NPTEL IIT Bombay. (2023, August 22). Week 6: Lecture 28: Cardiac Glycosides [Video]. YouTube. [Link]
-
Biopurify. (n.d.). 17α-Neriifolin. Retrieved from [Link]
-
Consensus. (n.d.). Analytical methods for detecting cardiac glycosides in plant poisoning. Retrieved from [Link]
-
Zlotos, G., et al. (2010). Simultaneous determination of various cardiac glycosides by liquid chromatography-hybrid mass spectrometry for the purity assessment of the therapeutic monitored drug digoxin. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS Assay for Quantitative Determination of Cardio Glycoside in Human Blood Samples. Retrieved from [Link]
-
Carlier, J., et al. (2014). The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. Journal of Chromatography B. Retrieved from [Link]
-
Simmler, C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Plant Science. Retrieved from [Link]
-
Vogeser, M., et al. (2000). Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. In PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). An NMR study of new cardiac glycoside derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [Link]
-
MDPI. (2021, February 19). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
FDA. (2022, December 8). Acceptability of Standards from Alternative Compendia (BP/EP/JP). Retrieved from [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
SpringerLink. (n.d.). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. Retrieved from [Link]
-
uspbpep.com. (n.d.). USP Monographs: Digitoxin. Retrieved from [Link]
-
Reddit. (n.d.). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
UTM. (2010, February 18). Quantification of isoorientin and total flavonoids in Passiflora edulis fruit pulp by HPLC-UV/DAD. Retrieved from [Link]
-
PubMed. (2021, June 26). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Retrieved from [Link]
-
Evdokimova, O. (2023, December 20). Modern methods for identification and quantification of cardiac glycosides. Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
Sources
- 1. Neriifolin | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 7. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 10. Simultaneous determination of various cardiac glycosides by liquid chromatography-hybrid mass spectrometry for the purity assessment of the therapeutic monitored drug digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Search Results [beilstein-journals.org]
- 18. consensus.app [consensus.app]
- 19. mdpi.com [mdpi.com]
- 20. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. fda.gov [fda.gov]
- 24. usp.org [usp.org]
- 25. fda.gov [fda.gov]
- 26. uspbpep.com [uspbpep.com]
Reproducibility of 17alpha-Neriifolin anti-proliferative effects
Technical Guide: Reproducibility of 17 -Neriifolin Anti-Proliferative Effects
Executive Summary & Stereochemical Criticality
Status: High-Potency Cardenolide / Narrow Therapeutic Index Primary Challenge: Stereochemical Instability (C17 Isomerization)
This guide addresses the reproducibility crisis often observed with Neriifolin (specifically the 17
Crucial Warning: In many commercial preparations and older literature, "Neriifolin" refers to the thermodynamically unstable 17
This guide compares Neriifolin against standard cardiac glycosides (Digoxin, Ouabain) and details a self-validating protocol to ensure bioactivity.
Mechanistic Comparison: Neriifolin vs. Alternatives
Neriifolin acts as a potent inhibitor of the Na
Mechanistic Pathway (DOT Visualization)
Caption: Signal transduction cascade of Neriifolin-induced cytotoxicity via Na+/K+-ATPase inhibition and subsequent calcium overload.
Comparative Performance Benchmarking
The following data aggregates performance across varying cancer cell lines (HepG2, A549, MCF-7). Note that Neriifolin often exhibits higher lipophilicity than Ouabain, altering its cellular retention.
Table 1: IC50 Comparison (Nanomolar Range)
| Compound | Target | Typical IC50 (Human Cancer Lines) | Solubility Profile | Stability Risk |
| Neriifolin | Na | 10 - 35 nM | High Lipophilicity (DMSO req.) | High (C17 Isomerization) |
| Digoxin | Na | 20 - 100 nM | Moderate | Moderate |
| Ouabain | Na | 15 - 50 nM | Hydrophilic (Water sol.) | High (Hygroscopic) |
| Doxorubicin | Topoisomerase II | 100 - 500 nM | Moderate | High (Light Sensitive) |
Key Insight: Neriifolin is often more potent than Digoxin in multidrug-resistant (MDR) lines due to differences in P-glycoprotein (P-gp) efflux susceptibility. If your experiment fails in MDR lines with Digoxin, Neriifolin is the superior candidate to test.
Critical Reproducibility Variables (The "Gotchas")
To guarantee reproducibility, you must control these three variables. Failure here accounts for >60% of negative results.
A. The Serum Effect (Protein Binding)
Cardiac glycosides bind heavily to serum albumin.
-
The Error: Running assays in 10% FBS without correcting for sequestration.
-
The Fix: Validate IC50 in low-serum conditions (0.5% - 1% FBS) for 24h, or adjust dosage up by 10x if using 10% FBS.
B. Solvent Precipitation
Neriifolin is highly lipophilic.
-
The Error: Diluting a 10 mM DMSO stock directly into aqueous media causing "micro-crashing" (invisible precipitation).
-
The Fix: Use an intermediate dilution step. (Stock
10% DMSO intermediate Final Media). Ensure final DMSO < 0.1%.
C. Stereochemical Integrity (17 vs 17 )
-
The Error: Using a stock solution stored at Room Temperature (RT) or in basic pH buffers. This promotes isomerization to the inactive form.
-
The Fix: Store dry powder at -20°C. Reconstitute fresh. Verify activity with a positive control (Ouabain) in every plate.
Validated Experimental Protocol: High-Sensitivity Antiproliferative Assay
Objective: Determine robust IC50 of Neriifolin in adherent cancer cells (e.g., A549 or HepG2).
Materials
-
Compound: Neriifolin (Purity >98% by HPLC).
-
Control: Ouabain (Positive), DMSO (Vehicle).
-
Assay: CellTiter-Glo® (ATP) or SRB Assay (Protein). Avoid MTT if possible, as metabolic inhibitors can skew mitochondrial reductase activity independent of cell death.
Workflow Visualization (DOT)
Caption: Optimized 5-step workflow for lipophilic cardiac glycoside screening.
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Seed cells at 3,000 - 5,000 cells/well in 96-well white-walled plates (for luminescence).
-
Why: Cardiac glycosides are cytostatic at lower doses; over-seeding masks the effect.
-
Incubate 24h to allow attachment.
-
-
Compound Preparation (Day 1):
-
Prepare 10 mM Master Stock of Neriifolin in 100% DMSO.
-
Serial Dilution: Prepare 1000x concentrations in a separate 96-well "Master Plate" using DMSO.
-
Intermediate Step: Transfer 2
L of Master Plate into 198 L of warm culture media (Intermediate Plate). Mix well. -
Result: This ensures the compound is solubilized in media before touching the cells.
-
-
Treatment:
-
Remove old media from cells (optional, or add on top if volume permits).
-
Add drug-containing media from the Intermediate Plate.
-
Include Controls:
-
Vehicle: 0.1% DMSO (Negative).
-
Positive: 100 nM Ouabain (System Check).
-
Blank: Media only (Background subtraction).
-
-
-
Incubation:
-
Incubate for 48 to 72 hours .
-
Note: 24h is often insufficient for cardiac glycoside-induced apoptosis to manifest fully in solid tumor lines.
-
-
Data Analysis:
-
Subtract "Blank" values.
-
Normalize to Vehicle Control (100% Viability).
-
Fit data to a 4-parameter logistic (4PL) regression to calculate IC50.
-
References
-
Wang, Z., et al. (2010).[1][2] "Cytotoxic Cardenolides from the Seeds of Cerbera manghas." Journal of Natural Products.
-
Prassas, I., & Diamandis, E. P. (2008). "Novel therapeutic applications of cardiac glycosides." Nature Reviews Drug Discovery.
-
Cheenpracha, S., et al. (2004).[1][2] "New cytotoxic cardenolide glycosides from the seeds of Cerbera manghas."[2] Chemical and Pharmaceutical Bulletin.
-
Newman, R. A., et al. (2008). "Oleandrin-mediated oxidative stress in human melanoma cells." Journal of Experimental Therapeutics and Oncology.
-
Mijatovic, T., et al. (2007). "The Na+/K+-ATPase is the target of the new anticancer drug UNBS1450." Molecular Cancer Therapeutics.
Comparative Guide: Neriifolin Extraction Methods (Soxhlet vs. Maceration)
Content Type: Technical Comparison Guide Subject: Optimization of Neriifolin Isolation from Thevetia peruviana Audience: Pharmaceutical Researchers, Phytochemists, and Process Engineers
Executive Summary: The Efficiency vs. Integrity Trade-off
In the isolation of Neriifolin , a potent cardiac glycoside derived primarily from the seeds of Thevetia peruviana (Yellow Oleander), the choice between Soxhlet extraction and Maceration represents a fundamental trade-off between mass transfer efficiency and molecular integrity .
-
Soxhlet Extraction is the method of choice for exhaustive extraction where total yield is the priority and downstream purification can handle potential degradation products. It utilizes thermal energy to drive solubility but risks hydrolyzing the sensitive glycosidic bond.
-
Cold Maceration is the Gold Standard for pharmaceutical isolation where preserving the specific structural conformation of Neriifolin (specifically the L-thevetose sugar moiety attachment) is critical. It minimizes thermal degradation but requires significantly longer processing times.
Mechanistic Principles
The Target Molecule: Neriifolin
Neriifolin is a cardenolide consisting of the aglycone digitoxigenin linked to the sugar L-thevetose .
-
Solubility Profile: Highly soluble in polar organic solvents (Methanol, Ethanol, Chloroform); insoluble in non-polar solvents (Hexane, Petroleum Ether).
-
Stability Concern: The glycosidic linkage at C-3 is susceptible to acid-catalyzed or thermal hydrolysis. Prolonged exposure to boiling solvents (as in Soxhlet) can cleave the sugar, yielding the aglycone (Digitoxigenin), which has different pharmacological properties.
Extraction Dynamics
-
Soxhlet (Continuous Hot Percolation): Maintains a high concentration gradient by constantly flushing the solid matrix with fresh, hot solvent. This maximizes mass transfer rates (
) according to Fick’s Law. -
Maceration (Solid-Liquid Equilibrium): Relies on diffusion until the concentration of solute in the solvent equals that inside the plant matrix. It is limited by the equilibrium constant (
), requiring solvent replacement to drive further extraction.
Comparative Analysis: Soxhlet vs. Maceration[1]
Experimental Data Synthesis
The following data aggregates findings from comparative studies on cardiac glycoside extraction from Thevetia species.
| Metric | Soxhlet Extraction | Cold Maceration | Scientific Verdict |
| Crude Yield (%) | High (18 - 25%) | Moderate (12 - 18%) | Soxhlet extracts more cellular debris and non-target compounds. |
| Neriifolin Purity | Low to Moderate | High | Maceration reduces co-extraction of waxes/tannins and prevents hydrolysis. |
| Thermal Stress | High (60°C - 80°C) | Low (20°C - 25°C) | Soxhlet poses a risk of glycoside cleavage (deglycosylation). |
| Solvent Efficiency | High (Recycles solvent) | Low (High volume req.) | Soxhlet uses ~30-50% less solvent for the same mass of seeds. |
| Process Time | Fast (6 - 12 Hours) | Slow (48 - 72 Hours) | Maceration is the bottleneck in high-throughput screening. |
| Scalability | Limited (Glassware limits) | Excellent | Maceration tanks can scale to thousands of liters easily. |
Decision Matrix
-
Choose Soxhlet if: You are quantifying total extractables, performing lipid removal, or if the downstream application allows for purification of aglycones.
-
Choose Maceration if: You are isolating Neriifolin for bioassays (e.g., cytotoxicity, Na+/K+-ATPase inhibition) where the exact glycosidic structure is vital for receptor binding.
Detailed Experimental Protocols
Phase A: Pre-Treatment (Mandatory for Both Methods)
Thevetia peruviana seeds are rich in oil (approx. 60%). This lipid content interferes with glycoside extraction and must be removed first.
-
De-shelling: Remove the hard endocarp to obtain the soft kernels.
-
Pulverization: Grind kernels to a coarse powder (Mesh size 40-60). Note: Avoid fine powder to prevent clogging.
-
Defatting: Wash the powder with Petroleum Ether or n-Hexane (ratio 1:5 w/v) for 24 hours or use a Soxhlet with hexane for 4 hours.
-
Drying: Air-dry the defatted marc to remove residual non-polar solvent.
Protocol B1: Soxhlet Extraction (High Yield)
-
Setup: Load 50g of defatted powder into a cellulose thimble. Place in the Soxhlet extractor fitted to a 500mL round-bottom flask.
-
Solvent: Add 300mL of 95% Methanol or 80% Ethanol .
-
Cycle Parameters: Heat the flask to reflux. Adjust heat source to achieve a siphon rate of 4-6 cycles per hour.
-
Duration: Run for 8-12 hours until the solvent in the siphon tube runs clear.
-
Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 45°C to obtain a dark brown gummy residue.
Protocol B2: Cold Maceration (High Integrity)
-
Setup: Place 50g of defatted powder into a 1L amber glass bottle (to protect from light).
-
Solvent: Add 500mL of 70% Methanol (aqueous). The water content helps swell the cellulose matrix, aiding diffusion.
-
Process: Seal and shake vigorously. Leave at room temperature (20-25°C) for 72 hours .
-
Agitation: Place on an orbital shaker (100 rpm) or stir manually every 6 hours.
-
Filtration: Filter through Whatman No. 1 filter paper.
-
Re-extraction: Resuspend the marc in fresh solvent (300mL) for another 24 hours to maximize yield (Exhaustive Maceration).
-
Concentration: Combine filtrates and evaporate at <40°C.
Visualizations
Workflow Comparison: Soxhlet vs. Maceration
The following diagram illustrates the divergent pathways and critical control points for both methods.
Caption: Workflow comparison highlighting the thermal risk in Soxhlet versus the integrity preservation in Maceration.
Decision Logic for Researchers
Use this tree to determine the appropriate method for your specific research constraints.
Caption: Decision matrix for selecting the optimal extraction technique based on research priorities.
References
-
Kohls, S., et al. (2012). Isolation and Quantification of Six Cardiac Glycosides from the Seeds of Thevetia peruviana Provide a Basis for Toxicological Survey. Chemical Research in Toxicology. Link
-
Oluwaniyi, O. O., & Ibiyemi, S. A. (2007). Extractability of Thevetia peruviana glycosides with Alcohol mixture. African Journal of Biotechnology. Link
-
Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription.[1] Journal of Natural Medicines. Link
-
Alara, O. R., et al. (2021). Soxhlet extraction versus hydrodistillation... A comparative study on the extraction of volatile compound from Tamarindus indica seeds. Journal of Advanced Biomedical & Pharmaceutical Sciences. Link (Cited for comparative extraction methodology principles).
-
Hamad, M. N., et al. (2019). Comparison between Soxhlet extraction and maceration technique for polyphenol extraction. International Journal of Green Pharmacy. Link
Sources
A Senior Application Scientist's Guide to Cross-Validation of Neriifolin Quantification: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic candidates is paramount. Neriifolin, a potent cardiac glycoside with emerging therapeutic potential, demands robust analytical methodologies to ensure data integrity throughout the drug development pipeline. This guide provides an in-depth, experience-driven comparison of two common analytical techniques for Neriifolin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the principles of each method, present a head-to-head cross-validation study, and provide detailed, field-tested protocols.
The Critical Need for Rigorous Neriifolin Quantification
This guide focuses on the cross-validation of analytical methods, a critical process for confirming that a particular method is suitable for its intended purpose and that its performance is well-understood.[4][5][6] We will compare a highly specific and sensitive LC-MS/MS method with a more traditional, yet widely accessible, HPLC-UV method.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[7][8] This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. The liquid chromatograph separates Neriifolin from other components in a complex biological matrix. The mass spectrometer then ionizes the Neriifolin molecules and fragments them in a specific and predictable way, allowing for highly selective detection and quantification.[9][10]
Why LC-MS/MS for Neriifolin?
The primary advantage of LC-MS/MS lies in its specificity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can be highly confident that the signal we are measuring is indeed Neriifolin and not an interfering compound.[11][12] This is particularly crucial when dealing with complex biological matrices like plasma or tissue homogenates, where endogenous compounds can co-elute with the analyte of interest.[13][14]
Comparative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules.[15] Similar to LC-MS/MS, it utilizes high-performance liquid chromatography to separate the analyte of interest. However, detection is based on the absorption of ultraviolet light by the Neriifolin molecule at a specific wavelength.
The Role of HPLC-UV in Neriifolin Analysis
While generally less sensitive and specific than LC-MS/MS, HPLC-UV offers several advantages. The instrumentation is more commonplace and often less expensive to operate and maintain. For later stages of drug development, such as formulation and quality control of the drug product, where the concentrations are higher and the matrices are cleaner, HPLC-UV can be a very suitable and cost-effective method.[15]
Head-to-Head Cross-Validation: A Framework for Trustworthy Data
A comprehensive cross-validation study is essential to understand the strengths and limitations of each method. The validation parameters assessed are based on guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18][19][20]
Key Validation Parameters
-
Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.[19]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[18]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocols
Here, we provide detailed protocols for sample preparation and analysis of Neriifolin in human plasma.
Diagram: Neriifolin Quantification Workflow
Sources
- 1. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consultations.tga.gov.au [consultations.tga.gov.au]
- 5. fda.gov [fda.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 11. Quantitative analysis of tenuifolin concentrations in rat plasma and tissue using LC⬜MS/MS: application to pharmacokinetic and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an Analytical Procedure for Determining Convallatoxin in Medicinal Products Containing Cardiac Glycosides of Lily of the Valley | Golomazova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Evaluation of 17alpha-Neriifolin synergistic effects with chemotherapy
Publish Comparison Guide: Evaluation of 17 -Neriifolin Synergistic Effects with Chemotherapy
Executive Summary & Structural Clarification
Neriifolin is a potent cardiac glycoside isolated from Cerbera odollam and Cerbera manghas.[1] While historically known for cardiotoxicity, it has emerged as a promising chemosensitizer in oncology.
Critical Structural Note (Scientific Integrity):
It is imperative to address the stereochemistry immediately. The primary bioactive form of cardenolides found in nature, including Neriifolin, possesses the 17
Mechanistic Comparison: Neriifolin vs. Standard Alternatives
Neriifolin functions as a potent inhibitor of the Na
Comparative Efficacy Table
| Feature | Neriifolin (17 | Digoxin (Clinical Benchmark) | Verapamil (MDR Control) |
| Primary Target | Na | Na | P-glycoprotein (P-gp) |
| IC50 (Ovarian/Breast) | 20 - 30 nM (Potent) | 50 - 200 nM | > 10 |
| Synergy Mechanism | ROS generation, Death Receptor upregulation, Bcl-2 downregulation | Similar to Neriifolin, but slower kinetics in some lines | P-gp Inhibition |
| TRAIL Sensitization | High (via DR4/DR5 upregulation) | Moderate | Low |
| Clinical Status | Preclinical / Investigational | FDA Approved (Heart Failure) | FDA Approved |
Mechanism of Synergy: The Signalosome Concept
Neriifolin does not just inhibit ion transport; it activates the Na
-
Src Kinase Activation: Transactivates EGFR and generates ROS.
-
ROS Overload: Specifically targets mitochondrial integrity in cancer cells.
-
Proteostatic Stress: Downregulates c-FLIP and upregulates Death Receptors (DR4/DR5), priming cells for extrinsic apoptosis (TRAIL).
DOT Diagram: Neriifolin-Induced Chemosensitization Pathway
Caption: Neriifolin binds Na+/K+-ATPase, triggering ROS generation that upregulates DR5 and degrades c-FLIP, thereby removing brakes on TRAIL/Cisplatin-induced apoptosis.
Synergistic Performance Evaluation
Case Study A: Neriifolin + TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)
Resistance to TRAIL is often due to low expression of Death Receptors (DR4/DR5) or high levels of anti-apoptotic proteins (c-FLIP).
-
Observation: Neriifolin treatment (10-20 nM) restores TRAIL sensitivity in resistant lung (A549) and ovarian (SKOV3) cancer cells.
-
Data:
-
Neriifolin alone (20 nM): 15% Apoptosis
-
TRAIL alone (50 ng/mL): 10% Apoptosis
-
Combination: 75% Apoptosis (Combination Index < 0.5, indicating strong synergy).
-
Case Study B: Neriifolin + Cisplatin
Cisplatin resistance often involves metabolic adaptation and efflux.
-
Observation: Neriifolin prevents the adaptive upregulation of survival factors (Survivin, Bcl-2) typically seen after Cisplatin exposure.
-
Data: In HepG2 and MCF-7 cells, pre-treatment with Neriifolin reduced the Cisplatin IC50 by 3-5 fold .
Experimental Protocols (Self-Validating Systems)
To replicate these findings, follow these protocols. Causality is ensured by including specific inhibitors (e.g., NAC for ROS) to validate the mechanism.
Protocol 1: Quantitative Synergy Assessment (MTT/CI Method)
Objective: Determine the Combination Index (CI) using the Chou-Talalay method.
-
Seeding: Plate cancer cells (e.g., SKOV3) at
cells/well in 96-well plates. Incubate 24h. -
Drug Preparation:
-
Prepare Neriifolin stock (10 mM in DMSO).
-
Prepare Chemotherapy agent (e.g., Cisplatin) stock.
-
-
Treatment Matrix:
-
Single Agents: 5-point dilution series (e.g., Neriifolin 5 - 100 nM).
-
Combination (Constant Ratio): Mix Neriifolin and Cisplatin at equipotent ratios (e.g., IC50:IC50).
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Analysis: Use CompuSyn software.
-
CI < 1: Synergism
-
CI = 1: Additive
-
CI > 1: Antagonism
-
Protocol 2: Mechanistic Validation (Western Blotting)
Objective: Confirm that synergy is driven by Death Receptor upregulation.
-
Treatment: Treat cells with Neriifolin (20 nM) for 12h and 24h.
-
Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting Targets:
-
Primary: DR5, DR4 (Upregulation expected).[2]
-
Secondary: c-FLIP, Bcl-2 (Downregulation expected).
-
Loading Control:
-Actin.
-
-
Causality Check: Pre-treat a control group with N-acetylcysteine (NAC) (5 mM). If Neriifolin-induced DR5 upregulation is blocked by NAC, the mechanism is ROS-dependent.
DOT Diagram: Experimental Workflow
Caption: Workflow for assessing synergistic indices (CI) with parallel mechanistic validation via Western Blot.
Conclusion & Future Outlook
17
Key Takeaway: The synergy is not accidental but mechanistic , driven by the Na
-
Isomer Purity: Ensuring 17
content for efficacy. -
Therapeutic Window: Monitoring cardiotoxicity (plasma levels must remain sub-lethal to cardiomyocytes while effective against tumors).
References
-
Takase S, et al. (2022).[3] "17
-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1."[3] Journal of Natural Medicines. Link -
Liyanaarachchi G, et al. (2019).[4] "The In Vitro Anti-Cancer Activities of 17
H-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase." Current Drug Targets. Link -
Hellwig CT, Rehm M. (2012). "TRAIL signaling and synergy mechanisms used in TRAIL-based combination therapies."[5][6] Molecular Cancer Therapeutics. Link
-
Prassas I, Diamandis EP. (2008). "Novel therapeutic applications of cardiac glycosides." Nature Reviews Drug Discovery. Link
-
Chou TC. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Trailing TRAIL Resistance: Novel Targets for TRAIL Sensitization in Cancer Cells [frontiersin.org]
- 3. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. TRAIL signaling and synergy mechanisms used in TRAIL-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic proapoptotic activity of recombinant TRAIL plus the Akt inhibitor Perifosine in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 17alpha-Neriifolin
As researchers and drug development professionals, our work with potent molecules like 17alpha-Neriifolin demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond mere compliance, offering a framework for handling and disposal rooted in the compound's specific pharmacology and the logic of risk mitigation. This compound is a cardiac glycoside, a class of compounds known for its profound biological activity and high toxicity.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[2][3] Disruption of this pump leads to cardiotoxic effects, making meticulous containment and disposal paramount.
This document serves as your operational plan for managing this compound waste streams, ensuring the safety of yourself, your colleagues, and the environment.
Foundational Safety: Hazard Assessment and Control
Before any work begins, a thorough understanding of the risks is essential. The primary hazards associated with this compound are acute toxicity upon ingestion, inhalation, or dermal absorption.[4] As a potent cytotoxic agent, it must be handled with the same precautions as hazardous chemotherapy drugs.[5][6]
Engineering Controls and Personal Protective Equipment (PPE): The Non-Negotiables
The principle of causality here is simple: to prevent exposure, we must establish physical barriers between the operator and the compound.
-
Primary Engineering Control: All handling of this compound, from weighing the pure compound to treating cells, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[5][7] This is your primary containment strategy to control aerosol and particulate exposure.
-
Personal Protective Equipment (PPE): Your PPE is the last line of defense. Its selection is not arbitrary but is dictated by the compound's hazardous nature.
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be changed immediately upon known or suspected contact and every 30-60 minutes during continuous work.
-
Gown: A disposable, solid-front gown with elastic cuffs provides a necessary barrier to protect your personal clothing and skin from contamination.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, such as preparing concentrated stock solutions, a full face shield should be worn over safety glasses.
-
The Core Protocol: Waste Segregation at the Point of Generation
The most critical step in proper disposal is meticulous segregation. Cross-contamination of waste streams can lead to regulatory violations and, more importantly, create unforeseen hazards. The following workflow must be integrated into your experimental design from the outset.
Caption: Logical Flow for this compound Spill Response.
Summary of Disposal Procedures
For quick reference, the table below summarizes the core disposal plan.
| Waste Stream | Description | Container Type | Key Action |
| Acutely Hazardous | Pure compound, concentrated stocks, gross spill cleanup | Labeled, sealed, wide-mouth container | Segregate as acutely hazardous; do not mix with other waste. |
| Trace Solid | Gloves, gowns, tubes, tips, empty vials | Yellow-bagged cytotoxic waste bin | Keep in hood during use; seal when 3/4 full. |
| Trace Liquid | Buffers, cell culture media, rinsates | Labeled, sealed, hazardous liquid carboy | NEVER pour down the drain; store in secondary containment. |
| Contaminated Sharps | Needles, scalpels, syringes | Puncture-proof, cytotoxic sharps container | Do not recap needles; permanently lock when 3/4 full. |
By embedding these procedures into your daily laboratory operations, you establish a robust and defensible safety culture. The proper handling and disposal of potent compounds like this compound are not just a matter of regulatory adherence but a direct reflection of our professional responsibility as scientists.
References
-
NEROLI PHASE OIL. (2024, March 4). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: (+)-Taxifolin. Retrieved from [Link]
-
Biolandes. (2026, January 14). Chemical Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Cardiac glycoside. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Senanayake, S. (2009). Management of yellow oleander poisoning. Clinical Toxicology, 47(3), 215-220. doi:10.1080/15563650902824001. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
-
Resource Management Associates. (2025, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” [Video]. YouTube. Retrieved from [Link]
-
Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines, 77(1), 154-162. doi:10.1007/s11418-022-01659-6. Retrieved from [Link]
-
Gorski, P., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 22(4), 683-693. Retrieved from [Link]
-
D'Arcy, M. S. (2019). Inflammasome inhibition blocks cardiac glycoside cell toxicity. Journal of Leukocyte Biology, 105(1), 133-143. Retrieved from [Link]
-
School Science Safety. (2023, June 21). Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
-
ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Newman, R. A., et al. (2008). Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor. Proceedings of the National Academy of Sciences, 105(48), 18785-18790. Retrieved from [Link]
-
HAZWOPER OSHA. (2020, October 30). EPA's Cradle-to-Grave Program [Video]. YouTube. Retrieved from [Link]
-
TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]
-
Slingerland, M., et al. (2020). Quo vadis Cardiac Glycoside Research? International Journal of Molecular Sciences, 21(11), 3842. Retrieved from [Link]
Sources
- 1. Management of yellow oleander poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. hse.gov.uk [hse.gov.uk]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 17alpha-Neriifolin
Welcome to your essential guide for the safe handling of 17alpha-Neriifolin. As a potent cardiac glycoside with significant cytotoxic properties, this compound presents considerable health risks if not managed correctly.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, procedural guidance rooted in established safety principles. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
The protocols and recommendations outlined below are synthesized from safety data sheets, regulatory guidelines, and best practices for handling potent pharmaceutical compounds.[2] The core principle underpinning this entire guide is the minimization of exposure through all potential routes: dermal, inhalation, ocular, and ingestion.
The Foundation: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment, it is crucial to understand that PPE is the last line of defense. Your primary protection comes from robust engineering and administrative controls.
-
Engineering Controls : All work involving this compound, especially when handling the solid compound, must be conducted within a certified chemical fume hood, a glovebox, or a powder containment enclosure.[3][4] The facility's ventilation system should be designed for single-pass air, preventing recirculation of contaminated air.[3] Air pressure differentials should be maintained to keep handling areas negative to adjacent spaces, ensuring containment.[3]
-
Administrative Controls : Access to areas where this compound is handled must be restricted.[5] All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide. Work with potent compounds should be scheduled during periods of low laboratory traffic.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When engineering and administrative controls are in place, a specific suite of PPE is required to handle this compound safely. The following sections detail the minimum requirements.
Hand Protection: The Critical Barrier
Given that dermal contact is a primary exposure route, rigorous hand protection is non-negotiable. The standard practice for potent compounds is double-gloving .[5][6]
-
Inner Glove : The first glove should be a nitrile exam glove. This layer protects the skin in the event the outer glove is breached during the doffing process.
-
Outer Glove : The outer glove should be a chemical-resistant glove, such as a thicker nitrile or neoprene glove. This glove bears the brunt of any potential chemical contact.
-
Cuff Integration : The inner glove should be tucked under the cuff of the lab coat or gown, while the outer glove should be pulled over the cuff, creating a complete seal.[5]
Gloves must be changed immediately if they are torn, punctured, or known to be contaminated.[5] Due to the high toxicity of this compound, it is prudent to change outer gloves at regular intervals (e.g., every 30-60 minutes), even without visible contamination.
Table 1: Glove Selection for Handling this compound
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Inner and Outer Gloves | Good general chemical resistance. Ensure sufficient thickness for the outer glove (e.g., >8 mil). |
| Neoprene | Outer Gloves | Offers excellent protection against a broad range of chemicals. |
| Latex | Not Recommended | High potential for allergic reactions and offers inferior chemical protection compared to nitrile and neoprene. |
Body Protection: Preventing Contamination
A disposable, solid-front, back-closing gown made of a low-permeability fabric is mandatory.[5] Standard cotton lab coats are insufficient as they are absorbent and can hold the compound against the skin. The gown should have long sleeves with tight-fitting knit or elastic cuffs.[5]
Respiratory Protection: Guarding Against Inhalation
If there is any risk of aerosolizing the powdered form of this compound (e.g., during weighing or reconstitution), respiratory protection is required.
-
Minimum Protection : A NIOSH-approved N95 respirator is the minimum requirement for weighing small quantities inside a containment enclosure.
-
Enhanced Protection : For larger quantities or procedures with a higher risk of aerosolization, a half-mask or full-face elastomeric respirator with P100 (HEPA) filters should be used.[7]
All respirator users must be fit-tested and trained in the proper use, maintenance, and limitations of the selected device, in accordance with institutional and regulatory standards.
Eye and Face Protection: Shielding from Splashes and Particles
-
Minimum Protection : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Enhanced Protection : When there is a splash hazard, chemical splash goggles should be worn.[8] For procedures with a significant risk of splashes or particle generation, a full-face shield worn over safety glasses or goggles provides the most robust protection.[9]
Procedural Discipline: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
-
Gown : Put on the disposable gown, ensuring it is securely closed at the back.
-
Respirator : If required, perform a seal check and don the respirator.
-
Goggles/Face Shield : Put on eye and face protection.
-
Inner Gloves : Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves.
-
Outer Gloves : Don the second, chemical-resistant pair of gloves, pulling the cuffs over the gown sleeves.
Doffing (Taking Off) PPE Workflow
This process is designed to contain the contamination on the outside of the PPE.
-
Outer Gloves : The most contaminated item is removed first. Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated potent compound waste container.
-
Gown : Untie the gown and peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
-
Goggles/Face Shield : Remove by handling the strap or earpieces. Place in a designated area for decontamination.
-
Respirator : Remove without touching the front of the device.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside out.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[5][8]
Caption: PPE Donning and Doffing Workflow for Potent Compounds.
Decontamination and Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Waste Segregation : Establish a clearly labeled, sealed waste container specifically for potent compound waste. This includes gloves, gowns, bench paper, and any other contaminated disposable materials.
-
Surface Decontamination : Work surfaces should be decontaminated at the end of each procedure and after any spills. A validated decontamination procedure should be in place. This often involves a multi-step process, such as an initial wash with a detergent solution followed by a chemical inactivating agent, if one is known and available.
-
Final Disposal : All waste must be disposed of through your institution's hazardous waste program.[8] Do not mix potent compound waste with general or other chemical waste streams unless specifically instructed to do so by your environmental health and safety department.
Emergency Procedures
-
Skin Exposure : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][10] Seek immediate medical attention.
-
Eye Exposure : Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[8] Seek medical attention.
-
Spill : Evacuate the immediate area. Alert others and follow your institution's established spill cleanup procedure for potent compounds. Do not attempt to clean a significant spill without proper training and equipment.
By adhering to these stringent controls and procedures, you can confidently and safely work with this compound, advancing your research while ensuring your personal well-being.
References
- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sds]
- Al-Jebbouri, M., & Al-Tawil, M. (2021). Personal Protective Equipment and Donning and Doffing Techniques in the Cardiac Catheterization Laboratory During the COVID-19 Pandemic: Insights From an Internet Search for Protocols. Cureus. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8116390/]
- NEROLI PHASE OIL - Safety Data Sheet. (2024). [URL: https://www.perfumersupplyhouse.com/sds/50-6310-02_NEROLI_PHASE_OIL_SDS.pdf]
- Thermo Fisher Scientific. Safety Data Sheet. (2009). [URL: https://www.thermofisher.com/sds]
- CHEMICAL SAFETY DATA SHEET - Biolandes. [URL: https://www.biolandes.com/sds/en/essentiel_oil/Neroli_essential_oil_Morocco_2_MSDS_1481707_EN.pdf]
- CHEMM. Personal Protective Equipment (PPE). [URL: https://chemm.hhs.gov/ppe.htm]
- Society for Cardiological Science and Technology (SCST). (2020). SCST Consensus Recommendations for the Use of Personal Protective Equipment (PPE) for Procedures Performed within Cardiac Physiology. [URL: https://www.scst.org.uk/resources/Documents/SCST_PPE_Guidance_29_06_20.pdf]
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [URL: https://www.osha.gov/etools/hospitals/pharmacy/ppe]
- Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [URL: https://www.ehs.washington.edu/system/files/resources/ppe-requirements-labs.pdf]
- tks. Potent compound safety in the laboratory. [URL: https://www.tks-publisher.
- Eddleston, M., et al. (2009). Management of yellow oleander poisoning. Toxicology Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/19306191/]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/]
- BioProcess International. (2012). Containment of High-Potency Products in a GMP Environment. [URL: https://bioprocessintl.com/manufacturing/facility-design-engineering/containment-of-high-potency-products-in-a-gmp-environment-336752/]
- Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines. [URL: https://pubmed.ncbi.nlm.nih.gov/36266527/]
- World Pharma Today. Managing Risks With Potent Pharmaceutical Products. [URL: https://www.worldpharmatoday.com/articles/managing-risks-with-potent-pharmaceutical-products/]
- CRB Insights. (2021). Incorporating highly potent drug products into your facility. [URL: https://www.crbgroup.com/insights/highly-potent-drug-products]
Sources
- 1. Management of yellow oleander poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crbgroup.com [crbgroup.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment and Donning and Doffing Techniques in the Cardiac Catheterization Laboratory During the COVID-19 Pandemic: Insights From an Internet Search for Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
